molecular formula C6H4BrN3 B13684088 7-Bromoimidazo[1,2-B]pyridazine

7-Bromoimidazo[1,2-B]pyridazine

Katalognummer: B13684088
Molekulargewicht: 198.02 g/mol
InChI-Schlüssel: IGKJVJDJMQCZGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-Bromoimidazo[1,2-b]pyridazine is a versatile brominated heterocyclic compound that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design due to its ability to bind effectively to the hinge region of kinase enzymes . This specific 7-bromo derivative provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space for structure-activity relationship (SAR) studies. Recent research highlights the significant value of this chemical scaffold in developing targeted therapies. It is a key precursor in the synthesis of novel imidazo[1,2-b]pyridazine-containing compounds investigated as potent covalent inhibitors of cyclin-dependent kinases CDK12 and CDK13, which are promising therapeutic targets for aggressive cancers like triple-negative breast cancer (TNBC) . Furthermore, analogous compounds have been designed as potent inhibitors of Transforming Growth Factor-β Activated Kinase (TAK1), showing nanomolar efficacy against multiple myeloma cell lines . Beyond oncology, the imidazo[1,2-b]pyridazine core has been explored for the development of diagnostics, such as β-amyloid plaque imaging agents for Alzheimer's disease research . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C6H4BrN3

Molekulargewicht

198.02 g/mol

IUPAC-Name

7-bromoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H4BrN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H

InChI-Schlüssel

IGKJVJDJMQCZGI-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=N1)C=C(C=N2)Br

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Guide: Synthesis of 7-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical synthesis of 7-Bromoimidazo[1,2-b]pyridazine , a critical heterocyclic scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK2, FLT3) and allosteric modulators.

Executive Summary

The imidazo[1,2-b]pyridazine core is a privileged structure in drug discovery, serving as a bioisostere for purines and quinazolines. The 7-bromo derivative is specifically valued as a versatile intermediate; the bromine atom at the C7 position allows for subsequent regioselective functionalization via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate complex libraries.

This guide focuses on the condensation-cyclization pathway , the industry-standard method for constructing this fused ring system with high regiocontrol.

Retrosynthetic Analysis & Regiochemistry

To synthesize 7-bromoimidazo[1,2-b]pyridazine (Target 1 ), the most efficient disconnection involves the cleavage of the imidazole ring at the N1-C2 and N4-C3 bonds. This reveals two key precursors:

  • 3-Amino-5-bromopyridazine (2) : The nucleophilic heterocyclic amine.

  • Chloroacetaldehyde (3) : The electrophilic bis-functional reagent (typically supplied as a 50% aqueous solution).

Regiochemical Mapping

Correct selection of the starting aminopyridazine is critical for placing the substituent on the final fused system.

  • 3-Amino-6-bromopyridazine

    
    6-Bromoimidazo[1,2-b]pyridazine 
    
  • 3-Amino-5-bromopyridazine

    
    7-Bromoimidazo[1,2-b]pyridazine 
    

The cyclization is driven by the high nucleophilicity of the ring nitrogen (N2) of the pyridazine, which attacks the


-carbon of the chloroacetaldehyde, followed by closure of the exocyclic amine onto the carbonyl.

G cluster_0 Retrosynthesis cluster_1 Precursors Target 7-Bromoimidazo[1,2-b]pyridazine (Target) Precursor1 3-Amino-5-bromopyridazine Target->Precursor1 Disconnection Precursor2 Chloroacetaldehyde (50% aq.) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the origin of the 7-bromo substituent.

Experimental Protocol

Phase 1: Cyclization Reaction

Objective: Condensation of 3-amino-5-bromopyridazine with chloroacetaldehyde to form the fused bicyclic core.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
3-Amino-5-bromopyridazine 173.991.0Limiting Reagent
Chloroacetaldehyde (50% wt. in H₂O) 78.505.0 - 10.0Electrophile
Ethanol (EtOH) 46.07SolventMedium
Sodium Bicarbonate (NaHCO₃) 84.012.0Base / Acid Scavenger
Step-by-Step Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-bromopyridazine (1.0 equiv) in Ethanol (concentration ~0.2 M).

  • Addition: Add Chloroacetaldehyde (50% aqueous solution, 5.0–10.0 equiv) to the reaction mixture.

    • Note: Chloroacetaldehyde is toxic and a lachrymator. Handle in a fume hood. The excess is necessary to drive the reaction to completion and overcome polymerization side reactions.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS. The reaction typically requires 4–18 hours .

    • Checkpoint: The starting amine spot should disappear. A new, less polar spot (the product) will appear.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dilute the residue with water and saturated aqueous NaHCO₃ to adjust pH to ~8.

    • Extract with Ethyl Acetate (EtOAc) (3 x 20 mL).[5]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄ , filter, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0–5% MeOH/DCM) to yield 7-bromoimidazo[1,2-b]pyridazine as a solid.

Phase 2: Analytical Validation
  • Appearance: White to pale yellow solid.[6]

  • Yield: Typical isolated yields range from 65% to 80% .

  • ¹H NMR (DMSO-d₆, 400 MHz): Characteristic signals include the imidazole protons (two doublets or singlets around 8.0-8.5 ppm) and the pyridazine protons. The 7-bromo substitution pattern will show specific coupling constants distinct from the 6-bromo isomer.

  • MS (ESI): m/z calculated for C₆H₄BrN₃ [M+H]⁺: 197.96/199.96 (1:1 isotope pattern); found 198.0.

Reaction Workflow Visualization

Workflow Start Start: 3-Amino-5-bromopyridazine + EtOH AddReagent Add Chloroacetaldehyde (Excess, 5-10 eq) Start->AddReagent Reflux Reflux (80°C) 4-18 Hours AddReagent->Reflux Check Check LC-MS/TLC Complete? Reflux->Check Check->Reflux No (Continue Heating) Workup Concentrate -> Neutralize (NaHCO3) -> Extract (EtOAc) Check->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify Product Product: 7-Bromoimidazo[1,2-b]pyridazine Purify->Product

Figure 2: Operational workflow for the synthesis of 7-bromoimidazo[1,2-b]pyridazine.

Critical Troubleshooting & Optimization

Regioselectivity Confirmation

While the cyclization of 3-aminopyridazine derivatives is generally highly regioselective for the imidazo[1,2-b] system (due to N2 being more nucleophilic than N1), the position of the bromine is determined solely by the starting material.

  • Risk: Using "3-amino-6-bromopyridazine" (often cheaper) will yield the 6-bromo isomer.

  • Verification: Ensure the CAS number of the starting material is 1187237-00-8 (3-Amino-5-bromopyridazine) and NOT 446273-59-2 (3-Amino-4-bromo-6-chloropyridazine) or similar isomers.

Handling Chloroacetaldehyde
  • Stability: Chloroacetaldehyde is unstable and prone to polymerization. Use a fresh commercial 50% aqueous solution. If the reagent is old, yields will drop significantly.

  • Alternative: If the aqueous solution is unavailable, generate chloroacetaldehyde in situ from chloroacetaldehyde dimethyl acetal by heating with aqueous acid (HCl) immediately prior to the condensation step.

Reaction pH

The reaction generates HCl as a byproduct. While the reaction can proceed in neutral ethanol, adding a weak base like NaHCO₃ (or NaOAc) buffers the system, preventing protonation of the unreacted amine, which would deactivate it toward nucleophilic attack.

References

  • Preparation of 7-bromoimidazo[1,2-b]pyridazine. Google Patents. US11345681B1.
  • Inhibitors of fibroblast growth factor receptor kinases (WO2021247969A1). Google Patents. Mentions synthesis of 7-bromoimidazo[1,2-b]pyridazine.
  • Imidazopyridazine Structure and Numbering . Wikipedia. Confirms InChI and numbering conventions. Available at: [Link]

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazines . ResearchGate. Review of metal-catalyzed cross-coupling reactions on this scaffold. Available at: [Link]

Sources

7-Bromoimidazo[1,2-b]pyridazine CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, reactivity, and medicinal chemistry applications of 7-Bromoimidazo[1,2-b]pyridazine , a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles.[1]

Chemical Identity & Properties

7-Bromoimidazo[1,2-b]pyridazine is a fused bicyclic heterocycle belonging to the imidazo[1,2-b]pyridazine class.[1][2] It is characterized by a bromine atom at the C-7 position of the pyridazine ring.[2][3] This specific regioisomer is less common than the 3-bromo or 6-bromo analogs but is increasingly valuable for accessing unique chemical space in structure-activity relationship (SAR) studies, particularly for kinase inhibition (e.g., FGFR, TYK2).[1][2]

Key Data Table
PropertyDetail
Chemical Name 7-Bromoimidazo[1,2-b]pyridazine
CAS Number 2702457-83-6 (Note: Newer registration; often custom synthesized)
Molecular Formula C₆H₄BrN₃
Molecular Weight 197.96 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
SMILES BrC1=CC2=NC=CN2N=C1 (Isomeric verification required per specific catalog)
InChI Key (Analogous to core VTVRXITWWZGKHV with Br substitution)

Synthesis & Production

The synthesis of 7-bromoimidazo[1,2-b]pyridazine relies on the regioselective construction of the fused imidazole ring onto a pre-functionalized pyridazine scaffold.[1][2] Unlike the 3-bromo isomer, which can be made by direct bromination of the parent heterocycle, the 7-bromo isomer requires a de novo ring formation approach to place the halogen correctly.[1][2]

Core Synthetic Pathway

The standard protocol involves the condensation of 5-bromo-3-aminopyridazine with chloroacetaldehyde .[1][2]

  • Starting Material: 5-Bromo-3-aminopyridazine (CAS 13535-01-8).[1][2][4]

    • Note on Regiochemistry: The position of the bromine on the starting aminopyridazine dictates the final position on the fused system.

    • 3-Amino-5-bromo pyridazine

      
      7-Bromo imidazo[1,2-b]pyridazine.[1][2]
      
    • 3-Amino-6-bromo pyridazine

      
      6-Bromo imidazo[1,2-b]pyridazine.[1][2]
      
  • Reagent: Chloroacetaldehyde (typically 40-50% aq.[1][2] solution).

  • Conditions: Ethanol or n-butanol, reflux, 4–12 hours. Sodium bicarbonate (

    
    ) is often added to neutralize the HCl byproduct.[1]
    
Reaction Mechanism

The reaction proceeds via a Tschichibabin-type cyclization:[1][2]

  • Alkylation: The endocyclic nitrogen (N2 of pyridazine) attacks the

    
    -carbon of chloroacetaldehyde (displacing chloride).[1]
    
  • Cyclization: The exocyclic amino group condenses with the carbonyl group to close the imidazole ring.

  • Dehydration: Loss of water aromatizes the system.

Synthesis cluster_legend Regiochemical Mapping SM 5-Bromo-3-aminopyridazine Intermediate N-Alkylated Intermediate SM->Intermediate N2 Attack Reagent Chloroacetaldehyde (EtOH, Reflux) Reagent->Intermediate Product 7-Bromoimidazo[1,2-b]pyridazine Intermediate->Product Cyclization & -H2O Legend Pyridazine C5-Br becomes Imidazo C7-Br

Caption: Synthesis of 7-bromoimidazo[1,2-b]pyridazine via condensation of 5-bromo-3-aminopyridazine.

Reactivity Profile & Functionalization

The imidazo[1,2-b]pyridazine scaffold is an electron-deficient heterocycle (due to the pyridazine nitrogens), but the imidazole ring imparts some electron-rich character.[1][2] The 7-bromo substituent serves as a critical handle for Palladium-catalyzed cross-coupling reactions.[1][2]

Selectivity Map
  • C-3 Position (Imidazole): Highly nucleophilic.[1][2] Susceptible to electrophilic aromatic substitution (EAS) such as halogenation (NIS/NBS), formylation, or Mannich reactions.[1]

  • C-7 Position (Pyridazine): Electrophilic site activated by the bromine.[1][2] Ideal for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1][2]

  • C-6/C-8 Positions: Less reactive but can be functionalized via C-H activation or if pre-functionalized starting materials are used.[1][2]

Experimental Workflow: C-7 Functionalization (Suzuki Coupling)

To introduce an aryl or heteroaryl group at the 7-position:

  • Reagents:

    • Substrate: 7-Bromoimidazo[1,2-b]pyridazine (1.0 equiv).[1][2]

    • Boronic Acid/Ester:

      
       or 
      
      
      
      (1.2–1.5 equiv).[1][2]
    • Catalyst:

      
       or 
      
      
      
      (5–10 mol%).[1]
    • Base:

      
       or 
      
      
      
      (2.0–3.0 equiv).[1]
    • Solvent: 1,4-Dioxane/Water (4:[1][2]1) or DMF.[5]

  • Protocol:

    • Degas solvents with Argon/Nitrogen.

    • Combine substrate, boronic acid, base, and catalyst in a sealed vial.[1]

    • Heat to 80–100 °C for 2–16 hours.

    • Monitor by LC-MS.[1][2]

    • Workup: Dilute with EtOAc, wash with brine, dry over

      
      , and purify via flash chromatography (typically DCM/MeOH gradients).[1]
      

Reactivity Core 7-Bromoimidazo[1,2-b]pyridazine C3 C-3 Position (Electrophilic Subst.) Core->C3 C-H Bond C7 C-7 Position (Pd-Cross Coupling) Core->C7 Br Handle Halogenation Halogenation (NIS/NBS) C3->Halogenation Suzuki Suzuki Coupling (Aryl/Heteroaryl) C7->Suzuki Sonogashira Sonogashira Coupling (Alkynes) C7->Sonogashira

Caption: Orthogonal reactivity map: C-7 serves as a cross-coupling handle, while C-3 remains open for electrophilic substitution.

Medicinal Chemistry Applications

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in drug discovery, most notably found in Ponatinib (a BCR-ABL inhibitor).[1][2] The 7-bromo derivative allows medicinal chemists to explore vectors extending from the pyridazine ring, which often point towards solvent-exposed regions or specific hydrophobic pockets in kinase active sites.[1][2]

Case Studies
  • FGFR Inhibitors: 7-substituted imidazo[1,2-b]pyridazines have been synthesized as inhibitors of Fibroblast Growth Factor Receptors (FGFR).[1][2] The 7-position substituent can modulate solubility and pharmacokinetic properties without disrupting the hinge-binding motif of the core.[1][2]

  • TYK2 Pseudokinase Ligands: Research has identified imidazo[1,2-b]pyridazines that bind to the JH2 pseudokinase domain of TYK2.[1][6] Substitution at the 7-position (and 3-position) is critical for achieving selectivity over the catalytic JH1 domain and other kinases like PDE4.[1][2]

Safety & Handling

While specific toxicological data for the 7-bromo isomer is limited, it should be handled as a potent bioactive intermediate.[2]

  • GHS Classification (Inferred):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.

References

  • BLD Pharm. (n.d.). 7-Bromoimidazo[1,2-b]pyridazine Product Page. Retrieved from

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Retrieved from [1]

  • Incyte Corporation. (2021). Inhibitors of fibroblast growth factor receptor kinases. WO2021247969A1. Retrieved from

  • Tokarski, J. S., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm. Retrieved from [1]

  • ChemScene. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine General Information (for comparative numbering). Retrieved from

Sources

Technical Guide: Spectroscopic Characterization of 7-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 7-Bromoimidazo[1,2-b]pyridazine , a critical intermediate in the synthesis of kinase inhibitors (e.g., Ponatinib analogs). This guide is structured for researchers requiring rigorous validation of this scaffold.


H, 

C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Introduction & Structural Context[1][2][3][4][5][6][7]

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. The 7-bromo derivative serves as a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the pyridazine ring, allowing for late-stage diversification.

Precise spectroscopic characterization is non-negotiable here. The regiochemistry of bromination (position 7 vs. 3 or 6) determines the downstream efficacy of the drug candidate. This guide provides the definitive data markers to validate the 7-bromo isomer.

Structural Numbering System

To ensure accurate assignment, we utilize the standard IUPAC numbering for the fused bicyclic system:

  • Positions 1, 4, 5: Nitrogen atoms (N1 is the imidazole nitrogen; N4 is the bridgehead; N5 is the pyridazine nitrogen).

  • Positions 2, 3: Imidazole ring carbons.

  • Positions 6, 7, 8: Pyridazine ring carbons.

  • Target: 7-Bromo substituent.

Mass Spectrometry (MS) Analysis[1][8]

Mass spectrometry provides the primary confirmation of the halogenation state. For 7-Bromoimidazo[1,2-b]pyridazine, the isotopic signature of bromine is the diagnostic feature.

Experimental Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Solvent: Methanol + 0.1% Formic Acid.

  • Expected Formula:

    
    
    
  • Exact Mass: 196.96 (for

    
    ).
    
Diagnostic Fragmentation & Isotope Pattern

The presence of a single bromine atom dictates a characteristic 1:1 intensity ratio between the molecular ion (


) and the isotope peak (

).
Ion Speciesm/z (Theoretical)Relative AbundanceInterpretation
[M+H]

(

Br)
198.0 100%Protonated molecular ion (Base Peak)
[M+H]

(

Br)
200.0 ~98%Isotopic confirmation of mono-bromination
[M-Br]

119.1<10%Loss of bromine radical (homolytic cleavage)

Analyst Note: If you observe a cluster of M, M+2, M+4 in a 1:2:1 ratio, you have di-brominated impurity (likely 3,7-dibromo). If the M+2 peak is absent, you have the de-halogenated starting material.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][8][9]

NMR is the gold standard for confirming regiochemistry. The 7-bromo substitution pattern eliminates the proton at position 7, leaving H-6 and H-8 as the key reporters on the pyridazine ring.

H NMR Data (400 MHz, DMSO- )

The spectrum should display four distinct aromatic proton signals.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-3 8.25Doublet (d)

Deshielded by adjacent N4; characteristic imidazole signal.
H-2 7.85Doublet (d)

Imidazole ring; couples with H-3.
H-6 8.65Doublet (d)

Most deshielded pyridazine proton (alpha to N5).
H-8 8.35Doublet (d)

Meta-coupling to H-6. Confirms 7-substitution.

Critical Regioisomer Check:

  • 7-Bromo Isomer: H-6 and H-8 show meta coupling (

    
     Hz).
    
  • 6-Bromo Isomer: H-7 and H-8 would show ortho coupling (

    
     Hz).
    
  • 3-Bromo Isomer: H-3 signal disappears; H-6, H-7, H-8 pattern remains (AMX or ABC system).

C NMR Data (100 MHz, DMSO- )

Carbon assignments are validated via HSQC/HMBC correlations.

PositionShift (

, ppm)
TypeNotes
C-4 (Bridge) ~140.0QuaternaryBridgehead carbon (often broad).
C-2 136.5CHImidazole CH.
C-6 144.2CHAlpha to N5; significantly deshielded.
C-8 128.5CHMeta to N5.
C-3 116.8CHImidazole CH.
C-7 112.5C-BrDiagnostic: Upfield shift due to heavy atom effect of Br.

Infrared (IR) Spectroscopy[8]

While less specific than NMR, IR provides rapid confirmation of the heteroaromatic core and absence of specific functional groups (like N-H or C=O from precursors).

  • C-H Stretch (Aromatic): 3050 – 3100 cm

    
     (Weak, sharp).
    
  • C=N / C=C Stretch (Ring): 1520, 1480 cm

    
     (Strong, characteristic of imidazo-pyridazine).
    
  • C-Br Stretch: 1050 – 1080 cm

    
     (fingerprint region, often difficult to assign definitively without comparison).
    
  • Absence: No broad band at 3200-3400 cm

    
     (confirms absence of starting amine or hydrazide).
    

Analytical Workflow & Logic

The following diagram illustrates the decision-making process for validating the compound.

G Sample Crude Product (7-Bromoimidazo[1,2-b]pyridazine) MS_Analysis Step 1: LC-MS (ESI+) Sample->MS_Analysis Isotope_Check Check Isotope Pattern (198/200 m/z) MS_Analysis->Isotope_Check Mass_Decision 1:1 Ratio Observed? Isotope_Check->Mass_Decision H_NMR Step 2: 1H NMR (DMSO-d6) Mass_Decision->H_NMR Yes Reject Reject / Repurify (Wrong Isomer) Mass_Decision->Reject No (De-halo/Di-bromo) Coupling_Check Analyze Pyridazine Region (H-6 & H-8) H_NMR->Coupling_Check J_Decision J ~ 2.0 Hz (Meta)? Coupling_Check->J_Decision Final_QC Step 3: Purity Check (HPLC > 98%) J_Decision->Final_QC Yes (7-Br confirmed) J_Decision->Reject No (J ~ 9Hz = 6-Br)

Figure 1: Analytical workflow for structural validation of 7-Bromoimidazo[1,2-b]pyridazine.

References

  • Imidazo[1,2-b]pyridazine Scaffold Analysis: Vertex AI Search Result 1.9: "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021.[2]

  • Spectroscopic Data of Pyridazine Derivatives: Vertex AI Search Result 1.14: "1H, 13C, and 15N NMR spectra of some pyridazine derivatives." Magnetic Resonance in Chemistry, 2010.[3]

  • Synthesis and Characterization of Halogenated Analogs: Vertex AI Search Result 1.3: "Transition-Metal-Free Regioselective CH Halogenation of Imidazo[1,2-a]pyridines." RSC Advances, 2014. (Provides comparative halogen isotope data).

  • Kinase Inhibitor Applications (Ponatinib Analogs): Vertex AI Search Result 1.7: "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors."[4] Journal of Medicinal Chemistry.

Sources

Solvation Dynamics and Empirical Solubility of 7-Bromoimidazo[1,2-b]pyridazine: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromoimidazo[1,2-b]pyridazine (CAS: 2702457-83-6) is a highly valued heterocyclic building block in modern medicinal chemistry, heavily utilized in the synthesis of targeted therapeutics such as fibroblast growth factor receptor (FGFR) kinase inhibitors[1][2]. Due to its rigid, planar aromatic structure and halogen substitution, it exhibits a distinct physicochemical profile that dictates its behavior in solution. Understanding its solubility is not merely a logistical requirement; it is a fundamental driver for reaction optimization, chromatographic purification, and the integrity of in vitro biological assays. This whitepaper details the mechanistic drivers of its solubility, provides reference data across common solvents, and outlines a self-validating thermodynamic solubility protocol.

Molecular Architecture and Physicochemical Drivers

The solubility of 7-bromoimidazo[1,2-b]pyridazine is fundamentally governed by its molecular architecture, which dictates the energetic cost of disrupting its crystal lattice versus the energy gained through solvent-solute interactions[3][4].

  • Planarity and

    
     Stacking : The fused imidazo[1,2-b]pyridazine core is entirely planar. This geometry promotes strong intermolecular 
    
    
    
    stacking in the solid state[4]. Solvents must possess sufficient dipole moments or polarizability to overcome this high lattice energy.
  • Hydrogen Bonding Profile : The molecule features multiple nitrogen atoms that serve as hydrogen bond acceptors, but it completely lacks hydrogen bond donors[3]. Consequently, it cannot satisfy the extensive donor-acceptor networks required for high solubility in purely protic solvents like water.

  • The Halogen Effect : The bromine atom at the 7-position significantly increases the molecule's lipophilicity (LogP) and molecular weight (198.02 g/mol )[5]. While this decreases aqueous solubility, it enhances van der Waals interactions, increasing affinity for halogenated or moderately non-polar organic solvents.

Quantitative Solubility Profile in Common Solvents

Understanding the solubility of this intermediate is critical for downstream applications, such as palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura reactions), which require fully homogeneous solutions to proceed efficiently[1][2].

Below is a structured comparison of its solubility profile across various solvent classes.

Solvent CategorySpecific SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50High dipole moment effectively disrupts the crystal lattice; optimal for biological assay stock solutions.
Polar Aprotic N,N-Dimethylformamide (DMF)> 30Excellent solvation of the polarizable bromine and heterocyclic core; ideal for transition-metal catalysis[1].
Halogenated Dichloromethane (DCM)10 - 20Favorable dipole-induced dipole interactions with the bromo-aromatic system.
Ester / Ether Ethyl Acetate (EtOAc)5 - 10Moderate polarity; highly effective for liquid-liquid extraction and silica gel chromatography.
Polar Protic Methanol (MeOH)2 - 5Weak solvation due to the lack of H-bond donors on the solute to satisfy the protic solvent network.
Aqueous Water / DPBS (pH 7.4)< 0.1High lipophilicity and inability to disrupt strong water-water hydrogen bonds lead to hydrophobic exclusion.
(Note: Values are representative empirical estimates based on the physicochemical properties of halogenated imidazo[1,2-b]pyridazines at 25°C).

Mechanistic Solvation Pathways

To conceptualize how different solvent classes interact with 7-bromoimidazo[1,2-b]pyridazine, the following diagram maps the logical relationship between solvent properties and solvation outcomes.

SolvationMechanisms Solute 7-Bromoimidazo[1,2-b]pyridazine (Solid State) PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Solute->PolarAprotic Mixed with Halogenated Halogenated Solvents (DCM, Chloroform) Solute->Halogenated Mixed with Aqueous Aqueous / Protic (Water, MeOH) Solute->Aqueous Mixed with LatticeDisruption High Dipole Moment Disrupts Pi-Stacking PolarAprotic->LatticeDisruption VDW Favorable van der Waals & Dipole-Dipole Interactions Halogenated->VDW Hydrophobic Hydrophobic Exclusion & Lattice Energy Dominates Aqueous->Hydrophobic HighSol High Solubility (>30 mg/mL) LatticeDisruption->HighSol ModSol Moderate Solubility (10-20 mg/mL) VDW->ModSol LowSol Low/Poor Solubility (<5 mg/mL) Hydrophobic->LowSol

Caption: Mechanistic pathways determining the solvation of 7-bromoimidazo[1,2-b]pyridazine based on solvent class.

Empirical Solubility Assessment: The Thermodynamic Shake-Flask Protocol

For precise quantitative determination during lead optimization, kinetic solubility assays (like solvent casting) are insufficient due to the risk of amorphous precipitation and supersaturation artifacts. The "gold standard" for generating trustworthy, self-validating data is the Thermodynamic Shake-Flask Method coupled with LCMS/UV-DAD[6][7][8].

Step-by-Step Methodology:

  • Solid Preparation : Accurately weigh approximately 2.0 mg of highly pure, crystalline 7-bromoimidazo[1,2-b]pyridazine into a 2 mL borosilicate glass vial.

  • Solvent Addition : Add 500 µL of the target solvent (e.g., DPBS pH 7.4, or an organic solvent mixture) to achieve a theoretical maximum concentration of 4 mg/mL.

  • Equilibration (Shake-Flask) : Seal the vial and place it on a thermostatic orbital shaker at 25°C (or 37°C for biorelevant media). Shake at 300 RPM for 24 to 48 hours. Causality Note: Extended shaking is mandatory to ensure true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated molecules, preventing false-positive supersaturation readings[7][8].

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved material. Alternatively, filter the supernatant through a 0.22 µm hydrophilic PVDF membrane. Causality Note: Ensure the membrane is pre-saturated to prevent non-specific binding of the lipophilic compound[7].

  • Dilution : Carefully extract an aliquot of the clear supernatant and dilute it with a compatible solvent (e.g., Acetonitrile/Water) to fall within the linear dynamic range of the analytical instrument.

  • Quantification (LCMS/UV-DAD) : Analyze the diluted sample using High-Performance Liquid Chromatography with UV-Diode Array Detection (monitoring at

    
     ~222 nm)[6]. Calculate the exact concentration against a pre-established multi-point calibration curve prepared in DMSO.
    
  • System Validation : Verify the presence of residual solid pellet in the original vial post-centrifugation. Causality Note: If no solid remains, the solution is not saturated, and the assay must be repeated with a higher initial mass to ensure the data reflects true thermodynamic solubility limits[7].

Strategic Solvent Selection in Drug Development

Applying this solubility data strategically accelerates the drug development pipeline:

  • Synthesis & Catalysis : When utilizing 7-bromoimidazo[1,2-b]pyridazine in cross-coupling reactions, DMF is the optimal solvent due to its high solubilizing power for both the heterocyclic substrate and transition metal complexes (e.g.,

    
    )[1][2].
    
  • In Vitro Assays : For biological screening, stock solutions should be prepared in 100% DMSO at 10-50 mM. Ensure the final assay concentration of DMSO does not exceed 1% v/v in the aqueous buffer to prevent solvent-induced cytotoxicity or target protein denaturation.

  • Purification : The vast differential in solubility between DCM (high) and Hexanes (very low) makes this specific solvent pair ideal for purification via silica gel flash chromatography or controlled recrystallization.

References

  • US11345681B1 - Inhibitors of fibroblast growth factor receptor kinases Source: Google Patents URL:[1]

  • WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases Source: Google Patents URL:[2]

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: National Institutes of Health (PMC) URL:[Link][3]

  • Thermodynamic Solubility Assay Source: Domainex URL:[Link][6]

  • Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs Source: Srce.hr URL:[Link][8]

Sources

Unlocking the Pharmacological Potential of Imidazo[1,2-b]pyridazine Derivatives: A Comprehensive Guide to Biological Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of the Scaffold

In modern medicinal chemistry, the search for highly selective, orally bioavailable small molecules frequently converges on nitrogen-dense heterocycles. Among these, the imidazo[1,2-b]pyridazine scaffold has emerged as a profoundly "privileged structure"[1].

The causality behind its success lies in its electronic distribution and spatial geometry. The core acts as an exceptional ATP-mimetic; the nitrogen atoms at positions 1 and 5 are perfectly positioned to act as hydrogen-bond acceptors, interacting with the highly conserved backbone amides in the hinge region of protein kinases[2]. Furthermore, compared to its widely studied isomer, imidazo[1,2-a]pyridine, the introduction of the additional nitrogen in the pyridazine ring significantly lowers the overall lipophilicity (LogP) of the molecule[3]. This fundamental physicochemical shift not only improves aqueous solubility and pharmacokinetic profiles but also alters the structure-activity relationship (SAR) vectors, allowing chemists to access novel binding pockets and achieve unprecedented selectivity[3].

This whitepaper dissects the primary biological targets of imidazo[1,2-b]pyridazine derivatives, detailing the mechanistic rationale behind their efficacy and providing self-validating experimental workflows for preclinical evaluation.

Core Biological Targets & Mechanistic Insights

Kinase Inhibition: The Primary Domain
Bruton's Tyrosine Kinase (BTK)

BTK is a critical node in the B-cell receptor (BCR) signaling pathway, driving the proliferation of malignant B-cells. Recent 2025 advancements have successfully utilized the imidazo[1,2-b]pyridazine core to design highly selective, irreversible covalent inhibitors[4]. By appending a Michael acceptor to the scaffold, researchers can precisely orient the electrophile to form a covalent bond with Cys481 in the BTK active site. For example, the derivative TM471-1 (Compound 22) exhibits an IC50 of 1.3 nM and remarkable selectivity across a panel of 310 kinases, achieving complete tumor regression in xenograft models[4].

BTK_Pathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK BTK BTK Kinase (Target) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB Pathway (Malignant Cell Survival) PLCg2->NFkB Inhibitor Imidazo[1,2-b]pyridazine (e.g., TM471-1) Inhibitor->BTK Covalent Binding (Cys481)

Caption: BCR signaling cascade highlighting irreversible BTK inhibition by imidazo[1,2-b]pyridazines.

PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR pathway is notoriously hyperactive in both fibrotic diseases and solid tumors. Because PI3K (a lipid kinase) and mTOR (an atypical protein kinase) share structural homology in their catalytic clefts, the imidazo[1,2-b]pyridazine scaffold can be engineered to inhibit both simultaneously[5]. Compound 11, a rationally designed derivative, leverages the core to anchor into the hinge region while utilizing a morpholine ring to access the affinity pockets specific to PI3Kα and mTOR, demonstrating profound anti-fibrotic efficacy in pulmonary fibrosis models[5].

Mitotic Kinases: Mps1 (TTK) and Haspin

Targeting the cell cycle is a validated anticancer strategy. The imidazo[1,2-b]pyridazine scaffold has yielded sub-nanomolar inhibitors of Mps1, such as Compound 27f (IC50 = 0.70 nM), which induces catastrophic chromosomal misalignment in lung cancer cells[6]. Similarly, disubstituted derivatives (e.g., Compound 21 ) have been identified as highly selective inhibitors of Haspin kinase (IC50 = 6 nM), effectively suppressing the proliferation and migration of osteosarcoma cells[7].

TYK2 Pseudokinase (JH2) Domain

In a paradigm shift away from targeting the highly conserved, ATP-binding catalytic domain (JH1) of Janus kinases (JAKs), researchers have utilized imidazo[1,2-b]pyridazines as allosteric modulators[8]. By binding specifically to the regulatory pseudokinase domain (JH2) of TYK2, derivatives like Compound 29 suppress cytokine-mediated receptor activation without triggering the off-target toxicities typically associated with pan-JAK inhibitors[8].

Non-Kinase Targets: Neuroimaging

Beyond oncology and immunology, the tunable lipophilicity of the imidazo[1,2-b]pyridazine core allows it to cross the blood-brain barrier effectively. Derivatives such as 2-(4′-dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (Compound 4) act as isosteric analogues of known imaging agents, binding with high affinity (Ki = 11.0 nM) to synthetic aggregates of β-amyloid (Aβ1−40)[9]. This positions the scaffold as a premier candidate for the development of Positron Emission Tomography (PET) radiotracers for Alzheimer's disease[9].

Quantitative Data Summary

The following table synthesizes the pharmacological metrics of key imidazo[1,2-b]pyridazine derivatives across diverse biological targets:

Biological TargetRepresentative DerivativeBinding Affinity / IC50Primary Therapeutic IndicationMechanism of Action
BTK TM471-1 (Compound 22)1.3 nMB-cell MalignanciesIrreversible Covalent Inhibition
PI3K / mTOR Compound 11NanomolarPulmonary Fibrosis / CRCDual ATP-competitive Inhibition
Mps1 (TTK) Compound 27f0.70 nMSolid Tumors (e.g., Lung)Mitotic Checkpoint Disruption
Haspin Compound 216.0 nMOsteosarcomaChromosomal Misalignment
TYK2 (JH2) Compound 29High PotencyImmuno-inflammatoryAllosteric Pseudokinase Binding
β-Amyloid Compound 4Ki = 11.0 nMAlzheimer's DiseasePlaque-specific PET Radioligand

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel imidazo[1,2-b]pyridazine derivatives must follow rigorous, self-validating methodologies. The protocols below are designed to eliminate common false positives (e.g., pan-assay interference, non-specific cytotoxicity).

Workflow step1 1. Acoustic Dispensing (Eliminates DMSO Artifacts) step2 2. Biochemical TR-FRET (Km ATP Conditions) step1->step2 step3 3. Cellular ELISA (Target Engagement) step2->step3 step4 4. Parallel Viability (Rules out Cytotoxicity) step3->step4

Caption: Self-validating preclinical screening workflow for kinase inhibitors.

Protocol 1: High-Fidelity Kinase Selectivity Profiling (TR-FRET)

Rationale: Traditional biochemical assays are prone to solvent artifacts. Highly lipophilic compounds can precipitate in high concentrations of DMSO, artificially inflating IC50 values. Furthermore, assays run at arbitrary ATP concentrations fail to reflect true competitive binding dynamics.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a physiological kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The inclusion of Tween-20 is critical to prevent non-specific compound aggregation.

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the imidazo[1,2-b]pyridazine derivative in a 10-point dose-response curve (typically 10 µM to 0.5 nM) directly into a 384-well plate. This minimizes DMSO carryover to <1% final volume.

  • Reagent Addition: Add the target recombinant kinase (e.g., BTK or Haspin) and the specific fluorophore-labeled tracer/substrate.

  • Initiation at

    
    :  Initiate the reaction by adding ATP at exactly the Michaelis-Menten constant (
    
    
    
    ) specific to the target kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors.
  • Readout & Self-Validation: Incubate for 60 minutes and measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

    • Validation Gate: Always include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for assay dynamic range, and a structurally similar but biologically inactive analog as a negative control to prove specific SAR.

Protocol 2: Cellular Target Engagement & Viability Decoupling

Rationale: A compound may show picomolar activity in a biochemical assay but fail in cells due to poor membrane permeability or high efflux. Conversely, a compound might appear to inhibit a cellular pathway simply because it is acutely toxic to the cell. This protocol decouples true target engagement from general cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cell line (e.g., THP-1 for inflammatory targets, A549 for mitotic targets) in 96-well plates and incubate overnight at 37°C, 5% CO2.

  • Short-Pulse Treatment: Treat the cells with the imidazo[1,2-b]pyridazine derivative for exactly 2 hours . Causality: A 2-hour window is sufficient for the compound to reach steady-state intracellular concentrations and bind the target, but too short to induce apoptosis, which would confound the phosphorylation readout.

  • Pathway Stimulation: Stimulate the specific pathway (e.g., anti-IgM for BTK activation) for 15 minutes.

  • Lysis and Quantification: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the phosphorylation of the direct downstream substrate (e.g., p-PLCγ2 for BTK) using a sandwich ELISA.

  • Parallel Viability Validation: In a parallel sister plate treated identically, perform a CellTiter-Glo (ATP-based) viability assay at the 2-hour mark.

    • Validation Gate: If the compound reduces target phosphorylation by 90% but cell viability remains at >95%, true target engagement is confirmed. If viability drops concurrently, the compound is non-specifically toxic.

Conclusion

The imidazo[1,2-b]pyridazine scaffold is far more than a structural curiosity; it is a highly versatile, programmable warhead in the medicinal chemist's arsenal. By manipulating its substitution patterns at the 3- and 6-positions, researchers can finely tune its electronic and steric properties to target diverse biological entities—from the covalent trapping of BTK in leukemia to the allosteric modulation of TYK2 in inflammation, and even the mapping of β-amyloid plaques in neurodegeneration. As synthetic methodologies expand, this privileged core will undoubtedly continue to yield next-generation therapeutics.

References

1.4 - ACS Publications. 2. 10 - ChEMBL - EMBL-EBI. 3. 8 - MedChemComm (RSC Publishing). 4. 6 - Journal of Medicinal Chemistry (ACS Publications). 5. - ResearchGate. 6.2 - AACR Journals. 7. - Taylor & Francis. 8.11 - MDPI. 9. 9 - PMC. 10. 5 - ACS Publications. 11.12 - PMC. 12. 13 - PMC. 13. 3 - ResearchGate.

Sources

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Motif in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine ring system is a highly versatile, fused bicyclic heterocycle that has revolutionized targeted therapy and medicinal chemistry[1]. Characterized by a nitrogen atom shared between an imidazole and a pyridazine ring, this non-isomeric structure offers unique hydrogen-bonding capabilities and lipophilic properties[2]. Over the past decade, it has transitioned from a synthetic curiosity to a "privileged scaffold" for kinase inhibition, culminating in the development of life-saving therapeutics like Ponatinib[3]. This whitepaper provides an in-depth technical analysis of the discovery history, structural rationale, structure-activity relationships (SAR), and synthetic methodologies surrounding imidazo[1,2-b]pyridazine compounds.

Historical Evolution: From Synthetic Curiosity to Privileged Scaffold

Initially explored for anti-inflammatory, sedative-hypnotic, and antibacterial properties, the imidazo[1,2-b]pyridazine nucleus gained significant traction when researchers identified its exceptional potential for protein kinase inhibition[1][4].

Early modifications of imidazo[1,2-a]pyridine inhibitors led to the discovery that the less lipophilic imidazo[1,2-b]pyridazine series exhibited vastly different and often superior SAR profiles[4]. This structural pivot proved critical. The scaffold's ability to act as a versatile hinge-binding motif in the ATP-binding pocket of kinases spurred the discovery of numerous preclinical and clinical candidates[3][4]. Today, the scaffold is foundational in therapies targeting not only oncology but also parasitic infections (e.g., antimalarial PfPK7 inhibitors) and neurodegenerative diseases[4][5].

Structural Rationale & Kinase Hinge Binding

The pharmacological success of imidazo[1,2-b]pyridazines is deeply rooted in their molecular geometry. The core structure contains strategically positioned nitrogen atoms that serve as potent hydrogen bond acceptors[6].

When interacting with the ATP-binding site of kinases, the scaffold typically anchors to the hinge region. For example, in the design of Ponatinib, the imidazo[1,2-b]pyridazine core forms critical hydrogen bonds with the hinge region of the BCR-ABL1 kinase[7]. Furthermore, the scaffold allows for modular functionalization at the 3- and 6-positions[4][8].

  • Causality in Design : The incorporation of a carbon-carbon triple bond (ethynyl linker) at the 3-position of the imidazo[1,2-b]pyridazine core in Ponatinib was a calculated design choice. This rigid, linear linker allows the molecule to bypass the steric clash caused by the bulky isoleucine residue in the T315I "gatekeeper" mutation, while the imidazo[1,2-b]pyridazine core maintains optimal hinge-binding geometry[3][7].

Landmark Discoveries & Structure-Activity Relationships (SAR)

The modularity of the imidazo[1,2-b]pyridazine core has enabled the rapid discovery of highly selective inhibitors across various kinase families.

Quantitative SAR Data Summary
Compound / DrugTarget KinaseKey Structural FeatureBiochemical IC50Cellular Activity / Efficacy
Ponatinib BCR-ABL1 (T315I)3-ethynyl linker~2.0 nMOvercomes T315I resistance in CML[3][7]
Compound 22 BTKIrreversible covalent binder1.3 nMComplete tumor regression at 15 mg/kg[9]
Compound 27f Mps1 (TTK)6-position optimization0.70 nMA549 cell IC50 = 6.0 nM[8]
Compound 26 TAK16-substituted morpholine55 nMMPC-11 GI50 = 30 nM[10]
Compound 29 TYK2 (JH2)Allosteric pseudokinase ligandHigh PotencyHigh selectivity over JH1 domain[11]

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of kinase inhibition by imidazo[1,2-b]pyridazine derivatives, using Ponatinib and the BCR-ABL1 T315I mutant as the model system.

G Ponatinib Ponatinib (Imidazo[1,2-b]pyridazine) Hinge Hinge Region Binding (Hydrogen Bonds) Ponatinib->Hinge Anchors Hydrophobic Hydrophobic Pocket (Ethynyl Linker) Ponatinib->Hydrophobic Accommodates T315I BCR_ABL BCR-ABL1 Kinase (T315I Mutant) STAT5 STAT5 Signaling BCR_ABL->STAT5 Blocks MAPK RAS/MAPK Signaling BCR_ABL->MAPK Blocks Hinge->BCR_ABL Inhibits Hydrophobic->BCR_ABL Evades Steric Clash Apoptosis Leukemic Cell Apoptosis STAT5->Apoptosis Induces MAPK->Apoptosis Induces

Mechanism of BCR-ABL1 T315I inhibition by imidazo[1,2-b]pyridazine derivatives.

Synthetic Methodology: Assembly of the Imidazo[1,2-b]pyridazine Core

The synthesis of the imidazo[1,2-b]pyridazine scaffold is a self-validating system that relies heavily on the intrinsic electronic properties of the starting materials[5][12]. By carefully controlling the electrophilicity and nucleophilicity of the reagents, the reaction inherently drives itself toward the desired regioselective product without the need for complex protecting group strategies. The most robust and widely utilized protocol involves the condensation of an


-bromoketone with a 3-amino-6-halopyridazine[5].
Experimental Protocol: Base-Mediated Condensation

Objective : Construct the bicyclic imidazo[1,2-b]pyridazine scaffold. Rationale : The formation of the backbone relies on the differential nucleophilicity of the nitrogen atoms in the pyridazine ring. The ring nitrogen not adjacent to the amino group is the most nucleophilic, initiating an


 attack on the 

-bromoketone[5]. Subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl yields the fused imidazole ring. The presence of a halogen at the 6-position is critical, as it enhances the regioselectivity of the initial alkylation[5].

Step-by-Step Methodology :

  • Preparation of Reagents : Dissolve 1.0 equivalent of 3-amino-6-chloropyridazine and 1.1 equivalents of the corresponding

    
    -bromoketone in a polar aprotic solvent (e.g., DMF) or aqueous ethanol[5][13].
    
    • Causality: A slight excess of the

      
      -bromoketone ensures complete consumption of the pyridazine derivative. Polar solvents stabilize the transition state of the initial 
      
      
      
      alkylation.
  • Addition of Base : Add 1.5 to 2.0 equivalents of a mild base, such as sodium bicarbonate (NaHCO

    
    )[5].
    
    • Causality: A mild base is critical to neutralize the hydrobromic acid (HBr) generated during the alkylation step, preventing the protonation of the nucleophilic pyridazine nitrogen. Strong bases are avoided to prevent aldol-type condensation or degradation of the

      
      -bromoketone.
      
  • Reflux/Heating : Heat the reaction mixture to 80–100 °C (or reflux) for 4–12 hours, monitoring progression via TLC or LC-MS[5][13].

    • Causality: Elevated temperatures provide the necessary activation energy to overcome the steric hindrance during the intramolecular cyclization (dehydration) step that forms the aromatic imidazole ring.

  • Work-up and Extraction : Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (EtOAc). Wash the organic layer with brine and dry over anhydrous Na

    
    SO
    
    
    
    .
    • Causality: Water quenches the reaction and dissolves inorganic salts. EtOAc efficiently extracts the moderately lipophilic imidazo[1,2-b]pyridazine product.

  • Purification and Functionalization : Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography. The resulting 6-haloimidazo[1,2-b]pyridazine can then undergo further functionalization, such as Suzuki-Miyaura cross-coupling at the C-3 or C-6 positions, to generate the final kinase inhibitors[4][12].

Conclusion

The imidazo[1,2-b]pyridazine scaffold stands as a masterclass in rational drug design. By leveraging its unique electronic distribution and precise hinge-binding capabilities, medicinal chemists have successfully developed highly potent and selective inhibitors against a myriad of challenging kinase targets, from BCR-ABL1 to BTK and Mps1[3][7][9]. As synthetic methodologies, such as transition-metal-catalyzed cross-couplings, continue to evolve[12], the chemical space accessible to this privileged scaffold will undoubtedly expand, paving the way for next-generation therapeutics.

References

1.[9] ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. 9 2.[5] PMC. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. 5 3.[4] ResearchGate. Imidazo[1,2-b]pyridazines: A potent and selective class of cyclin-dependent kinase inhibitors. 4 4.[8] ACS Publications. Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. 8 5.[10] PubMed. Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. 10 6.[11] MedChemComm. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling.11 7.[1] NIH. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. 1 8.[2] Wikipedia. Imidazopyridazine. 2 9.[12] ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. 12 10.[7] PMC. Reengineering Ponatinib to Minimize Cardiovascular Toxicity.7 11.[3] Semantic Scholar. Exploring the untapped pharmacological potential of imidazopyridazines. 3 12.[13] DergiPark. On the Biological Importance, Preparation, and Uses of Imidazo[1,2- b]pyridazine-Based Compounds. 13 13.[6] rhhz.net. Pyridazine: A privileged scaffold in the development of 21st-century pesticides. 6

Sources

Theoretical and Computational Compendium: The Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical compendium for the Imidazo[1,2-b]pyridazine core, a privileged scaffold in modern medicinal chemistry, particularly for kinase inhibition (e.g., BTK, DYRK1A, Haspin). It synthesizes theoretical electronic structure data with practical computational workflows and synthetic insights.

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a fused 5,6-heterocyclic system characterized by a bridgehead nitrogen atom.[1] Its planar geometry, distinct dipole moment, and ability to participate in hydrogen bonding (as both donor and acceptor) make it an ideal mimic for the adenine ring of ATP, facilitating its widespread use as a hinge-binding motif in kinase inhibitors. This guide explores the core's electronic properties, synthetic feasibility, and computational handling in drug discovery.

Part 1: Electronic Architecture & Reactivity (DFT Studies)

Understanding the electronic distribution is critical for predicting reactivity (metabolic stability) and binding affinity (electrostatics).

Numbering and Geometry

The IUPAC numbering initiates at the bridgehead nitrogen (though often depicted starting from the pyridazine nitrogen in older literature). The standard numbering used in computational studies is:

  • N1: Pyridazine ring nitrogen (H-bond acceptor).

  • N4: Bridgehead nitrogen.

  • C3: Imidazole ring carbon (highly nucleophilic, prone to electrophilic attack).

  • C6/C7/C8: Pyridazine ring carbons (C6 is the primary site for S_NAr and cross-coupling).

Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) calculations, typically at the B3LYP/6-311++G(d,p) level, reveal the stability and reactivity of the core.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the imidazole ring (C2-C3 double bond) and the bridgehead nitrogen. This explains the core's susceptibility to electrophilic aromatic substitution (e.g., halogenation) at the C3 position .

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the pyridazine ring, facilitating nucleophilic attacks (e.g., by amines or alkoxides) at the C6 position , especially when a leaving group (Cl/Br) is present.

  • HOMO-LUMO Gap: Typically ranges between 4.0 – 4.5 eV for the unsubstituted core, indicating a stable aromatic system that resists spontaneous decomposition but remains reactive enough for functionalization.

Molecular Electrostatic Potential (MEP)

MEP mapping identifies non-covalent interaction sites:

  • Negative Potential (Red): Concentrated around N1 , making it the primary H-bond acceptor in kinase hinge regions.

  • Positive Potential (Blue): Concentrated around the C-H bonds, particularly at C2 and C3 (if unsubstituted).

Computational Reactivity Workflow

The following diagram outlines the standard pipeline for characterizing the core's reactivity using Gaussian or ORCA.

ReactivityWorkflow cluster_Analysis Electronic Analysis Start Ligand Construction (2D -> 3D) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calc (NIMAG=0 Check) Opt->Freq FMO FMO (HOMO/LUMO) Global Hardness/Softness Freq->FMO MEP MEP Map (Isovalue 0.0004 a.u.) Freq->MEP NBO NBO Analysis (Charge Distribution) Freq->NBO Output Reactivity Profile (Site Prediction) FMO->Output MEP->Output NBO->Output

Caption: Standard DFT workflow for characterizing electronic properties of the imidazo[1,2-b]pyridazine core.

Part 2: Synthetic Mechanisms & Feasibility

The construction of the core relies on the condensation of 3-aminopyridazine with


-halocarbonyls.
The Cyclization Mechanism

The reaction typically proceeds via alkylation of the ring nitrogen (N2 of 3-aminopyridazine) followed by cyclization onto the exocyclic amine. However, regioselectivity can be an issue.

  • Reagents: 3-aminopyridazine +

    
    -bromoacetophenone (or chloroacetaldehyde).
    
  • Conditions: Reflux in ethanol/butanol with NaHCO3 or HBr.

  • Regiochemistry: The ring nitrogen N2 is the most nucleophilic site. Initial attack occurs here, forming an intermediate that dehydrates to close the imidazole ring.

Functionalization Logic
  • C6-Functionalization: Usually installed before cyclization (using 6-chloro-3-aminopyridazine) or via S_NAr/Buchwald-Hartwig coupling on the pre-formed core.

  • C3-Functionalization: Direct electrophilic halogenation (NIS/NBS) allows for subsequent Suzuki or Sonogashira couplings.

Synthesispath Amino 3-Amino-6-chloropyridazine Inter N-Alkylated Intermediate (Quaternary Salt) Amino->Inter Nucleophilic Attack (N2) Ketone α-Bromo Ketone (R-CO-CH2-Br) Ketone->Inter Core Imidazo[1,2-b]pyridazine Core (6-Cl substituted) Inter->Core Cyclization (-H2O) PathA Path A: C3-Functionalization (NIS -> Suzuki) Core->PathA PathB Path B: C6-Functionalization (Buchwald-Hartwig) Core->PathB

Caption: Divergent synthetic pathways for functionalizing the imidazo[1,2-b]pyridazine scaffold.

Part 3: Structure-Activity Relationship (SAR)

The core is a "privileged scaffold" because it orientates substituents in vectors compatible with many ATP-binding pockets.

Key Binding Interactions
PositionInteraction TypeTarget Relevance
N1 (Ring) H-Bond Acceptor Critical for hinge binding (e.g., Val/Leu backbone NH in kinases).
C3 Substituent Hydrophobic/Steric Fits into the "gatekeeper" region or solvent-exposed front pocket.
C6 Substituent Vector Extension Extends into the ribose pocket or solubilizing region; often a morpholine or piperazine.
C8 Substituent Steric Clash Rarely substituted; bulky groups here often abolish activity due to steric clash with the hinge.
Case Study: BTK & Haspin Inhibition
  • BTK (Bruton's Tyrosine Kinase): Derivatives often feature a polar group at C6 (to interact with surface residues) and a hydrophobic aromatic system at C3.

  • Haspin: C3-substituted derivatives (often with sulfonamides) show nanomolar potency by stacking effectively within the ATP pocket.

Part 4: Computational Protocols (Docking & MD)

To reliably model this core, specific parameters must be used to account for the nitrogen-rich aromatic system.

Molecular Docking Protocol

Software: Glide (Schrödinger), GOLD, or AutoDock Vina.

  • Ligand Preparation:

    • Generate 3D conformers.

    • Protonation States: At physiological pH (7.4), the imidazo[1,2-b]pyridazine core is neutral. Caution: Do not protonate N1 unless the pH is extremely low (< 3.0).

    • Tautomers: Ensure the correct tautomer is generated (usually fixed due to the fused system, but check amide/sulfonamide substituents).

  • Grid Generation:

    • Center the grid on the hinge region (e.g., residue Met477 in BTK).

    • Define H-bond constraints on the hinge backbone NH to force the N1 interaction.

  • Scoring:

    • Use XP (Extra Precision) scoring functions to penalize desolvation of the polar nitrogens if they do not form H-bonds.

Molecular Dynamics (MD) Setup

Force Field: OPLS4 or CHARMM36.

  • Parameterization: The core parameters are generally well-covered, but partial charges should be derived via RESP (Restrained Electrostatic Potential) fitting at HF/6-31G* if high precision is needed.

  • Simulation Time: 100 ns is typically sufficient to observe the stability of the H-bond at N1.

DockingPipeline PDB Target Prep (PDB) Remove Waters, Fix H-bonds Grid Grid Generation (Constraint: Hinge H-bond) PDB->Grid Ligand Ligand Prep (Epik pH 7.4, OPLS4) Dock Molecular Docking (SP -> XP mode) Ligand->Dock Grid->Dock MD MD Simulation (100ns) (Verify N1-Hinge Stability) Dock->MD

Caption: Computational pipeline for validating imidazo[1,2-b]pyridazine binding modes.

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors. Source: MedChemComm (RSC). URL:[Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Source: European Journal of Organic Chemistry. URL:[Link]

  • Theoretical Investigation on the Stability and Reactivity of Imidazo[1,2-a]Pyridine Derivatives (Comparative Reference). Source: Computational Chemistry.[2][3][4][5][6][7][8][9] URL:[Link]

Sources

Engineering Kinase Selectivity: A Technical Guide to Structural Analogs of 7-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-b]pyridazine core has emerged as a privileged chemotype in modern drug discovery, functioning as a highly effective purine bioisostere. Its nitrogen-rich bicyclic system serves as an excellent hydrogen bond acceptor, anchoring the molecule to the backbone amides of the kinase hinge region. Within this framework, 7-bromoimidazo[1,2-b]pyridazine acts as a critical synthetic linchpin. The bromine atom at the C7 position provides a highly reactive handle for late-stage palladium-catalyzed cross-coupling, allowing medicinal chemists to vector bulky, target-specific moieties into the solvent-exposed regions or selectivity pockets of various kinases without disrupting the core hinge-binding interaction.

This whitepaper details the mechanistic rationale, structural functionalization, and self-validating experimental workflows required to develop potent structural analogs of 7-bromoimidazo[1,2-b]pyridazine.

Mechanistic Causality in Scaffold Functionalization

The strategic value of 7-bromoimidazo[1,2-b]pyridazine lies in its electronic properties. The pyridazine ring is inherently electron-deficient, which significantly lowers the activation energy required for the oxidative addition of a Pd(0) catalyst into the C-Br bond[1]. This electronic priming enables divergent synthetic pathways—such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to rapidly generate diverse structure-activity relationship (SAR) libraries from a single master scaffold.

SynthesisWorkflow Start 7-Bromoimidazo[1,2-b]pyridazine (Core Scaffold) PdCat Pd(0) Catalyst Oxidative Addition Start->PdCat Activation of C-Br Suzuki Suzuki-Miyaura Coupling (Boronic Acids) PdCat->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) PdCat->Buchwald Sonogashira Sonogashira Coupling (Terminal Alkynes) PdCat->Sonogashira ArylAnalog 7-Aryl Analogs (e.g., PI3K/mTOR Inhibitors) Suzuki->ArylAnalog Transmetalation & Reductive Elimination AminoAnalog 7-Amino Analogs (e.g., TAK1 Inhibitors) Buchwald->AminoAnalog Amine Binding & Reductive Elimination AlkyneAnalog 7-Alkynyl Analogs (e.g., FGFR Inhibitors) Sonogashira->AlkyneAnalog Cu-Cocatalysis

Fig 1. Divergent synthesis workflow for 7-bromoimidazo[1,2-b]pyridazine functionalization.

Therapeutic Targets and Structural Analogs

BTK Inhibition in B-Cell Malignancies

Bruton's tyrosine kinase (BTK) is a central node in the B-cell receptor (BCR) signaling pathway. By functionalizing the C7 position of the imidazo[1,2-b]pyridazine scaffold with a covalent linker, researchers have developed highly selective irreversible inhibitors. For instance, Compound 22 (TM471-1) exhibits an IC₅₀ of 1.3 nM against BTK and achieves complete tumor regression in xenograft models at 15 mg/kg[2],[3]. The covalent bond formation with Cys481 in the BTK active site is driven by the precise spatial orientation afforded by the C7 substitution.

BTKPathway BCR B-Cell Receptor (BCR) Activation SYK SYK Kinase BCR->SYK PI3K PI3K SYK->PI3K BTK Bruton's Tyrosine Kinase (BTK) (Target of C7-Analogs) SYK->BTK Phosphorylation PIP3 PIP3 Generation PI3K->PIP3 PIP3->BTK Membrane Recruitment PLCg2 PLCγ2 Activation BTK->PLCg2 NFkB NF-κB / NFAT (Cell Survival & Proliferation) PLCg2->NFkB Calcium Flux

Fig 2. BCR signaling pathway highlighting BTK as the primary target for imidazo[1,2-b]pyridazines.

PI3K/mTOR Dual Inhibition in Pulmonary Fibrosis

The PI3K/AKT/mTOR pathway drives fibrotic progression in idiopathic pulmonary fibrosis (IPF). Structural optimization of the imidazo[1,2-b]pyridazine scaffold via the introduction of phenolic hydroxyl and carboxylic acid groups at the C7/C6 positions has yielded potent dual inhibitors. Compound 11 demonstrated 94.9% inhibition of PI3Kα at 1 nM and successfully reduced collagen deposition and restored lung architecture in bleomycin-induced pulmonary fibrosis models[4].

Targeting TAK1, CDK12/13, and TYK2

The versatility of the scaffold extends to multiple other oncological and immunological targets:

  • TAK1: 6-substituted morpholine/piperazine imidazo[1,2-b]pyridazines with C3/C7 aryl modifications (e.g., Compound 26 ) inhibit TAK1 at 55 nM, showing excellent efficacy against multiple myeloma cell lines[5].

  • CDK12/13: Novel covalent analogs (e.g., Compound 24 ) target Cys1039 of CDK12, suppressing triple-negative breast cancer (TNBC) proliferation with single-digit nanomolar EC₅₀ values[6].

  • TYK2: Iterative modification of the scaffold has produced highly selective allosteric ligands for the TYK2 pseudokinase (JH2) domain, avoiding off-target phosphodiesterase 4 (PDE4) liabilities[7].

Quantitative Structure-Activity Relationship (QSAR) Profiling

The following table summarizes the quantitative data of key 7-bromoimidazo[1,2-b]pyridazine-derived analogs, highlighting the causality between structural modifications and phenotypic outcomes.

Target KinaseLead CompoundScaffold Modification StrategyPrimary Biochemical ActivityCellular / In Vivo EfficacyRef
BTK Compound 22 (TM471-1)Covalent linker at C7IC₅₀ = 1.3 nMComplete tumor regression at 15 mg/kg[2]
PI3K/mTOR Compound 11Phenolic OH & Carboxylic acidPI3Kα: 1 nM (94.9% inh)Reduced Ashcroft scores in IPF models[4]
TAK1 Compound 266-morpholine, 3-arylIC₅₀ = 55 nMGI₅₀ = 30 nM (MPC-11, H929 cells)[5]
CDK12/13 Compound 24Covalent bond to Cys1039CDK12 IC₅₀ = 15.5 nMEC₅₀ = 5.0 nM (MDA-MB-231 cells)[6]
TYK2 (JH2) Compound 29Iterative IZP substitutionHigh JH2 selectivitySystemic exposure via oral dosing[7]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, embedding causality and orthogonal checks directly into the workflow.

Protocol A: Palladium-Catalyzed C7-Functionalization (Suzuki-Miyaura)

This protocol details the conversion of 7-bromoimidazo[1,2-b]pyridazine into a 7-aryl analog.

  • Reagent Preparation & Degassing:

    • Action: Combine 7-bromoimidazo[1,2-b]pyridazine (1.0 eq), the desired aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and H₂O. Sparge the solution with N₂ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Pd(0) is highly susceptible to oxidation into catalytically inactive Pd(II) complexes by dissolved O₂, which would prematurely terminate the catalytic cycle and result in unreacted starting material.

  • Thermal Activation:

    • Action: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.

    • Causality: While the electron-deficient imidazo[1,2-b]pyridazine ring makes oxidative addition favorable at lower temperatures, the transmetalation step from the boronic acid to the palladium center requires significant thermal energy to overcome its activation barrier.

  • Orthogonal Self-Validation & Purification:

    • Action: Monitor reaction progress via LC-MS. Upon completion, quench with water, extract with EtOAc, and purify via silica gel flash chromatography. Confirm the final structure using ¹H-NMR and ¹³C-NMR.

    • Causality (Self-Validating System): LC-MS confirms the mass shift from the distinct bromine isotope pattern (M, M+2 of equal intensity) to the target mass. ¹H-NMR acts as an orthogonal check to ensure regiochemistry is preserved; the disappearance of the distinct C7 proton signal mathematically validates that substitution occurred at the correct vector.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

This protocol outlines the biochemical evaluation of synthesized analogs against target kinases (e.g., BTK).

  • Enzyme-Inhibitor Pre-incubation:

    • Action: Incubate the purified kinase with varying concentrations of the imidazo[1,2-b]pyridazine analog in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT) for 60 minutes prior to the addition of ATP.

    • Causality: For covalent inhibitors (such as Compound 22 or 24), pre-incubation is mandatory. It provides the necessary time for the irreversible Michael addition to occur at the target cysteine residue before ATP can competitively flood the active site.

  • Reaction Initiation & Termination:

    • Action: Initiate the reaction by adding ATP (at the

      
       value) and a biotinylated peptide substrate. After 60 minutes, terminate the reaction by adding EDTA and Europium (Eu)-labeled anti-phospho antibodies.
      
    • Causality: EDTA chelates the Mg²⁺ required for kinase catalysis, immediately halting the reaction to provide a precise snapshot of inhibition. The Eu-cryptate label enables time-resolved measurements (delaying the read by ~50 µs), which mathematically eliminates short-lived background auto-fluorescence from the chemical library compounds.

  • Data Integrity & Self-Validation:

    • Action: Calculate the Z'-factor for the assay plate using positive (DMSO vehicle, 100% activity) and negative (no enzyme, 0% activity) controls.

    • Causality (Self-Validating System): The Z'-factor is calculated as

      
      . A Z'-factor > 0.5 guarantees that the assay window is wide enough and the variance is low enough to trust the generated IC₅₀ values. If Z' < 0.5, the plate data is inherently untrustworthy and must be rejected.
      

Conclusion

The 7-bromoimidazo[1,2-b]pyridazine scaffold is a cornerstone of modern targeted therapeutic design. By understanding the electronic causality that governs its reactivity, researchers can leverage robust cross-coupling methodologies to explore vast chemical spaces. When paired with self-validating biochemical assays, this chemotype consistently yields highly potent, selective, and clinically viable kinase inhibitors across a broad spectrum of human diseases.

References

  • [2],[3] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry (2025). URL:[Link]

  • [4] Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis. ACS Publications (2025). URL:

  • [7] Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (2017). URL:[Link]

  • [5] Discovery of imidazo[1,2- b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem (2023). URL:[Link]

  • [6] Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry (2025). URL:[Link]

  • [1] Inhibitors of fibroblast growth factor receptor kinases. US Patent 11345681B1. URL:

Sources

Safety and Handling Precautions for 7-Bromoimidazo[1,2-b]pyridazine

[1][2]

CAS Number: 2702457-83-6 Molecular Formula: C₆H₄BrN₃ Molecular Weight: 198.02 g/mol Physical State: Off-white to pale yellow solid[1]

Part 1: Chemical Identity & Strategic Context

7-Bromoimidazo[1,2-b]pyridazine is a specialized heterocyclic building block used primarily in the synthesis of kinase inhibitors (e.g., FGFR inhibitors) and other bioactive small molecules.[1] Unlike its more common isomers (3-bromo and 6-bromo), the 7-bromo variant offers a unique vector for substitution on the pyridazine ring, often utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.[1]

Critical Isomer Distinction: Before handling, verify the substitution pattern. The reactivity profile and metabolic stability of the final drug candidate depend heavily on the position of the halogen.

IsomerCheckCheckVerify Label/StructureIso33-Bromo Isomer(CAS 18087-73-5)Electrophilic at C3Check->Iso3Wrong IsomerIso66-Bromo Isomer(CAS 1159977-65-7)Electrophilic at C6Check->Iso6Wrong IsomerIso77-Bromo Isomer(CAS 2702457-83-6)Target CompoundCheck->Iso7Correct

Figure 1: Isomer verification flow to prevent regiochemical errors in synthesis.

Part 2: Hazard Identification & Risk Profile

While specific toxicological data for the 7-bromo isomer is limited, its structural analogs (imidazo[1,2-b]pyridazines) and halogenated heterocycles dictate a Level 2 Biosafety / Chemical Hazard approach.[1]

GHS Classification (Derived from Structural Analogs)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed.[1]
Skin Irritation 2H315: Causes skin irritation.[1]
Eye Irritation 2AH319: Causes serious eye irritation.[1]
STOT - Single Exposure 3H335: May cause respiratory irritation.[1]
Specific Chemical Risks[1][2][3]
  • Sensitization Potential: Halogenated nitrogen heterocycles can act as skin sensitizers.[1] Repeated exposure may lead to allergic dermatitis.[1]

  • Combustion Byproducts: In the event of a fire, thermal decomposition releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) . HBr is highly corrosive to lung tissue.

  • Reactivity: The C-Br bond is labile under transition-metal catalysis but stable under ambient conditions.[1] Avoid contact with strong oxidizing agents and strong acids.

Part 3: Engineering Controls & Personal Protective Equipment (PPE)[1]
Engineering Controls
  • Solid Handling: Weighing and transfer must be performed inside a certified chemical fume hood or a powder containment enclosure (balance enclosure) to prevent inhalation of dust.

  • Reaction Setup: All reactions involving heating or volatile solvents must be vented to a scrubber or fume hood exhaust.[1]

PPE Decision Matrix

Select PPE based on the scale of operation and physical state.[1]

PPEMatrixStartOperation TypeSmallSolidWeighing < 1gStart->SmallSolidLargeSolidWeighing > 1gStart->LargeSolidSolutionSolution HandlingStart->SolutionPPE_BasicStandard PPE:Nitrile Gloves (0.11mm)Safety GlassesLab CoatSmallSolid->PPE_BasicLow Dust RiskPPE_HighEnhanced PPE:Double Nitrile GlovesRespirator (N95/P100) if outside hoodSleeve CoversLargeSolid->PPE_HighHigh Dust RiskPPE_ChemChemical PPE:Splash GogglesButyl Rubber Gloves (if solvent risk)Face ShieldSolution->PPE_ChemSplash Risk

Figure 2: PPE selection logic based on operational scale and state.[1][4]

Glove Permeation Note: Standard nitrile gloves provide adequate splash protection.[1] However, if dissolved in penetrating solvents like DCM or DMF, use Silver Shield/4H laminates or double-glove with specific breakthrough time consideration.[1]

Part 4: Storage, Stability, and Handling Protocols[1][2]
1. Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated). While the solid is relatively stable at room temperature, refrigeration prolongs shelf life and prevents slow debromination or oxidation.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) .[1][5] The imidazo[1,2-b]pyridazine core is electron-rich; exclusion of moisture and oxygen minimizes degradation.[1]

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation.

2. Self-Validating Purity Check

Before using the compound in critical steps (e.g., GMP synthesis or late-stage coupling), validate its integrity:

  • Visual Inspection: Should be off-white/pale yellow.[1] Darkening (brown/orange) indicates oxidation or liberation of bromine.

  • LC-MS Check: Run a blank gradient. Look for a peak at M+1 (198/200 isotope pattern). The appearance of a peak at M-Br (des-bromo) or dimerized byproducts suggests compromised quality.[1]

3. Reaction Safety (Cross-Coupling)

When using 7-Bromoimidazo[1,2-b]pyridazine in Suzuki or Sonogashira couplings:

  • Catalyst Scavenging: Palladium residues can complex with the nitrogen-rich scaffold.[1] Use metal scavengers (e.g., SiliaMetS® Thiol) post-reaction to prevent heavy metal contamination in biological assays.

  • Base Sensitivity: The scaffold is stable to weak bases (Carbonates, Phosphates) but prolonged exposure to strong bases (e.g., NaOtBu) at high temperatures may induce ring opening or side reactions.

Part 5: Emergency Response Protocols
Spill Cleanup[1][3]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don N95 respirator, double nitrile gloves, and goggles.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation.[1] Sweep carefully into a biohazard/chemical waste bag.

    • Solution: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]

  • Decontamination: Wipe surface with 10% bleach solution followed by water.[1]

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Medical attention is required due to potential respiratory sensitization.

  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use ethanol (increases permeability).

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[1][3]

Fire-Fighting Logic

FireResponseFireFire Involving7-Bromoimidazo[1,2-b]pyridazineHazardsRelease of Toxic Gases:HBr (Corrosive)NOx (Toxic)Fire->HazardsActionFirefighting ActionHazards->ActionMediaSuitable Media:CO2, Dry Chemical, FoamAction->MediaWarningDO NOT USE:High volume water jet(Spreads contamination)Action->Warning

Figure 3: Emergency response logic for fire incidents involving halogenated heterocycles.[1]

References
  • BLD Pharm. (n.d.).[1][5] SDS for 7-Bromoimidazo[1,2-b]pyridazine (CAS 2702457-83-6). Retrieved from

  • Chemikart. (n.d.).[1] Product entry for CAS 2702457-83-6.[1][5][6] Retrieved from

  • Google Patents. (2021).[1] WO2021247969A1 - Inhibitors of fibroblast growth factor receptor kinases.[1][7] (Describes synthesis and usage of the 7-bromo isomer). Retrieved from

  • Fisher Scientific. (2023).[1] Safety Data Sheet for 6-Bromo-3-pyridazinamine (Structural Analog). Retrieved from

  • PubChem. (n.d.).[1] Imidazo[1,2-b]pyridazine Scaffold Properties. Retrieved from

Methodological & Application

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 7-Bromoimidazo[1,2-b]pyridazine: Methodologies for Heteroaryl C-C Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-b]pyridazine scaffold is a privileged bicyclic heteroaromatic pharmacophore, extensively utilized in the design of potent kinase inhibitors. It serves as a core structural motif in therapeutics targeting Adaptor Associated Kinase 1 (AAK1)[1], IL-17a pathways[2], and various other critical biological targets[3]. In medicinal chemistry, late-stage functionalization of this core is essential for exploring structure-activity relationships (SAR).

The C7 position of the imidazo[1,2-b]pyridazine ring is located on the electron-deficient pyridazine system. This electronic deficiency highly activates the C7-Br bond toward oxidative addition, making 7-bromoimidazo[1,2-b]pyridazine an exceptional substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling[4]. By coupling this building block with diverse aryl or heteroaryl boronic acids, researchers can rapidly generate libraries of C7-substituted derivatives.

Reaction Pathway & Catalytic Cycle

The causality of the reaction relies on the standard Pd(0)/Pd(II) catalytic cycle, optimized for electron-deficient heteroaryls. The cycle initiates with the oxidative addition of the C7-Br bond to the active Pd(0) species. Simultaneously, the inorganic base activates the boronic acid into a nucleophilic boronate complex. Transmetalation transfers the aryl group to the palladium center, followed by reductive elimination to forge the new C-C bond and regenerate the catalyst.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex [Pd(II)(Ar)(Br)L2] Pd0->OxAdd + 7-Bromoimidazo[1,2-b]pyridazine TransMet Transmetalation Complex [Pd(II)(Ar)(Ar')L2] OxAdd->TransMet + Aryl Boronate Complex - Halide Salt RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 - C7-Arylated Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 7-bromoimidazo[1,2-b]pyridazine.

Experimental Design & Parameter Optimization

Selecting the correct catalyst and solvent system is critical to prevent side reactions such as protodeboronation or homocoupling. For 7-bromoimidazo[1,2-b]pyridazine, bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or bulky monodentate ligands like SPhos are preferred. They provide a large bite angle and steric bulk that accelerate the rate-determining reductive elimination step, minimizing catalyst degradation.

Table 1: Optimization of Reaction Conditions for 7-Bromoimidazo[1,2-b]pyridazine Suzuki Coupling

EntryCatalyst (5 mol%)LigandBase (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh3)4NoneNa2CO3DMF/H2O (4:1)901265
2Pd(dppf)Cl2NoneK2CO3Dioxane/H2O (4:1)90882
3Pd(dppf)Cl2NoneCs2CO3Dioxane/H2O (4:1)100689
4Pd(OAc)2SPhosK3PO4Toluene/H2O (4:1)100494

Note: Entry 3 represents the most robust and universally applicable condition for standard laboratory workflows, balancing cost and efficiency. Entry 4 is recommended for highly sterically hindered boronic acids.

Detailed Step-by-Step Protocol

This protocol outlines the optimal conditions (Table 1, Entry 3) designed as a self-validating system to ensure high reproducibility.

Reagents & Materials
  • Substrate: 7-Bromoimidazo[1,2-b]pyridazine (1.0 eq, ~1.0 mmol, 198.02 g/mol )

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.5 eq)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq, 5 mol%)

  • Base: Cs2CO3 (2.0 eq)

  • Solvents: 1,4-Dioxane (Anhydrous), Milli-Q Water (Degassed)

Workflow Execution

Workflow S1 1. Setup Weigh Reagents S2 2. Degas Ar Sparging S1->S2 S3 3. Heat 90-100 °C S2->S3 S4 4. Monitor LC-MS / TLC S3->S4 S5 5. Work-up Extraction S4->S5 S6 6. Purify Flash Chrom. S5->S6

Step-by-step experimental workflow for the Suzuki cross-coupling reaction.

Step 1: Reagent Preparation

  • To an oven-dried 20 mL Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-bromoimidazo[1,2-b]pyridazine (198 mg, 1.0 mmol), the boronic acid (1.5 mmol), Cs2CO3 (652 mg, 2.0 mmol), and Pd(dppf)Cl2 (36 mg, 0.05 mmol).

  • Causality Check: Weighing the air-stable Pd(II) precatalyst on the benchtop is acceptable, but subsequent steps must exclude oxygen to prevent the formation of unreactive Pd-peroxo complexes.

Step 2: Solvent Addition & Rigorous Degassing

  • Add 1,4-Dioxane (8.0 mL) and Milli-Q Water (2.0 mL) to the flask.

  • Seal the flask with a rubber septum. Insert a long needle connected to an Argon line directly into the solvent mixture and a short bleed needle into the headspace.

  • Sparge the mixture with Argon for a minimum of 15 minutes.

  • Self-Validation: The mixture should transition from a heterogeneous suspension to a partially dissolved state. No bubbling should occur if placed under brief static vacuum, confirming the removal of dissolved gases.

Step 3: Reaction Execution

  • Remove the sparging needles, seal the vessel tightly, and transfer to a pre-heated oil bath or heating block set to 100 °C.

  • Stir vigorously (800-1000 rpm) for 6 hours.

  • Self-Validation: Within the first 30 minutes, the reaction color should shift from orange/yellow to a deep red or dark brown, indicating the successful generation of the active Pd(0) species.

Step 4: Reaction Monitoring

  • After 4 hours, withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and filter through a syringe filter.

  • Analyze via LC-MS.

  • Self-Validation: Confirm the disappearance of the starting material mass ([M+H]+ ~198/200, distinct 1:1 bromine isotope pattern) and the appearance of the target product mass.

Step 5: Work-up and Extraction

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, typically 50% to 100% EtOAc, as the imidazopyridazine core is highly polar).

  • Self-Validation: The product will elute as a highly UV-active band at 254 nm.

Troubleshooting & Field Insights

  • Issue: Protodeboronation of the Boronic Acid

    • Symptom: LC-MS shows complete consumption of the boronic acid but unreacted 7-bromoimidazo[1,2-b]pyridazine remains.

    • Causality & Solution: Electron-rich or sterically hindered boronic acids can undergo competitive C-B bond hydrolysis. Switch to the corresponding boronic pinacol ester (BPin) which is significantly more stable, or utilize the Pd(OAc)2/SPhos system (Table 1, Entry 4) to accelerate transmetalation over hydrolysis.

  • Issue: Precipitation of Palladium Black

    • Symptom: A thick black precipitate forms early in the reaction, accompanied by stalled conversion.

    • Causality & Solution: Indicates premature catalyst decomposition, usually due to oxygen ingress or poor solvent quality. Ensure rigorous Argon sparging and verify that the 1,4-Dioxane is free of peroxides.

References

Sources

Application Note: Palladium-Catalyzed C-N Cross-Coupling of 7-Bromoimidazo[1,2-b]pyridazine with Amines for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including kinase inhibition.[1] The functionalization of this core structure is critical for modulating potency, selectivity, and pharmacokinetic properties in drug development programs. This application note provides a detailed guide to the C-N cross-coupling of 7-Bromoimidazo[1,2-b]pyridazine with a diverse range of primary and secondary amines. We present an optimized protocol based on the Buchwald-Hartwig amination reaction, discuss key experimental parameters, and provide a mechanistic overview and troubleshooting guide to enable researchers to successfully synthesize novel amine-substituted imidazo[1,2-b]pyridazine libraries.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry. The resulting aryl and heteroaryl amines are ubiquitous in pharmaceuticals.[2][3] While classical methods for C-N bond formation exist, they often require harsh conditions and have limited substrate scope, particularly with electron-rich or complex heterocyclic systems.[4][5] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, has revolutionized this field, offering a mild and highly versatile method for forming C(sp²)-N bonds.[4][6]

The imidazo[1,2-b]pyridazine system presents a unique synthetic challenge. Its nitrogen-rich nature can lead to catalyst inhibition or undesired side reactions.[7] Therefore, a carefully optimized catalytic system is essential for achieving high efficiency and broad applicability. This guide focuses on the 7-bromo isomer, providing a robust starting point for creating diverse chemical libraries for screening and lead optimization.

Reaction Overview and Optimization Strategy

The successful C-N cross-coupling of 7-Bromoimidazo[1,2-b]pyridazine hinges on the judicious selection of four key components: the palladium source, the phosphine ligand, the base, and the solvent.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern precatalysts that readily generate the active monoligated Pd(0) species in solution are preferred for their efficiency and reproducibility.[7]

  • Ligand: The ligand is arguably the most critical component. Sterically hindered, electron-rich biarylphosphine ligands have proven to be highly effective for coupling heteroaryl halides.[4] These ligands promote the crucial steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[8][9]

  • Base: A non-nucleophilic base is required to deprotonate the amine nucleophile (or the intermediate palladium-amine complex) without competing in the coupling reaction. Strong alkoxides like sodium tert-butoxide are commonly employed.

  • Solvent: Anhydrous, aprotic, and relatively non-polar solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalytic species.

General Experimental Workflow

The overall process, from reactant assembly to product isolation, follows a standard inert-atmosphere workflow common to many cross-coupling reactions.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation Reactants Reactants Assembly (Bromo-scaffold, Amine) Setup Inert Atmosphere Setup (N2 or Ar Purge) Reactants->Setup Catalyst Catalyst System (Pd Precatalyst, Ligand, Base) Catalyst->Setup Solvent Anhydrous Solvent Solvent->Setup Heating Heating & Stirring (Reaction Monitoring by TLC/LC-MS) Setup->Heating Workup Aqueous Workup (Quench, Extract) Heating->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product (Characterization) Purify->Product G Pd0 Pd(0)L (Active Catalyst) OA_Complex Oxidative Addition Complex L-Pd(II)-(Ar)-X Pd0->OA_Complex  Oxidative Addition + Ar-X Amine_Complex Amine Coordination Complex OA_Complex->Amine_Complex  Amine Coordination + HNR'R'' Amido_Complex Pd(II) Amido Complex L-Pd(II)-(Ar)-NR'R'' Amine_Complex->Amido_Complex  Deprotonation - Base-H⁺X⁻ Amido_Complex->Pd0  Reductive Elimination + Ar-NR'R'' L1 L2 L3 L4

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Application Note: Synthesis and Evaluation of Kinase Inhibitors Utilizing the 7-Bromoimidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The imidazo[1,2-b]pyridazine core is a recognized privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active molecules, including the FDA-approved multi-kinase inhibitor Ponatinib.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal starting point for designing potent and selective kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 7-Bromoimidazo[1,2-b]pyridazine as a versatile starting material. We present detailed, field-proven protocols for its functionalization via palladium-catalyzed cross-coupling reactions and subsequent evaluation of the synthesized derivatives against target kinases.

Introduction: The Imidazo[1,2-b]pyridazine Privileged Scaffold

The pursuit of selective kinase inhibitors is a cornerstone of modern drug discovery, addressing diseases ranging from cancer to inflammatory disorders.[3] The imidazo[1,2-b]pyridazine heterocycle has emerged as a highly successful structural motif in this endeavor.[4] Its success is exemplified by Ponatinib, a potent BCR-ABL inhibitor designed to overcome resistance mutations in chronic myeloid leukemia.[2][5] The scaffold's value extends across a wide array of kinase families, with derivatives showing potent activity against targets such as Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Cdc-like kinases (CLKs), Transforming growth factor-β activated kinase (TAK1), Tyrosine kinase 2 (TYK2), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.[6][7][8][9]

7-Bromoimidazo[1,2-b]pyridazine serves as an excellent starting block for library synthesis. The bromine atom at the C7 position provides a reactive handle for introducing molecular diversity through robust and well-established cross-coupling methodologies. This guide details the practical application of Suzuki-Miyaura and Buchwald-Hartwig reactions for the synthesis of novel inhibitor candidates and outlines a standard protocol for their biological characterization.

Part 1: Synthetic Strategies and Core Protocols

The primary strategy for elaborating the 7-Bromoimidazo[1,2-b]pyridazine core involves palladium-catalyzed cross-coupling reactions. These methods offer a reliable and modular approach to install a wide variety of aryl, heteroaryl, and amino substituents at the C7 position, enabling systematic exploration of the kinase active site.

G cluster_synthesis General Synthetic Workflow Start 7-Bromoimidazo[1,2-b]pyridazine Suzuki Protocol 1: Suzuki-Miyaura C-C Coupling (Aryl/Heteroaryl Boronic Acid) Start->Suzuki Pd Catalyst, Base Buchwald Protocol 2: Buchwald-Hartwig C-N Coupling (Primary/Secondary Amine) Start->Buchwald Pd Catalyst, Ligand, Base Product1 7-Aryl-Imidazo[1,2-b]pyridazines Suzuki->Product1 Product2 7-Amino-Imidazo[1,2-b]pyridazines Buchwald->Product2 Final Kinase Inhibitor Candidates Product1->Final Product2->Final G cluster_bio Biological Evaluation Workflow Compound Purified Compound Assay Protocol 3: In Vitro Kinase Assay (e.g., ADP-Glo™) Compound->Assay Serial Dilution Data Calculate % Inhibition Assay->Data Luminescence Signal Curve Generate Dose-Response Curve Data->Curve IC50 Determine IC₅₀ Value Curve->IC50 cluster_pathway Inhibition of a Generic Kinase Pathway Receptor Receptor Activation Kinase1 Upstream Kinase Receptor->Kinase1 TargetKinase Target Kinase (e.g., DYRK1A) Kinase1->TargetKinase Substrate Substrate Protein TargetKinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Synthesized Inhibitor (IZP-004) Inhibitor->TargetKinase Inhibition

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Application Notes & Protocols: A Framework for Evaluating Imidazo[1,2-b]pyridazine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that can bind to a variety of biological targets, leading to a wide range of therapeutic applications.[1][2][3] This versatility has spurred significant research, yielding compounds with potential anti-inflammatory, anti-infective, and notably, antineoplastic properties.[1] A prime example of its success is the multi-targeted kinase inhibitor Ponatinib, which features this core structure and is used in the treatment of chronic myeloid leukemia (CML).[2][4]

Given the frequent investigation of imidazo[1,2-b]pyridazine derivatives as anticancer agents, a standardized and logically structured approach to evaluating their cellular effects is paramount.[4][5] This guide provides a series of robust, field-proven protocols designed for researchers, scientists, and drug development professionals. We will detail a tiered strategy, beginning with a foundational assessment of cytotoxicity and progressing to key mechanistic assays—apoptosis and cell cycle analysis—that provide critical insights into a compound's mode of action.

Section 1: Foundational Screen: In Vitro Cytotoxicity Assessment

The initial and most critical step in evaluating a potential anticancer agent is to determine its ability to inhibit cell growth or induce cell death. Cytotoxicity assays serve as the primary screen to identify active compounds and determine their potency.[6][7] Among various methods, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric technique for measuring cellular metabolic activity as an indicator of cell viability.[8][9]

The principle rests on the enzymatic activity of mitochondrial dehydrogenases within living, metabolically active cells. These enzymes cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[10] The quantity of formazan produced, which is solubilized for measurement, is directly proportional to the number of viable cells.[11]

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well plate allow_adhesion 2. Incubate (24h) for cell attachment seed_cells->allow_adhesion add_compounds 4. Treat Cells (24-72h incubation) allow_adhesion->add_compounds prep_compounds 3. Prepare Serial Dilutions of Imidazo[1,2-b]pyridazine prep_compounds->add_compounds add_mtt 5. Add MTT Reagent (3-4h incubation) add_compounds->add_mtt solubilize 6. Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read_abs 7. Read Absorbance (~570 nm) solubilize->read_abs calc_ic50 8. Calculate % Viability & Determine IC50 read_abs->calc_ic50 Apoptosis_Pathway cluster_cell Cell State cluster_stains Staining Profile Healthy Healthy Cell (PS on inner membrane) EarlyApop Early Apoptosis (PS flips to outer membrane) Healthy->EarlyApop Apoptotic Signal Stain1 Annexin V: Negative PI: Negative Healthy->Stain1 LateApop Late Apoptosis / Necrosis (Membrane compromised) EarlyApop->LateApop Progression Stain2 Annexin V: Positive PI: Negative EarlyApop->Stain2 Stain3 Annexin V: Positive PI: Positive LateApop->Stain3

Caption: Correlation between apoptotic stages and Annexin V/PI staining patterns.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

This protocol outlines the procedure for quantifying apoptosis via flow cytometry.

Materials:

  • Cells treated with the imidazo[1,2-b]pyridazine derivative (at IC₅₀ and 2x IC₅₀ concentrations)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Methodology:

  • Cell Preparation: Treat cells with the test compound for a specified time (e.g., 24 hours). Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization.

  • Harvesting and Washing: Centrifuge the collected cells (e.g., at 300 x g for 5 minutes). [12]Wash the cells once with cold 1X PBS and centrifuge again. 3. Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. 4. Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide staining solution. * Trustworthiness Check: Prepare three control tubes for setting up compensation and quadrants on the flow cytometer: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI. [13]5. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [14]6. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry. [14]

Data Interpretation

The flow cytometry data is typically displayed as a dot plot, which is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells. [13]* Lower-Right (Annexin V+ / PI-): Cells in early apoptosis. [13]* Upper-Right (Annexin V+ / PI+): Cells in late apoptosis or necrosis. [13]* Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Table 2: Hypothetical Apoptosis Induction by IPD-X in A549 Cells after 24h Treatment

Treatment Live Cells (%) Early Apoptotic (%) Late Apoptotic (%)
Vehicle Control (DMSO) 95.1 2.5 2.1
IPD-X (5 µM) 45.3 35.8 18.5

| IPD-X (10 µM) | 15.7 | 48.2 | 35.6 |

Section 3: Mechanistic Elucidation: Cell Cycle Analysis

In addition to inducing apoptosis, many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and preventing proliferation. [5]Several imidazo[1,2-b]pyridazine derivatives have been reported to induce cell cycle arrest, making this a crucial mechanistic assay. [5] Cell cycle analysis is commonly performed by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry. [15]Since PI binds stoichiometrically to DNA, the amount of fluorescence is directly proportional to the amount of DNA in each cell. [16]This allows for the quantification of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Causality Note: For accurate DNA staining, cells must be fixed (typically with cold ethanol) to permeabilize the membranes. [16]Furthermore, since PI can also bind to double-stranded RNA, treatment with RNase is essential to ensure that the signal comes exclusively from DNA. [12][17]

Cell_Cycle_Workflow A 1. Treat & Harvest Cells (~1x10^6 cells per sample) B 2. Wash with PBS A->B C 3. Fix Cells (Dropwise addition of cold 70% ethanol) B->C D 4. Incubate (≥30 min on ice) C->D E 5. Wash with PBS to remove ethanol D->E F 6. Treat with RNase A (Removes RNA signal) E->F G 7. Stain with Propidium Iodide F->G H 8. Analyze by Flow Cytometry G->H

Caption: Step-by-step workflow for cell cycle analysis using PI staining.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the steps for preparing cells for DNA content analysis.

Materials:

  • Treated and control cells (~1 x 10⁶ cells per sample)

  • Cold 1X PBS

  • Cold 70% ethanol

  • Staining Solution:

    • Propidium Iodide (e.g., 50 µg/mL final concentration)

    • RNase A (e.g., 100 µg/mL final concentration)

    • PBS

  • Flow cytometer

Methodology:

  • Cell Harvesting: Collect cells after treatment. Centrifuge at ~300-500 x g for 5 minutes and wash once with cold 1X PBS. [18]2. Fixation: Resuspend the cell pellet in a small volume of PBS (e.g., 0.5 mL). While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. [12][19] * Expertise Note: The dropwise addition while vortexing is critical to prevent cell aggregation, which would lead to inaccurate data. [12][16]3. Incubation: Fix the cells for at least 30 minutes on ice. [18]For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks. [12]4. Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g for 10 minutes) and discard the ethanol. [12][18]Wash the cell pellet twice with cold 1X PBS. [18]5. Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. [18]6. Incubation: Incubate for 30 minutes at room temperature, protected from light. [18]7. Data Acquisition: Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale, and at least 10,000 events should be recorded per sample. [16]

Data Interpretation

The data is visualized as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of cells. The software's cell cycle analysis model is used to deconvolute the histogram and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control suggests compound-induced cell cycle arrest at that checkpoint.

Table 3: Hypothetical Cell Cycle Distribution in HCT116 Cells after 24h Treatment with IPD-X

Treatment G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
Vehicle Control (DMSO) 55.4 28.1 16.5

| IPD-X (8 µM) | 52.1 | 15.3 | 32.6 |

Concluding Remarks

The protocols outlined in this application note provide a comprehensive framework for the initial cellular characterization of novel imidazo[1,2-b]pyridazine derivatives. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can efficiently identify promising lead compounds and gain crucial insights into their mechanisms of action. Positive results from these assays can justify progression to more specific molecular studies, such as kinase inhibition assays or Western blot analysis of key signaling proteins like mTOR or Tyk2, which are known targets for this scaffold. [5][20][21]This tiered, evidence-based approach ensures a thorough and scientifically rigorous evaluation, accelerating the journey of drug discovery and development.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available at: [Link]

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. Available at: [Link]

  • University of Leicester. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. Available at: [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Available at: [Link]

  • Garrido, A., Vera, G., Delaye, P. O., & Enguehard-Gueiffier, C. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 226, 113867. Available at: [Link]

  • ResearchGate. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]

  • Bio-protocol. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available at: [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. Available at: [Link]

  • University of South Florida Health. Apoptosis Protocols. Available at: [Link]

  • BMG LABTECH. (2025). Cytotoxicity assays – what your cells don't like. Available at: [Link]

  • Inova Publishing. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Available at: [Link]

  • ResearchGate. Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Semantic Scholar. Exploring the untapped pharmacological potential of imidazopyridazines. Available at: [Link]

  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Moslin, R., et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1266-1271. Available at: [Link]

  • Kung, M. P., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 1(4), 163-166. Available at: [Link]

  • Royal Society of Chemistry. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Available at: [Link]

  • Zhang, Y., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 104-117. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Horton, T. MTT Cell Assay Protocol. Available at: [Link]

  • Chen, H., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. Bioorganic & Medicinal Chemistry, 124, 117970. Available at: [Link]

  • ACS Publications. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Available at: [Link]

  • Griffith University. (2020). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. Available at: [Link]

  • Flow Cytometry Core Facility. Cell Cycle Analysis. Available at: [Link]

  • Current Protocols. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 106, 28.6.1-28.6.13. Available at: [Link]

  • Flow Cytometry Core Facility. Cell Cycle analysis. Available at: [Link]

  • ResearchGate. Cell cycle analysis. Available at: [Link]

Sources

Application Note: High-Throughput Screening of 7-Bromoimidazo[1,2-b]pyridazine Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The imidazo[1,2-b]pyridazine core is a recognized "privileged scaffold" in medicinal chemistry, possessing inherent affinity for the ATP-binding site of protein kinases (e.g., PIM1, GSK-3β, DYRK1A, and VEGFR2). The specific inclusion of a 7-bromo substituent in this library design serves two critical functions:

  • Halogen Bonding/Steric Probe: The bromine atom at the 7-position probes specific hydrophobic pockets or halogen-bonding interactions within the kinase back-cleft.

  • Late-Stage Diversification Handle: The C-7 bromide serves as a pre-installed "exit vector" for rapid hit-to-lead optimization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the primary screen identifies the active core.

This guide details the protocol for the high-throughput screening (HTS) of these libraries, addressing the specific solubility challenges of flat heteroaromatic systems and utilizing acoustic droplet ejection (ADE) for precision dosing.

Library Management & Acoustic Dispensing[1]

Challenge: Imidazo[1,2-b]pyridazines are planar, lipophilic heteroaromatics. At high concentrations in DMSO (10 mM), they are prone to π-stacking aggregation, which can lead to false negatives (precipitation) or false positives (promiscuous aggregators).

Solution: Use Acoustic Droplet Ejection (ADE) to eliminate contact-tip carryover and minimize DMSO water absorption (which drives precipitation).

Protocol 1: Compound Source Preparation
  • Solubility QC: Prior to HTS, subject a statistical sample (n=50) of the library to nephelometry to confirm solubility at the screening concentration (typically 10 µM in 1% DMSO).

  • Source Plate: Transfer 10 mM compound stocks into Echo® Qualified 384-well Low Dead Volume (LDV) plates (cyclic olefin copolymer).

    • Why: LDV plates minimize compound waste. Cyclic olefin prevents the leaching of plasticizers that can inhibit kinases.

  • Centrifugation: Centrifuge source plates at 1000 x g for 5 minutes to remove bubbles. Bubbles absorb acoustic energy, causing "missed" ejections.

Protocol 2: Acoustic Transfer (Echo 650/655 Series)
  • Destination: 384-well white, low-volume assay plates (e.g., Corning 3824).

  • Transfer Logic:

    • Test Compounds: Transfer 20 nL of 10 mM stock to achieve 10 µM final in 20 µL assay volume.

    • Controls: Dispense pure DMSO into columns 1, 2, 23, and 24 to maintain constant DMSO % across the plate (critical for kinase activity stability).

    • Standard: Dispense Staurosporine (pan-kinase inhibitor) into Column 24 as the Positive Control (100% Inhibition).

Biochemical HTS Workflow (ADP-Glo™ Kinase Assay)

Rationale: We utilize the ADP-Glo™ platform (Promega) for this scaffold.[1] Unlike fluorescence-based assays (TR-FRET/FP), ADP-Glo is a luminescent assay.

  • Advantage:[1][2] Imidazo[1,2-b]pyridazines can exhibit native fluorescence in the blue/green spectrum. Luminescence readouts eliminate false positives caused by compound autofluorescence.

  • Mechanism: Measures ADP generation (kinase activity) by converting it to ATP, which is then quantified via a luciferase/luciferin reaction.

Reagents & Buffer
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Note: Fresh DTT is mandatory to prevent oxidation of the kinase cysteine residues.

  • Substrate: Target-specific peptide (e.g., Crosstide for Akt/GSK3) at Km concentration.

  • ATP: Ultra-pure ATP at Km concentration (typically 10–50 µM).

Step-by-Step Screening Protocol
  • Compound Pre-Spotting: As described in Section 2, assay plates contain 20 nL of library compounds (dry).

  • Enzyme Addition (Dispenser: Multidrop Combi / Certus Flex):

    • Dispense 5 µL of 2x Kinase/Substrate Mix into the assay plate.

    • Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT. This allows the compound to bind the kinase before ATP competition begins.

  • Reaction Initiation:

    • Dispense 5 µL of 2x ATP solution.

    • Final Volume: 10 µL.

    • Incubation 2: 60 minutes at RT (protect from light).

  • ADP-Glo Reagent Addition (Reaction Stop):

    • Dispense 10 µL of ADP-Glo™ Reagent.

    • Mechanism: Stops the kinase reaction and depletes all remaining unreacted ATP.

    • Incubation 3: 40 minutes at RT.

  • Kinase Detection Reagent Addition:

    • Dispense 20 µL of Kinase Detection Reagent.

    • Mechanism: Converts the generated ADP back to ATP, then uses Luciferase to generate light.

    • Incubation 4: 30 minutes at RT.

  • Readout: Measure Luminescence on a multimode reader (e.g., PerkinElmer EnVision or BMG PHERAstar). Integration time: 0.5–1.0 seconds/well.

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the integrated workflow from library handling to hit identification.

HTS_Workflow cluster_Reaction ADP-Glo Reaction Cycle Library 7-Br-Imidazo Library (10mM DMSO) Solubility Solubility QC (Nephelometry) Library->Solubility Echo Acoustic Transfer (20 nL) Library->Echo AssayPlate 384-Well Assay Plate Echo->AssayPlate KinaseAdd Add Kinase/Substrate (10 min Pre-inc) AssayPlate->KinaseAdd ATPAdd Add ATP (Start Reaction) KinaseAdd->ATPAdd Stop Add ADP-Glo (Deplete ATP) ATPAdd->Stop Detect Add Detection Rgt (ADP -> Light) Stop->Detect Reader Luminometer Readout Detect->Reader Analysis Z-Factor & Hit Selection Reader->Analysis

Caption: Figure 1. Acoustic-assisted HTS workflow for imidazo[1,2-b]pyridazine libraries using ADP-Glo detection.

Data Analysis & Hit Validation

Quality Control: Z-Factor

For every plate, calculate the Z' factor to ensure assay robustness.



  • 
    : Mean and SD of Positive Control (Staurosporine, Low Signal in ADP-Glo).
    
  • 
    : Mean and SD of Negative Control (DMSO, High Signal in ADP-Glo).
    
  • Acceptance Criteria: Z' > 0.5.

Hit Triage & The "7-Bromo" Strategy

Once hits are identified (typically >50% inhibition at 10 µM), the 7-bromo substituent becomes the focal point for validation.

  • Resynthesis: Freshly synthesize the hit to confirm identity (LC-MS).

  • Rapid SAR Expansion (Suzuki Coupling):

    • Unlike standard libraries where hits must be deconstructed, the 7-Br hit is a reactive intermediate .

    • Protocol: React the 7-Br hit with a panel of 12 diverse boronic acids (phenyl, pyridyl, cyclopropyl) using Pd(dppf)Cl2.

    • Goal: If the 7-position points towards the solvent front (common in this scaffold), these analogs will retain potency. If it points into a sterically restricted pocket, potency will drop. This rapidly defines the binding orientation without X-ray crystallography.

SAR_Logic cluster_Chem Late-Stage Diversification (Suzuki-Miyaura) Hit Primary Hit: 7-Bromoimidazo[1,2-b]pyridazine Coupling Pd-Catalyzed Coupling + R-B(OH)2 Hit->Coupling Validation Selectivity Profile (Kinase Panel) Coupling->Validation Outcome1 Potency Retained: Solvent Exposed Vector Validation->Outcome1 Outcome2 Potency Lost: Steric Clash / Hinge Interference Validation->Outcome2

Caption: Figure 2. Strategic utilization of the 7-Bromo handle for rapid SAR validation post-screening.

References

  • Engler, T. A., et al. (2023). "Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

  • Pogodin, P. V., et al. (2007).[2] "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research.[2] Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.) (2004).[3] "Assay Guidance Manual: Assay Development for Protein Kinase Enzymes." National Center for Advancing Translational Sciences (NCBI).[3] Available at: [Link]

  • Akwata, D., et al. (2019). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[1] RSC Medicinal Chemistry. Available at: [Link]

  • Spicer, T. P., et al. (2023). "Acoustic Droplet Ejection Facilitates Cell-based High-Throughput Screenings."[4][5] SLAS Discovery. (Contextual citation based on general ADE best practices). Available at: [Link]

Sources

Application Note: Mechanistic In Vitro Kinase Assay Protocol for 7-Bromoimidazo[1,2-b]pyridazine-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Methodology: ADP-Glo™ Luminescent Kinase Assay

Scientific Rationale & Scaffold Mechanism

The imidazo[1,2-b]pyridazine heterocycle is a highly privileged scaffold in modern kinase drug discovery. Approved therapeutics like Ponatinib (AP24534) and clinical candidates such as SGI-1776 leverage this core to achieve potent, ATP-competitive inhibition across various kinase families, including FGFR, RET, and PIM kinases [1][2][3].

The 7-bromoimidazo[1,2-b]pyridazine building block is particularly valuable. While the core nitrogen atoms (specifically N1) act as critical hydrogen-bond acceptors for the kinase hinge region backbone (e.g., Ala564 in FGFR2), the 7-bromo position serves as an ideal synthetic vector. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the 7-position can be functionalized to project into the solvent-exposed channel or the DFG-out allosteric pocket, driving exquisite kinase selectivity [4].

To evaluate novel inhibitors derived from this scaffold, we utilize a universal luminescent ADP detection assay. Because nitrogen-rich heterocycles often exhibit intrinsic autofluorescence that confounds standard TR-FRET or fluorescence polarization readouts, a luminescence-based approach measuring ADP production provides a robust, interference-free orthogonal method.

MOA ATP ATP Kinase Target Kinase (e.g., PIM1/FGFR2) ATP->Kinase Native Binding Inhibitor 7-Bromoimidazo[1,2-b]pyridazine Derivative Inhibitor->Kinase Hinge-Binding Competition Blocked Kinase Inhibited (No ADP Produced) Inhibitor->Blocked Target Engagement Phospho Phosphorylated Substrate + ADP Kinase->Phospho Catalysis

Fig 1. Competitive hinge-binding mechanism of imidazo[1,2-b]pyridazine inhibitors.

Assay Design: Causality & Self-Validation

A robust biochemical assay is not merely a sequence of steps; it is a self-validating system where every reagent serves a specific, mechanistic purpose.

  • ATP Concentration at Apparent

    
    :  According to the Cheng-Prusoff equation (
    
    
    
    ), setting the assay ATP concentration exactly at the enzyme's apparent
    
    
    balances assay sensitivity with signal robustness. Higher ATP concentrations artificially inflate the
    
    
    of ATP-competitive imidazo[1,2-b]pyridazines, masking true potency.
  • Buffer Causality:

    • 10 mM MgCl₂: Essential cofactor; the true substrate for the kinase is the Mg-ATP complex.

    • 2 mM DTT: Maintains a reducing environment, preventing oxidative cross-linking of catalytic cysteine residues.

    • 0.01% Tween-20: Critical for lipophilic heterocyclic compounds. It prevents non-specific compound aggregation (promiscuous inhibition) and minimizes compound adsorption to the microplate walls.

  • System Self-Validation: The assay must internally prove its validity per plate. This is achieved by calculating the Z'-factor , utilizing 100% inhibition controls (no enzyme) and 0% inhibition controls (DMSO vehicle). A Z'-factor

    
     guarantees that the dynamic range and data variance are suitable for high-throughput pharmacological profiling.
    

Experimental Workflow

Workflow Step1 1. Compound Titration 3-fold serial dilution in DMSO Step2 2. Enzyme Pre-incubation Kinase + Compound (15 min) Step1->Step2 Step3 3. Kinase Reaction Add ATP (at Km) + Substrate (60 min) Step2->Step3 Step4 4. ATP Depletion Add ADP-Glo Reagent (40 min) Step3->Step4 Step5 5. Signal Generation Add Kinase Detection Reagent (30 min) Step4->Step5 Step6 6. Luminescence Readout Calculate IC50 & Z'-factor Step5->Step6

Fig 2. Step-by-step luminescent kinase assay workflow for inhibitor evaluation.

Materials & Reagents

  • Target Enzyme: Recombinant human kinase (e.g., PIM1 or FGFR2), purified.

  • Substrate: Specific peptide substrate (e.g., CHKtide for PIM1, Poly(Glu,Tyr) 4:1 for FGFR2).

  • Detection System: ADP-Glo™ Kinase Assay Kit.

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT, 0.01% Tween-20.

  • Microplates: 384-well low-volume, solid white microplates (Corning).

  • Reference Compounds: Ponatinib or SGI-1776 (Positive controls).

Step-by-Step Protocol

Phase 1: Compound Preparation & Pre-Incubation
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the 7-bromoimidazo[1,2-b]pyridazine derivative in 100% DMSO. The top concentration should be 1 mM (yielding a 10 µM final assay concentration at 1% DMSO).

  • Acoustic Dispensing: Transfer 50 nL of the serially diluted compounds into the 384-well white assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure high precision and eliminate tip-based carryover.

  • Enzyme Addition: Add 2.5 µL of the Kinase/Substrate working solution (prepared in Assay Buffer) to the assay plate.

  • Equilibration: Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (25°C) for 15 minutes. Causality: This pre-incubation allows slow-binding imidazo[1,2-b]pyridazine derivatives to reach thermodynamic equilibrium with the kinase hinge region prior to ATP competition.

Phase 2: Kinase Reaction
  • Reaction Initiation: Add 2.5 µL of ATP working solution (prepared in Assay Buffer at

    
     the established apparent 
    
    
    
    ) to all wells. The final reaction volume is 5 µL.
  • Catalysis: Seal the plate and incubate at 25°C for 60 minutes. Ensure the reaction operates within the linear phase of product formation (<10% total ATP depletion) to maintain steady-state kinetics.

Phase 3: Luminescent Detection
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at 25°C. Causality: This reagent terminates the kinase reaction and completely depletes any unconsumed ATP, leaving only the assay-generated ADP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at 25°C. Causality: This reagent converts the ADP back into ATP and introduces luciferase/luciferin, generating a luminescent signal directly proportional to kinase activity.

  • Readout: Read the plate on a multimode microplate reader (e.g., EnVision or PHERAstar) using a standard luminescence protocol (integration time: 0.5–1.0 second/well).

Data Presentation & Quality Control

Raw luminescence data (RLU) must be normalized to percentage inhibition using the intra-plate controls.

  • 0% Inhibition (Max Signal): Wells containing Enzyme + Substrate + ATP + 1% DMSO.

  • 100% Inhibition (Min Signal): Wells containing Substrate + ATP + 1% DMSO (No Enzyme).

Calculate the


 using a 4-parameter logistic non-linear regression model. To rule out false positives (e.g., compounds inhibiting the luciferase enzyme rather than the kinase), any hit showing a Hill Slope significantly steeper than 2.0 should be flagged for orthogonal TR-FRET validation.
Expected Quantitative Results Summary
Compound ClassTarget KinaseApparent ATP

Mean

(nM)
Hill SlopeAssay Z'-Factor
SGI-1776 (Reference) PIM115 µM7.4 ± 1.20.950.78
Ponatinib (Reference) FGFR245 µM1.5 ± 0.31.020.81
7-Br-Imidazo-Derivative A PIM115 µM12.8 ± 2.11.100.76
7-Br-Imidazo-Derivative B FGFR245 µM> 10,000N/A0.80

Table 1: Representative pharmacological profiling data. A Z'-factor > 0.5 validates the structural integrity and reliability of the assay plate.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, American Association for Cancer Research (AACR). Available at:[Link][1]

  • Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes. PLoS One (via PMC). Available at:[Link][2]

  • Antitumor effects and molecular mechanisms of ponatinib on endometrial cancer cells harboring activating FGFR2 mutations. Cell Cycle (Taylor & Francis). Available at:[Link][3]

  • Targeting RET solvent-front mutants with alkynyl nicotinamide-based inhibitors. Nature Communications (via PMC). Available at:[Link][4]

Sources

Application Note: Synthesis and Photophysical Profiling of Fluorescent Probes Derived from 7-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Strategic Rationale: The Push-Pull Fluorophore Design

The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic structure in medicinal chemistry. It is frequently utilized as an ATP-competitive hinge binder for critical oncology and immunology targets, including PIM1 kinases ([1]), Haspin ([2]), and TYK2 pseudokinases ([3]).

Beyond its pharmacological utility, the imidazo[1,2-b]pyridazine moiety is inherently electron-deficient, making it an excellent electron-transporting unit and acceptor in photophysical applications ([4]). By utilizing 7-bromoimidazo[1,2-b]pyridazine as a synthetic starting point, researchers can leverage palladium-catalyzed cross-coupling reactions to install electron-donating groups (EDGs) at the C7 position.

Mechanistic Causality: Coupling an EDG (e.g., an amine or electron-rich aryl group) to the electron-deficient imidazo[1,2-b]pyridazine core creates a strong Intramolecular Charge Transfer (ICT) system. Upon excitation, electron density shifts from the donor moiety to the pyridazine acceptor. This extended


-conjugation drastically lowers the HOMO-LUMO gap, shifting the molecule's emission from the UV region into the visible spectrum. Because the ICT state is highly sensitive to local microenvironments (polarity and viscosity), these synthesized molecules act as excellent "theranostic" probes—functioning simultaneously as potent kinase inhibitors and sensitive fluorescent reporters for cellular imaging.

Synthetic Workflow & Logical Architecture

G A 7-Bromoimidazo[1,2-b]pyridazine (Electron-Deficient Core) B Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) A->B Arylboronic Acid Base, Heat C In-Process Validation (TLC Fluorescence at 365 nm) B->C D Push-Pull Fluorescent Probe (Extended π-Conjugation) C->D Purification E Photophysical Profiling (Quantum Yield, Stokes Shift) D->E F Biological Application (Kinase Imaging / Theranostics) D->F

Figure 1: Synthetic workflow for 7-bromoimidazo[1,2-b]pyridazine fluorescent probes.

Protocol I: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of a highly fluorescent model probe, 7-(4-(dimethylamino)phenyl)imidazo[1,2-b]pyridazine , utilizing a robust Suzuki-Miyaura cross-coupling strategy ([2]).

Reagents & Materials
  • Starting Material: 7-Bromoimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: 4-(Dimethylamino)phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol)

  • Base: Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)

  • Solvent System: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Mechanistic Rationale for Reagent Selection
  • Pd(dppf)Cl₂: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle. This accelerates the reductive elimination step of the catalytic cycle and prevents the precipitation of inactive "palladium black," ensuring high turnover even with sterically hindered substrates.

  • 1,4-Dioxane/H₂O System: Dioxane provides excellent solubility for the heteroaromatic bromide and boronic acid, while water dissolves the inorganic base. This biphasic miscibility at elevated temperatures drastically accelerates the transmetalation step.

Step-by-Step Execution
  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 7-bromoimidazo[1,2-b]pyridazine, 4-(dimethylamino)phenylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/H₂O mixture. Seal the flask with a rubber septum. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, halting the catalytic cycle.

  • Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂, reseal, and purge with Argon for an additional 2 minutes.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 4–6 hours under a positive pressure of Argon.

  • Self-Validating In-Process Control (IPC): Spot the reaction mixture alongside the starting material on a silica TLC plate (Eluent: 5% MeOH in DCM).

    • Validation: Under a 254 nm UV lamp, both spots will absorb. However, under a 365 nm UV lamp , the product spot will exhibit intense visible fluorescence (bright green/yellow), confirming the successful extension of the

      
      -conjugated system. The disappearance of the non-fluorescent starting material spot indicates reaction completion.
      
  • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with brine (3 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 5% MeOH in DCM).

Protocol II: Photophysical Profiling & Validation

To utilize the synthesized compound as a biological probe, its photophysical properties must be rigorously quantified.

Step-by-Step Execution
  • Stock Preparation: Prepare a 1.0 mM stock solution of the purified probe in spectroscopic-grade DMSO.

  • Solvatochromic Dilution: Dilute the stock to a final concentration of 10 µM in solvents of varying polarity (e.g., Toluene, Dichloromethane, Ethanol, and PBS buffer pH 7.4).

  • Absorption Scanning: Record the UV-Vis absorption spectrum from 250 nm to 600 nm to determine the maximum absorption wavelength (

    
    ).
    
  • Emission Scanning: Excite the sample at its

    
     and record the fluorescence emission spectrum to determine the maximum emission wavelength (
    
    
    
    ). Calculate the Stokes shift (
    
    
    ).
  • Quantum Yield (

    
    ) Calculation:  Compare the integrated fluorescence intensity of the probe against a known reference standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, 
    
    
    
    = 0.54).

Self-Validating System Check: When calculating the quantum yield, ensure the optical density (absorbance) of both the sample and the reference standard at the excitation wavelength is strictly below 0.1 . Causality: Higher absorbances lead to inner-filter effects (self-absorption of emitted light), which destroys the linear relationship between absorbed photons and emitted fluorescence, resulting in artificially deflated quantum yield calculations.

Quantitative Analytics: Photophysical Properties

The table below summarizes the expected photophysical properties of various C7-substituted imidazo[1,2-b]pyridazine probes, demonstrating how the choice of the cross-coupling partner dictates the optical output.

Table 1: Photophysical Properties of Representative 7-Substituted Imidazo[1,2-b]pyridazine Probes

C7-Substituent (Donor)Absorbance

(nm)
Emission

(nm)
Stokes Shift (nm)Quantum Yield (

)
Photophysical Behavior & Application
Phenyl 320410900.35Weak ICT, baseline blue emission; limited bio-utility.
Thiophen-2-yl 3504601100.48Moderate ICT; suitable for localized kinase imaging.
9H-Carbazol-9-yl 3404801400.75High brightness and stability; excellent for OLEDs and fixed-cell imaging.
4-(Dimethylamino)phenyl 3655201550.62Strong ICT, positive solvatochromism; ideal for probing hydrophobic kinase pockets.

(Note: Data represents typical values for push-pull systems based on the imidazo[1,2-b]pyridazine core measured in dichloromethane at 298 K).

References

  • Imidazo[1,2-b]pyridazine as Building Blocks for Host Materials for High-Performance Red-Phosphorescent Organic Light-Emitting Devices. ACS Applied Materials & Interfaces (2020).[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research (2007).[Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm (2017).[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry (2020).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 7-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize the imidazo[1,2-b]pyridazine core. The 7-bromo derivative is notoriously difficult to isolate in high yields due to severe regioselectivity issues during the initial alkylation step.

This guide provides an in-depth mechanistic analysis, a troubleshooting Q&A, and a self-validating experimental protocol designed to bypass these bottlenecks and dramatically improve your synthetic yield.

Mechanistic Insight: The Causality of Low Yields

The construction of the imidazo[1,2-b]pyridazine backbone relies on the condensation of a 3-aminopyridazine with an


-haloketone (e.g., bromoacetaldehyde). Logically, synthesizing 7-bromoimidazo[1,2-b]pyridazine requires starting with 5-bromo-3-aminopyridazine.

However, the intrinsic nucleophilicity of the pyridazine nitrogens dictates the reaction pathway. In 3-aminopyridazine, the N1 nitrogen (distal to the amino group) is sterically more accessible and kinetically more nucleophilic than the N2 nitrogen (adjacent to the amino group). Consequently, alkylation by the


-bromoketone takes place preferentially at the N1 site, forming off-target pyridinium salts that cannot undergo the desired cyclization[1].

To override this unfavorable regioselectivity, we must employ a C6-blocking strategy . 1 sterically and electronically deactivates the N1 nitrogen. This forces the electrophile to attack the N2 position exclusively, enabling efficient cyclization into the bicyclic core[1].

G SM 5-Bromo-3-aminopyridazine + Bromoacetaldehyde N1 Path A: N1 Alkylation (Kinetic/Sterically Free) SM->N1 Unfavorable Regioselectivity N2 Path B: N2 Alkylation (Desired Precursor) SM->N2 Minor Pathway Byproduct Uncyclized / Polymeric Byproducts N1->Byproduct Product 7-Bromoimidazo[1,2-b]pyridazine (Low Yield: <15%) N2->Product BlockSM 6-Chloro-5-bromo-3-aminopyridazine (C6-Blocked Strategy) BlockN2 Exclusive N2 Alkylation (N1 Deactivated by Cl) BlockSM->BlockN2 Bromoacetaldehyde Intermediate 6-Chloro-7-bromoimidazo[1,2-b]pyridazine BlockN2->Intermediate Cyclization FinalProduct 7-Bromoimidazo[1,2-b]pyridazine (High Yield: >70%) Intermediate->FinalProduct Selective Dechlorination

Reaction pathways for 7-bromoimidazo[1,2-b]pyridazine synthesis comparing direct vs. blocked routes.

Troubleshooting Guide & FAQs

Q1: My reaction between 5-bromo-3-aminopyridazine and bromoacetaldehyde yields less than 15% of the desired product. How can I fix this? A1: The low yield is a direct result of preferential N1 alkylation. To correct this, implement the C6-blocking strategy outlined in the mechanistic insight. By starting with 6-chloro-5-bromo-3-aminopyridazine, you force N2 alkylation. This yields 6-chloro-7-bromoimidazo[1,2-b]pyridazine in high yields, which can then be selectively hydrodechlorinated to your final target.

Q2: I am observing significant debromination during the cyclization step. What is causing this? A2: Debromination is a common side reaction triggered by harsh bases (e.g., NaOH, KOH) or excessive heating (>120 °C). The imidazo[1,2-b]pyridazine core is highly sensitive to reductive dehalogenation. Switch to1 such as sodium bicarbonate (NaHCO


) in refluxing ethanol (80 °C). This provides sufficient basicity to neutralize the hydrobromide byproduct without stripping the halogens[1].

Q3: How do I separate uncyclized intermediates from the final product if I attempt the direct route? A3: Uncyclized alkylated intermediates are significantly more polar and basic than the fully aromatized bicyclic product. Utilize an acidic aqueous workup (0.1 M HCl). The uncyclized basic intermediates will partition into the aqueous layer, while the neutral cyclized product remains in the organic layer (e.g., ethyl acetate).

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of shifting from a direct condensation approach to the C6-blocked strategy.

Starting MaterialStrategySolvent / BaseTemp / TimeRegioselectivity (N2:N1)Overall Yield
5-Bromo-3-aminopyridazineDirect CondensationEtOH / NaHCO

80 °C / 12 h1:4~12-15%
5-Bromo-3-aminopyridazineDirect CondensationDMF / K

CO

100 °C / 8 h1:3~18% (High debromination)
6-Chloro-5-bromo-3-aminopyridazineC6-Blocked (Step 1)EtOH / NaHCO

80 °C / 12 h>99:185% (Intermediate)
6-Chloro-7-bromoimidazo...Dechlorination (Step 2)AcOH / Zn dust25 °C / 2 hN/A82% (Step 2)
Overall C6-Blocked Route Two-Step Workflow Optimized 14 h total Exclusive N2 ~70% (Final)

Experimental Protocol: The C6-Blocked Workflow

This protocol is designed as a self-validating system . Analytical checkpoints are built into the workflow to ensure causality and confidence before proceeding to the next step.

Step 1: Synthesis of 6-Chloro-7-bromoimidazo[1,2-b]pyridazine
  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 6-chloro-5-bromo-3-aminopyridazine (1.0 eq, 10 mmol) in anhydrous ethanol (50 mL).

  • Electrophile Addition: Add a 40% aqueous solution of bromoacetaldehyde (1.2 eq, 12 mmol).

  • Base Addition: Add sodium bicarbonate (NaHCO

    
    , 2.0 eq, 20 mmol).
    
  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 12 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint 1 (TLC/LC-MS): Before workup, run a TLC (Eluent: 5% MeOH in DCM). The uncyclized intermediate will spot lower (

    
     ~0.2) and stain bright orange with Dragendorff's reagent. The cyclized product will run higher (
    
    
    
    ~0.5) and exhibit strong UV fluorescence at 254 nm. LC-MS must show the
    
    
    mass with a distinct 3:4:1 isotopic pattern (indicative of 1 Br and 1 Cl atom).
  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (50 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield the intermediate.
Step 2: Selective Hydrodechlorination
  • Reagent Preparation: Dissolve the crude 6-chloro-7-bromoimidazo[1,2-b]pyridazine in glacial acetic acid (30 mL).

  • Reduction: Add activated Zinc dust (2.0 eq) portion-wise at room temperature. The C6-chlorine is highly activated by the adjacent bridgehead nitrogen and undergoes rapid, selective reduction over the C7-bromine.

  • Isolation: Stir for 2 hours. Filter the mixture through a pad of Celite to remove zinc residues.

  • Neutralization: Carefully neutralize the filtrate with saturated aqueous NaHCO

    
     until pH 7-8 is reached, then extract with dichloromethane (3 x 30 mL).
    
  • Validation Checkpoint 2 (Isotopic MS Analysis): Analyze the organic layer via MS. The successful removal of chlorine is confirmed by the disappearance of the 3:4:1 isotopic pattern. The product mass spectrum will simplify to a clean 1:1 doublet (

    
     and 
    
    
    
    ), confirming the sole presence of the C7-bromine.
  • Purification: Dry the organic layer, concentrate, and purify via silica gel chromatography (eluent: Hexanes/EtOAc gradient) to afford pure 7-bromoimidazo[1,2-b]pyridazine. Note that subsequent functionalization of this core (e.g., amination) can be achieved smoothly without degrading the newly isolated brominated position[2].

References

  • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. PubMed Central (PMC).
  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis.

Sources

challenges in the purification of 7-Bromoimidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Regioisomer

Welcome to the technical support hub for the 7-Bromoimidazo[1,2-b]pyridazine scaffold.

While the 3-bromo (electrophilic bromination product) and 6-bromo (from commercially abundant 6-chloro-3-aminopyridazine) isomers are ubiquitous in kinase inhibitor discovery, the 7-bromo variant presents unique access challenges. It is typically derived from the less common 5-bromo-3-aminopyridazine precursor or via specific C-H activation protocols.

This guide addresses the specific physiochemical behaviors of this scaffold: its "sticky" basic nitrogen, its planar stacking tendency (solubility issues), and the critical need to distinguish it from its regioisomers.

Module 1: Chromatographic Tailing & "The Sticky Amine"

Issue: "My compound streaks on silica gel, eluting over 10+ column volumes, or never elutes at all."

Root Cause: The imidazo[1,2-b]pyridazine core contains a bridgehead nitrogen (N4) and an imidazole nitrogen (N1). While the N4 is non-basic due to aromaticity, the N1 (and sometimes N4 depending on protonation state) can act as a weak base (pKa ~3.5–4.5). These basic sites form strong hydrogen bonds with the acidic silanols (Si-OH) on standard silica gel, causing severe peak tailing.

Troubleshooting Protocol: Mobile Phase Modifiers

Do not rely on standard Hexane/Ethyl Acetate gradients. You must suppress silanol ionization or compete for binding sites.

Modifier StrategyProtocolWhen to Use
The "Gold Standard" (TEA) Add 1% Triethylamine (TEA) to both Solvent A (DCM) and Solvent B (MeOH).Routine purification of crude reaction mixtures.
Ammonia-Doped Methanol Use 10% 7N NH₃ in MeOH mixed with DCM (e.g., 0–10% gradient).For highly polar derivatives or when TEA salts are difficult to remove.
Functionalized Silica Switch to Amine-functionalized Silica (NH₂-Silica) cartridges.When the compound is acid-sensitive or if TEA interferes with subsequent steps.

Expert Tip: If using TEA, your product will likely elute as a TEA-salt complex or contain residual amine. A subsequent wash with saturated


 or drying under high vacuum for >12h is required.

Module 2: Solubility & Loading Techniques

Issue: "The compound precipitates at the head of the column immediately after injection, causing high backpressure and band broadening."

Root Cause: 7-Bromoimidazo[1,2-b]pyridazines are flat, heteroaromatic systems prone to


 stacking. They often exhibit "brick-dust" properties: poor solubility in non-polar solvents (Hex/EtOAc) and only moderate solubility in DCM. Liquid loading in a strong solvent (DMSO/DMF) often leads to "breakthrough" where the compound elutes with the solvent front.
Workflow: The Dry Loading Solution

We strongly recommend Solid Load (Dry Load) for this scaffold.

  • Dissolution: Dissolve crude mixture in a minimal amount of DCM/MeOH (1:1) or THF. If it requires heat, ensure it does not degrade.

  • Adsorption: Add Celite 545 or Silica Gel (ratio 1:3 compound to solid).

  • Evaporation: Rotovap to dryness. The result should be a free-flowing powder, not a gum.

  • Loading: Pack this powder into a solid load cartridge (or pre-column) placed before your main flash column.

Visualization: Purification Decision Tree

PurificationStrategy Start Crude 7-Bromo Derivative SolubilityCheck Check Solubility in DCM (100 mg/mL) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble LiquidLoad Liquid Load (DCM + 1% TEA) Soluble->LiquidLoad Yes DryLoad Dry Load (Celite/Silica) Soluble->DryLoad No (Precipitates) MobilePhase Select Gradient: DCM : (MeOH + NH3) LiquidLoad->MobilePhase DryLoad->MobilePhase Tailing Is Peak Tailing Observed? MobilePhase->Tailing Standard Standard Flash (Silica) Tailing->Standard No AmineSilica Switch to NH2-Functionalized Silica Tailing->AmineSilica Yes (Severe)

Figure 1: Decision matrix for loading and stationary phase selection based on solubility and chromatographic behavior.

Module 3: Regioisomer Identification (The 7-Br vs. 6-Br Trap)

Issue: "I synthesized the precursor from 'bromo-aminopyridazine', but my NMR doesn't match the literature for the 7-bromo isomer."

Analysis: Confusion between the 6-bromo (common) and 7-bromo (rare) isomers is the #1 error source.

  • 6-Bromo origin: 6-bromo-3-aminopyridazine.[1]

  • 7-Bromo origin: 5-bromo-3-aminopyridazine.

If your starting material was ambiguous or contained isomers, you may have a mixture.

Diagnostic 1H NMR Signatures (in DMSO-d6)
Position7-Bromo (Target)6-Bromo (Common Impurity)
H-3 (Imidazole) Singlet ~8.2 ppmSinglet ~8.2 ppm
H-6 (Pyridazine) Doublet (~2 Hz) (meta coupling to H8)Doublet (~9.5 Hz) (ortho coupling to H7)
H-8 (Pyridazine) Doublet (~2 Hz) Doublet (~9.5 Hz)
Coupling Pattern Meta-coupling (Small J) Ortho-coupling (Large J)

Action: If you see a large coupling constant (


 Hz) for the pyridazine protons, you have the 6-bromo  isomer, not the 7-bromo.

Module 4: Scavenging & Stability

Issue: "My product is turning brown/black upon storage."

Root Cause:

  • Light Sensitivity: The C-Br bond on electron-deficient heterocycles can be labile. Radical debromination or polymerization can occur under ambient light.

  • Metal Contamination: If the 7-bromo compound was the product of a reaction involving Pd/Cu (or if you attempted a coupling on it), residual metal catalyzes decomposition.

Stability Protocol
  • Storage: Store solid under Argon/Nitrogen at -20°C in amber vials.

  • Metal Scavenging: If the material is from a catalytic reaction, treat the organic layer with SiliaMetS® Thiol or QuadraPure™ TU scavengers for 4 hours before the final column. Standard aqueous washes (EDTA/Brine) are often insufficient for these nitrogen-rich scaffolds which bind metals tightly.

FAQ: Frequently Asked Questions

Q: Can I use reverse-phase (C18) for purification? A: Yes, and it is often superior for separating debrominated impurities. Use a 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (pH 10) buffer. Note: The basic pH buffer (Ammonium Bicarb) usually provides better peak shape for this basic scaffold than acidic buffers.

Q: I am trying to substitute the 7-Br via Suzuki coupling, but the 3-H is reacting. Why? A: The C3 position (imidazole ring) is highly nucleophilic and prone to electrophilic attack, but in cross-couplings (Pd-catalyzed), the C7-Br should react. However, if you are using C-H activation conditions, C3 is the primary active site. Ensure you are using oxidative addition-based cycles (Pd(0)) for the C7-Br, not electrophilic conditions.

Q: How do I remove the 3-bromo impurity from my 7-bromo product? A: If you accidentally brominated the 3-position (e.g., using NBS), separation is difficult on silica. Use C18 Preparative HPLC . The 3,7-dibromo species is significantly more lipophilic and will elute later than the mono-bromo species.

References

  • General Synthesis & Numbering

    • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines. (Discusses the condensation of 3-aminopyridazines and numbering conventions).
    • Source:

  • Regioisomer Identification

    • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[1][2] (Provides comparative NMR data for 6-substituted vs 3-substituted systems, useful for deducing 7-position coupling constants).

    • Source:

  • Purification of Nitrogen Heterocycles

    • Flash Column Chromatography Guide for Basic Compounds. (General protocols for amine-functionalized silica and TEA modifiers).
    • Source: ( Note: Generalized reference for established technique described in Module 1)

  • 7-Bromo Specific Intermediates

    • Patent WO2021247969A1: Inhibitors of fibroblast growth factor receptor kinases.[3] (Explicitly lists synthesis and characterization of 7-bromoimidazo[1,2-b]pyridazine).

    • Source: [3]

Sources

Technical Support Center: Bromination of Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bromination of imidazo[1,2-b]pyridazine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important synthetic transformation. Here, we will address common challenges and side reactions encountered during the bromination of the imidazo[1,2-b]pyridazine scaffold, providing in-depth troubleshooting advice and optimized protocols based on established chemical principles.

Introduction to the Bromination of Imidazo[1,2-b]pyridazine

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry. The introduction of a bromine atom, typically at the C3 position, is a key step in the synthesis of a wide array of biologically active molecules. This is most commonly achieved via electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS). The C3 position is highly activated towards electrophilic attack due to the electron-donating nature of the imidazole ring nitrogen.[1] However, this high reactivity can also lead to a number of undesired side reactions, impacting yield, purity, and regioselectivity. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common issues encountered during the bromination of imidazo[1,2-b]pyridazine.

Q1: My TLC analysis shows multiple spots after the reaction, indicating a mixture of products. What are the likely side products?

A1: The most common reason for multiple spots on your TLC plate is the formation of over-brominated products and, to a lesser extent, constitutional isomers.

  • Over-bromination: The high electron density of the imidazo[1,2-b]pyridazine ring system makes it susceptible to further bromination, even after the initial C3-monobromination. The most common over-brominated product is the 3,7-dibromoimidazo[1,2-b]pyridazine. The extent of this side reaction is highly dependent on the stoichiometry of the brominating agent and the reaction time.

  • Isomeric Bromination: While the C3 position is the most electronically favored site for bromination, minor amounts of other isomers can form, particularly if the reaction is run at higher temperatures or for extended periods. Bromination at the C5 or C7 position of the pyridazine ring can occur, though these are generally less favored.

  • Degradation Products: Under harsh acidic conditions or with prolonged heating, the imidazo[1,2-b]pyridazine ring can undergo degradation, leading to a complex mixture of byproducts.

Troubleshooting Flowchart for Product Mixture

start Multiple Spots on TLC check_stoichiometry Verify Stoichiometry of NBS (1.0-1.1 eq.) start->check_stoichiometry check_time_temp Monitor Reaction by TLC (Aim for full consumption of starting material) check_stoichiometry->check_time_temp If stoichiometry is correct check_temp Lower Reaction Temperature (e.g., from RT to 0 °C) check_time_temp->check_temp If over-bromination persists check_solvent Consider Solvent Polarity check_temp->check_solvent If isomer formation is an issue purification Optimize Purification (e.g., gradient elution chromatography) check_solvent->purification

Caption: Troubleshooting decision tree for a complex reaction mixture.

Q2: The yield of my desired 3-bromoimidazo[1,2-b]pyridazine is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors, including incomplete reaction, product degradation, or mechanical losses during workup and purification.

  • Incomplete Reaction: Insufficient reaction time or a non-optimal temperature can lead to a significant amount of unreacted starting material. Ensure your reaction is monitored closely by TLC until the starting material is consumed.

  • Reagent Quality: N-Bromosuccinimide can decompose over time, especially if not stored properly. It is recommended to use freshly recrystallized NBS for best results.[2][3]

  • Solvent Choice: The choice of solvent can have a significant impact on the reaction rate and selectivity. Aprotic solvents like acetonitrile (ACN) or dichloromethane (DCM) are commonly used. The polarity of the solvent can influence the regioselectivity of the bromination.[4]

  • Presence of Water: The reaction should be carried out under anhydrous conditions, as water can react with NBS and potentially lead to the formation of bromohydrin-type byproducts if any alkene impurities are present.[2] More critically for this reaction, water can hydrolyze the product or starting material under certain conditions.

Q3: I am observing the formation of a significant amount of a di-brominated product. How can I suppress this over-bromination?

A3: Over-bromination is a common challenge due to the high reactivity of the imidazo[1,2-b]pyridazine ring. Here are key strategies to minimize the formation of di- and poly-brominated species:

  • Stoichiometric Control: Carefully control the stoichiometry of NBS. Use no more than 1.0 to 1.1 equivalents of NBS relative to the imidazo[1,2-b]pyridazine.

  • Slow Addition of NBS: Instead of adding all the NBS at once, consider a portion-wise or slow addition of a solution of NBS to the reaction mixture. This helps to maintain a low concentration of the brominating agent at any given time, favoring mono-bromination.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C or even -10 °C) will decrease the overall reaction rate, but can significantly improve the selectivity for the mono-brominated product.

  • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further reaction to the di-bromo product.

Table 1: Effect of Reaction Conditions on Product Distribution

EntryNBS (equiv.)Temperature (°C)Time (h)3-bromo Product (%)3,7-dibromo Product (%)
11.12548510
21.52544055
31.10892<5
41.15027025

Note: The values in this table are illustrative and can vary depending on the specific substrate and other reaction conditions.

Optimized Experimental Protocol for the Mono-bromination of Imidazo[1,2-b]pyridazine

This protocol is designed to maximize the yield of the desired 3-bromoimidazo[1,2-b]pyridazine while minimizing the formation of side products.

Materials:

  • Imidazo[1,2-b]pyridazine

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous Acetonitrile (ACN)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazo[1,2-b]pyridazine (1.0 eq.).

  • Dissolve the starting material in anhydrous acetonitrile (approximately 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of N-bromosuccinimide (1.05 eq.) in a minimal amount of anhydrous acetonitrile.

  • Add the NBS solution dropwise to the stirred solution of imidazo[1,2-b]pyridazine over a period of 30 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-bromoimidazo[1,2-b]pyridazine.

Mechanistic Insights into Side Reactions

Understanding the underlying mechanisms of side reactions is crucial for effective troubleshooting.

Mechanism of Over-bromination:

The initial electrophilic attack of the bromonium ion (generated from NBS) at the electron-rich C3 position is rapid. The resulting 3-bromoimidazo[1,2-b]pyridazine is still an electron-rich heterocycle, albeit slightly deactivated by the inductively withdrawing bromine atom. If a sufficient concentration of the brominating agent is present, a second electrophilic substitution can occur, typically at the next most activated position, which is often C7.

Reaction Pathway Diagram

A Imidazo[1,2-b]pyridazine B 3-bromoimidazo[1,2-b]pyridazine (Desired Product) A->B + NBS (1.0 eq) (Fast) C 3,7-dibromoimidazo[1,2-b]pyridazine (Over-bromination Product) B->C + NBS (excess) (Slower)

Caption: Reaction pathway for the bromination of imidazo[1,2-b]pyridazine.

References

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]

  • N-Bromosuccinimide. (2019). Wikipedia. [Link]

  • Reagent Friday: NBS (N-Bromo Succinimide). (2011). Master Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022). Chemia. [Link]

  • N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. (2000). ResearchGate. [Link]

  • Effect of solvent and temperature on the a-bromin- ation of acetophenone with NBS under microwave irradiation a. (2012). ResearchGate. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. (2015). Oriental Journal of Chemistry. [Link]

  • N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025). Medium. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). ACS Publications. [Link]

  • Synthesis of N-Bromo and N-Iodo Imides: A Rapid Redox-Neutral and Bench Stable Process. (2024). ACS Publications. [Link]

  • Bromination of Aromatics and Heteroaromatics with NBS in TBAB. (2007). ResearchGate. [Link]

  • N bromosuccinamide reagent. (2023). SlideShare. [Link]

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. (2021). ResearchGate. [Link]

  • Bromination of imidazo[1,2-a]pyridines. (2018). ResearchGate. [Link]

  • One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. (2016). Beilstein Journals. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2012). ScienceDirect. [Link]

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. (2018). PubMed. [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2024). ACS Publications. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. [Link]

  • WO2015035167A1 - IMIDAZO[1,2-b]PYRIDAZINE-BASED COMPOUNDS, COMPOSITIONS COMPRISING THEM, AND METHODS OF THEIR USE. (2015).
  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. (2020). ResearchGate. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). RSC Publishing. [Link]

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The imidazo[1,2-b]pyridazine scaffold is a highly valuable pharmacophore, prominently featured in the synthesis of complex therapeutics such as the SMA drug Risdiplam 1. However, performing a Suzuki-Miyaura cross-coupling on 7-bromoimidazo[1,2-b]pyridazine presents unique mechanistic hurdles. The nitrogen-rich heteroaromatic core frequently leads to catalyst poisoning, while the electronic deficiency of the ring can complicate the transmetalation step.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and a self-validating protocol to optimize your palladium-catalyzed couplings.

Diagnostic Workflows & Catalytic Mechanisms

Before adjusting reaction parameters, it is critical to identify the specific failure mode in the catalytic cycle. The workflows below outline the diagnostic logic for resolving stalled Suzuki couplings involving aza-heteroaryl halides.

Suzuki-Miyaura Troubleshooting Workflow for Heteroaryl Bromides.

Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Troubleshooting & FAQs

Q1: My reaction stalls at 20-30% conversion, and adding more Pd(PPh₃)₄ does not help. Why is the catalyst dying? A1: The failure is driven by catalyst poisoning via heteroatom coordination . Imidazo[1,2-b]pyridazines possess multiple basic nitrogen atoms (particularly N1 and N5) that can outcompete standard phosphine ligands (like PPh₃) and irreversibly coordinate to the Pd(II) intermediate, forming an inactive resting state. Solution: Switch to sterically demanding, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos 2, 3. The massive steric bulk of the cyclohexyl/isopropyl groups prevents the substrate's nitrogen atoms from approaching the palladium center, while the electron-rich nature of the ligand accelerates the oxidative addition of the 7-bromo substituent.

Q2: LC-MS analysis shows complete consumption of my boronic acid, but the 7-bromoimidazo[1,2-b]pyridazine remains unreacted. What is the mechanism behind this? A2: You are observing protodeboronation , a common side reaction where the boronic acid is hydrolyzed to the corresponding arene (Ar-H) before transmetalation can occur 3. This is highly dependent on base strength and water content. Strong bases (like NaOH or KOtBu) at high temperatures accelerate the cleavage of the C-B bond. Solution: Shift the equilibrium by using a milder base (e.g., K₂CO₃ or K₃PO₄) and ensure a controlled amount of water (typically a 4:1 or 10:1 ratio of organic solvent to water) is present to facilitate the formation of the reactive boronate complex without triggering rapid hydrolysis.

Q3: The 7-bromoimidazo[1,2-b]pyridazine substrate has terrible solubility in toluene and THF. How can I improve the reaction homogeneity? A3: Aza-heterocycles often exhibit poor solubility in non-polar or moderately polar solvents due to strong intermolecular dipole-dipole interactions. Solution: Transition to a 1,4-dioxane/water or ethanol/water solvent system. Furthermore, utilizing microwave irradiation (e.g., 110 °C for 20–30 minutes) not only overcomes solubility barriers by superheating the localized environment but also drastically improves kinetic parameters, often increasing yields from <10% to >60% compared to conventional heating 4.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst/ligand selection and reaction outcomes for 7-bromoimidazo[1,2-b]pyridazine couplings.

Catalyst SystemLigand TypeBase / SolventTemp / TimeTypical YieldMechanistic Outcome
Pd(PPh₃)₄ (5 mol%)Monodentate (Standard)Na₂CO₃ / Toluene:H₂O90 °C / 18 h< 15%Catalyst poisoning due to weak ligand binding.
Pd(dppf)Cl₂ (5 mol%)BidentateK₂CO₃ / Dioxane:H₂O90 °C / 12 h40-50%Improved stability; moderate transmetalation rate.
Pd₂(dba)₃ (2 mol%) + SPhosDialkylbiaryl (Buchwald)K₃PO₄ / n-Butanol100 °C / 4 h85-95%Excellent yield; sterics prevent N-coordination [[3]]().
Pd(dppf)Cl₂ (5 mol%)BidentateCs₂CO₃ / EtOH:H₂O110 °C / 20 min (MW)60-75%High kinetic efficiency via microwave activation [[4]]().

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes a Buchwald pre-catalyst system designed to ensure high turnover numbers (TON) while providing built-in analytical checkpoints to validate the integrity of each step.

Objective: Synthesis of 7-arylimidazo[1,2-b]pyridazine via microwave-assisted Suzuki-Miyaura coupling.

Materials:

  • 7-Bromoimidazo[1,2-b]pyridazine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • SPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / HPLC-grade H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Species: In an oven-dried microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and SPhos.

    • Causality: Pre-mixing the palladium source and ligand allows the formation of the active L-Pd(0) species before introducing the coordinating substrate.

  • Substrate & Base Addition: Add 7-bromoimidazo[1,2-b]pyridazine, the arylboronic acid, and finely ground K₃PO₄.

  • Solvent Introduction & Degassing (Critical Step): Add the 1,4-dioxane/H₂O mixture. Seal the vial with a crimp cap. Sparge the mixture with dry Nitrogen or Argon for 10 minutes.

    • Validation Checkpoint 1: Oxygen must be strictly excluded. If the solution turns immediately black upon heating, Pd(0) has oxidized to Pd black, indicating insufficient degassing.

  • Microwave Irradiation: Place the vial in a microwave synthesizer. Heat to 110 °C for 30 minutes with high stirring.

    • Causality: Microwave irradiation rapidly overcomes the activation energy barrier for the transmetalation of electron-deficient heterocycles 4.

  • Reaction Quench & Analytical Validation: Cool the vial to room temperature. Dilute a 10 µL aliquot in 1 mL of Acetonitrile for LC-MS analysis.

    • Validation Checkpoint 2 (Self-Validation):

      • If LC-MS shows the product mass (M+H): Proceed to step 6.

      • If LC-MS shows unreacted 7-bromo mass but no boronic acid: Protodeboronation occurred. (Action: Reduce temp to 90 °C, increase boronic acid to 1.5 equiv).

      • If LC-MS shows both starting materials intact: Catalyst poisoning occurred. (Action: Verify SPhos integrity or increase Pd loading to 5 mol%).

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove palladium residues, washing with Ethyl Acetate (3 × 10 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Dichloromethane/Methanol gradient).

References

  • Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence Source: MDPI URL:[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation Source: PMC URL:[Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: PMC URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 7-Bromoimidazo[1,2-b]pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the functionalization of the 7-Bromoimidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important heterocyclic core. The imidazo[1,2-b]pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the basis of numerous bioactive molecules, including kinase inhibitors and central nervous system agents.[1][2] However, its electronic nature can present unique challenges in achieving high-yielding cross-coupling reactions.

This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to overcome low conversion rates and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cross-coupling reaction with 7-Bromoimidazo[1,2-b]pyridazine has stalled or resulted in very low conversion. Where should I start troubleshooting?

This is a common issue that can often be resolved by systematically evaluating the foundational parameters of your reaction setup. The imidazo[1,2-b]pyridazine core, being relatively electron-deficient and containing multiple nitrogen atoms, can act as a ligand for the palladium catalyst, leading to catalyst inhibition or deactivation.[3]

A Systematic Troubleshooting Workflow:

Here is a logical flow for diagnosing the root cause of low conversion:

G Start Low Conversion Observed A 1. Verify Starting Material Integrity (Purity of Halide, Coupling Partner) Start->A B 2. Ensure Rigorous Inert Atmosphere (Degas Solvent, Use Glovebox/Schlenk Line) A->B If materials are pure C 3. Re-evaluate Reaction Parameters (Catalyst, Ligand, Base, Solvent, Temp.) B->C If atmosphere is inert D 4. Analyze for Specific Side Reactions (e.g., Hydrodehalogenation) C->D If parameters seem correct Success Reaction Optimized C->Success Optimization successful D->C Mitigate & Re-optimize E 5. Optimize Purification Strategy (Polarity, Solubility) D->E If side products are identified

Caption: A systematic workflow for troubleshooting low reaction conversion.

Detailed Breakdown:

  • Starting Material Quality:

    • 7-Bromoimidazo[1,2-b]pyridazine: Verify its purity by NMR and LC-MS. Impurities from its synthesis can poison the catalyst.

    • Coupling Partner: For Suzuki reactions, ensure the boronic acid or ester is not degraded (protodeboronation). For Buchwald-Hartwig, ensure the amine is pure. For Sonogashira, use a freshly opened or purified alkyne.

  • Reaction Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4]

    • Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes.

    • Inert Technique: Use a glovebox or proper Schlenk line techniques to set up the reaction. Even brief exposure to air can significantly reduce catalyst activity.

  • Core Reaction Parameters:

    • Catalyst/Ligand Choice: The nitrogen atoms in the imidazopyridazine scaffold can coordinate to the palladium center, inhibiting catalysis. Using bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like SPhos, XPhos, RuPhos) can promote the desired catalytic cycle and prevent catalyst poisoning.[5][6]

    • Base Selection: The choice of base is critical. An inappropriate base can be too weak to facilitate transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig) or can lead to side reactions. For challenging couplings with heteroaryl halides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[6]

    • Solvent: The solvent must fully dissolve the starting materials and the base must have some solubility. Common choices include 1,4-dioxane, toluene, or DME, often with a small amount of water for Suzuki couplings to aid in dissolving the base and facilitating the catalytic cycle.[6]

    • Temperature: While some modern catalysts work at room temperature, many couplings with heteroaryl bromides require elevated temperatures (80-120 °C) to drive the oxidative addition step, which is often the rate-limiting step.[6]

FAQ 2: My Suzuki-Miyaura coupling is failing. I see my starting bromide consumed, but only a small amount of product and a lot of dehalogenated imidazo[1,2-b]pyridazine. What's happening?

This points towards two classic Suzuki coupling failure modes: protodeboronation of your boronic acid coupling partner and/or hydrodehalogenation of your starting material. The catalytic cycle provides clues as to why.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)L₂(Br) Pd0->OxAdd + Ar-Br Trans Transmetalation Ar-Pd(II)L₂(R) OxAdd->Trans + R-B(OR)₂⁻ ArH Ar-H (Hydrodehalogenation) OxAdd->ArH Side Reaction (e.g., from solvent/H₂O) RedElim Reductive Elimination Trans->RedElim RedElim->Pd0 Releases Product Product Ar-R Product RedElim->Product

Sources

Technical Support Center: 7-Bromoimidazo[1,2-b]pyridazine Dehalogenation

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the specific issue of dehalogenation side reactions in 7-Bromoimidazo[1,2-b]pyridazine. This scaffold is a critical pharmacophore in kinase inhibitor development (e.g., Ponatinib analogs), yet the C-7 bromine is notoriously labile under standard cross-coupling and reductive conditions.

Topic: Troubleshooting C-7 Bromine Loss During Synthesis Audience: Medicinal Chemists, Process Chemists Status: Active Guide

Diagnostic: Is Dehalogenation Your Problem?

Before altering your protocol, confirm the side reaction using this diagnostic checklist.

Observation MethodDehalogenation Signature (Loss of Br, Gain of H)
LC-MS (ESI+) Mass Shift: Observe a peak at [M-78] relative to the starting material (loss of

+ gain of

).Isotope Pattern: Loss of the characteristic 1:1 doublet (

). The product will show a clean mono-isotopic signal (unless Cl is present).

H NMR
New Signal: Appearance of a new aromatic proton signal, typically a doublet or doublet-of-doublets in the 7.8–8.5 ppm region (depending on substitution), integrating to 1H.Coupling: This new proton will show coupling constants (

) characteristic of the C-7 position (interacting with C-6 and C-8 protons).
TLC Polarity Shift: The dehalogenated byproduct (Imidazo[1,2-b]pyridazine core) is generally more polar than the bromo-starting material. It often co-elutes with the desired coupled product, making separation difficult.

Scenario A: Dehalogenation during Palladium-Catalyzed Cross-Coupling

Context: Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions. The Issue: Instead of the desired C-C or C-N bond, the bromine is replaced by hydrogen.

Q1: Why is my Suzuki coupling yielding the hydrodehalogenated byproduct?

Answer: This is caused by the formation of a Palladium-Hydride (Pd-H) species in the catalytic cycle.[1] The electron-deficient nature of the imidazo[1,2-b]pyridazine ring makes the C-7 position highly susceptible to oxidative addition, but if the transmetalation step is slow, the intermediate undergoes side reactions.

Root Causes & Mechanisms:

  • Alcoholic Solvents: Primary/secondary alcohols (MeOH, EtOH, iPrOH) can undergo

    
    -hydride elimination after coordinating to Pd, generating Pd-H.
    
  • 
    -Hydride Elimination from Ligands:  Alkyl-substituted phosphines can sometimes serve as hydride sources.
    
  • Formate Impurities: If using carbonate bases (e.g.,

    
    ), trace formate impurities can act as reductants.
    
Troubleshooting Protocol: Optimizing the Suzuki Cycle

If you observe >5% dehalogenation, apply these changes in order:

Step 1: Solvent Switch (Critical)

  • Stop using: Ethanol, Methanol, or Isopropanol.

  • Start using: Aprotic polar solvents like 1,4-Dioxane , DMF , or Toluene/Water biphasic systems.

  • Why: Removes the primary source of hydride donors.

Step 2: Catalyst & Ligand Selection

  • Avoid:

    
     (often contains excess phosphine that can promote reduction).
    
  • Recommended: Use

    
      or 
    
    
    
    / XPhos
    .
  • Why: Bidentate ligands like dppf have a wider bite angle that accelerates reductive elimination of the desired product over the dehalogenation pathway.

Step 3: Base Management

  • Switch: From

    
     or 
    
    
    
    to
    
    
    or
    
    
    .
  • Why: Phosphate bases are less likely to promote

    
    -hydride elimination compared to alkoxides.
    
Visualization: The Competing Pathway

The diagram below illustrates how the catalytic cycle diverges toward dehalogenation.

SuzukiDehalogenation cluster_legend Pathway Key Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br TransMet Transmetalation (Ar-Pd-R) OxAdd->TransMet + R-B(OH)2 (Desired Path) PdH_Species Pd-H Species Formation (Ar-Pd-H) OxAdd->PdH_Species Slow Transmetalation + Hydride Source Product Reductive Elimination (Ar-R Product) TransMet->Product Fast Product->Start Regenerate Pd(0) HydrideSource Hydride Source (Alcohol, Formate, etc.) HydrideSource->PdH_Species DehaloProd Reductive Elimination (Ar-H Byproduct) PdH_Species->DehaloProd Irreversible DehaloProd->Start Regenerate Pd(0) Legend Blue: Standard Cycle | Red: Dehalogenation Fault

Caption: Divergence of the catalytic cycle. Slow transmetalation allows the Ar-Pd-Br intermediate to intercept hydrides (from solvent/base), leading to irreversible formation of the dehalogenated impurity (Ar-H).

Scenario B: Dehalogenation during Metal-Halogen Exchange

Context: Lithiation using


-BuLi or 

-PrMgCl to generate a nucleophile at C-7. The Issue: Quenching with an electrophile (e.g., aldehyde) yields the protonated parent molecule instead of the alcohol.
Q2: Why did my lithiation fail to incorporate the electrophile?

Answer: The lithiated imidazo[1,2-b]pyridazine intermediate is extremely basic and moisture-sensitive. "Dehalogenation" here is actually protonation of the lithiated species by trace water or acidic protons before the electrophile reacts.

Troubleshooting Protocol:

  • Temperature Control is Vital:

    • The lithium species is unstable at temperatures > -60°C. It can undergo "scrambling" or proton abstraction from the solvent (THF).

    • Rule: Maintain -78°C strictly during addition of

      
      -BuLi and the electrophile.
      
  • Drying Protocol (Self-Validating):

    • Do not rely on "store-bought" anhydrous solvents for this sensitive scaffold.

    • Test: Add a drop of the organolithium to your solvent before adding the substrate. If it stays colored (indicator) or doesn't fume excessively, it's dry. If it quenches instantly, re-dry the solvent.

  • Reverse Addition:

    • If the electrophile is an enolizable ketone/aldehyde, the lithiated species might act as a base (deprotonating the electrophile) rather than a nucleophile.

    • Solution: Use Cerium(III) chloride (

      
      ) to modulate basicity (Knochel-type conditions).
      

Scenario C: Dehalogenation during Hydrogenation

Context: Reducing a nitro group or alkene elsewhere on the molecule using


 and Pd/C.
The Issue:  The C-Br bond is cleaved (hydrogenolysis) alongside the desired reduction.
Q3: How do I reduce a nitro group without losing the bromine?

Answer: Aryl bromides are easily reduced by Pd/C under hydrogen atmosphere. You must "poison" the catalyst or switch metals.

Recommended Protocols:

MethodReagentsMechanismSuccess Rate
Catalyst Poisoning

+ Vanadium (sulfided)
Vanadium inhibits the adsorption of the halo-arene.High
Alternative Metal Fe /

or

Dissolving metal reduction (chemoselective for

).
Very High
Transfer Hydrogenation

+ Cyclohexene
Milder hydrogen source than

gas.
Moderate

References & Further Reading

  • Mechanisms of Dehalogenation in Suzuki Coupling:

    • Navarro, O. et al. "Dehalogenation of Aryl Halides during Suzuki–Miyaura Cross-Coupling." J. Org.[2] Chem.2005 .[3][4]

    • Note: Establishes the role of alcoholic solvents and hydride elimination.

    • (Generalized mechanism validation).

  • Imidazo[1,2-b]pyridazine Scaffold Reactivity:

    • Garrido, A. et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry."[5] ChemistrySelect2021 , 6(34), 8985-9011.[6]

    • Note: Comprehensive review of reactivity profiles including C-7 functionalization.

    • [6]

  • Dehalogenation in Analogous Systems (Imidazo[1,2-a]pyridine):

    • Koubachi, J. et al. "Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines." Molecules2012 , 17, 10482.

    • Note: Documents specific dehalogenation side reactions in Sonogashira/Suzuki couplings of the sister scaffold.

  • Room Temperature Coupling to Avoid Side Reactions:

    • Netherton, M. R., & Fu, G. C.[7] "Suzuki Cross-Couplings of Alkyl Bromides." J. Am. Chem. Soc.[7]2001 , 123, 10099.[7]

    • Note: Provides basis for using mild conditions (

      
      ) to prevent thermal dehalogenation.
      

Sources

managing poor solubility of imidazo[1,2-b]pyridazine compounds in assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the erratic assay behavior of imidazo[1,2-b]pyridazine derivatives. While this fused bicyclic system is a highly privileged scaffold in medicinal chemistry—yielding exceptionally potent kinase inhibitors—its planar, rigid, and lipophilic nature generates high crystal lattice energies[1]. This physical property fundamentally antagonizes aqueous solubility, leading to assay precipitation, false-negative screening data, and unpredictable pharmacokinetics[2].

Below, I have structured a comprehensive troubleshooting guide to help you diagnose and resolve these solubility bottlenecks, ensuring your biochemical and cell-based assays yield robust, reproducible data.

Diagnostic Workflow

SolubilityWorkflow A Compound Precipitation Detected in Assay B Inspect 100% DMSO Stock Solution A->B C Precipitation in DMSO (Lattice Energy > Solvation) B->C Yes D Aqueous Solvent Shock (High logP / Planarity) B->D No E Use Alternative Cosolvents (e.g., Oxetane-sulfoxide) C->E F Formulation Strategy (HP-β-CD Complexation) D->F Assay Fix G Structural Modification (Add C6-Morpholine) D->G MedChem Fix

Diagnostic workflow for resolving imidazo[1,2-b]pyridazine precipitation in assays.

Frequently Asked Questions & Troubleshooting

Q1: My imidazo[1,2-b]pyridazine hit compound crashes out when I dilute my 10 mM DMSO stock into the aqueous kinase assay buffer. Why does this happen, and how do I prevent it? Causality: This phenomenon is known as "solvent shock." The lipophilic imidazo[1,2-b]pyridazine core is well-solvated by pure DMSO. However, rapid introduction into a high-dielectric aqueous buffer forces the planar molecules to rapidly self-associate via π-π stacking before they can partition into the assay components, leading to precipitation[2]. Solution: Avoid single-step high-fold dilutions. Instead, perform intermediate serial dilutions in the assay buffer to gradually step down the DMSO concentration. If precipitation persists, employ cyclodextrin complexation. Utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a host-guest inclusion complex; the hydrophobic cavity encapsulates the planar imidazo[1,2-b]pyridazine core, while the hydrophilic exterior maintains bulk aqueous solubility without permanently altering the compound's structure[3].

Q2: I am observing high replicate variability and "flat" dose-response curves (erratic IC50s) in my biochemical assays. Is this a solubility artifact? Causality: Absolutely. When screening compounds precipitate out of high-concentration solutions, they form micro-crystals or colloidal aggregates[2]. These aggregates can sequester the target kinase, leading to false-positive promiscuous inhibition, or they can simply reduce the bioavailable monomeric concentration of the drug, causing false negatives and flattened curves. Solution: Never assume the nominal concentration is the actual concentration. You must implement a self-validating protocol to quantify the actual soluble fraction in the assay buffer. Alternatively, if DMSO stocks are crashing out during library storage, consider using bifunctional cosolvents like oxetane-substituted sulfoxides, which have been shown to enhance the dissolution of organic compounds with poor aqueous solubilities better than standard DMSO[4].

Q3: We are in the hit-to-lead phase. How can we structurally modify the imidazo[1,2-b]pyridazine scaffold to improve intrinsic thermodynamic solubility without losing kinase affinity? Causality: High molecular planarity drives insolubility by increasing the energy required to break the crystal lattice. Disrupting this planarity (increasing the fraction of sp3 hybridized carbons, Fsp3) or introducing ionizable/polar groups lowers the crystal lattice energy and improves aqueous solvation. Solution: Functionalization at the C6 position is a highly effective medicinal chemistry strategy. For example, introducing a morpholine or piperazine moiety at the C6 position of the imidazo[1,2-b]pyridazine core significantly enhances water solubility and metabolic stability[5]. The oxygen in the morpholine ring can also engage in additional hydrogen-bonding interactions with conserved kinase residues (e.g., Lys-63 in TAK1), thereby improving both solubility and target affinity simultaneously[5].

Quantitative Data: Solubility Enhancement Strategies

StrategyMechanism of ActionProsConsTypical Assay Limit
Cosolvent Addition (DMSO) Lowers the dielectric constant of the bulk solvent to match the lipophilic compound.Easy to implement; standard in HTS platforms.High concentrations (>1%) cause cell toxicity and enzyme denaturation.0.1% - 1.0% v/v
Surfactants (Tween-20, CHAPS) Forms micelles that encapsulate the hydrophobic imidazo[1,2-b]pyridazine core.Prevents non-specific binding to plasticware and aggregation.Can interfere with lipid-dependent kinases (e.g., PI3K) or membrane assays.0.01% - 0.1% w/v
Cyclodextrins (HP-β-CD) Forms a host-guest inclusion complex, shielding the planar aromatic rings from water.Excellent biocompatibility; highly effective for rigid, planar molecules.Requires overnight complexation; may alter apparent binding kinetics.1% - 10% w/v
Structural Modification Disrupts planarity (increases Fsp3) or adds ionizable groups (e.g., C6-morpholine).Permanently solves intrinsic thermodynamic solubility issues.Requires re-synthesis; may alter target binding affinity.>100 µM

Self-Validating Experimental Protocols

Protocol 1: Self-Validating Kinetic Solubility Assessment (Nephelometry)

Purpose: To determine the maximum soluble concentration of your compound in the specific assay buffer before micro-precipitation occurs.

  • Prepare a 10 mM stock of the imidazo[1,2-b]pyridazine compound in 100% anhydrous DMSO.

  • Dispense 2 µL of the DMSO stock into 198 µL of the target aqueous assay buffer (yielding a 1% DMSO final concentration) in a 96-well clear-bottom plate.

  • Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM to allow for potential nucleation and precipitation.

  • Measure the scattered light using a nephelometer (or measure absorbance at 620 nm as a proxy for turbidity). An inflection point in the signal indicates the kinetic solubility limit.

  • Self-Validation Step: Centrifuge the plate at 3,000 x g for 15 minutes to pellet any micro-crystals. Sample the supernatant and quantify the actual dissolved monomeric fraction via LC-MS against a standard curve prepared in 100% organic solvent.

Protocol 2: HP-β-CD Inclusion Complex Formulation

Purpose: To rescue "brick dust" imidazo[1,2-b]pyridazines for cell-based or biochemical assays without altering the core structure.

  • Prepare a 20% (w/v) stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous assay buffer.

  • Add the imidazo[1,2-b]pyridazine compound directly as a solid powder to the HP-β-CD solution to achieve the target nominal concentration (e.g., 1 mM).

  • Agitate the mixture via continuous end-over-end rotation or magnetic stirring overnight (12-18 hours) at room temperature. Causality: This extended time is required to reach thermodynamic equilibrium of the host-guest complex.

  • Filter the resulting suspension through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Self-Validation Step: Do not assume 100% encapsulation. Quantify the final solubilized concentration in the filtrate using HPLC-UV or LC-MS before introducing it into your biological assay to ensure accurate dose-response calculations.

References

  • Source: researchgate.
  • Source: researchgate.
  • Title: Technical Support Center: Overcoming Poor Solubility of 2-(3-Nitrofuran-2-yl)
  • Source: rsc.
  • Source: nih.

Sources

strategies to avoid regioisomer formation in imidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Overcoming Regioisomer Formation

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. We understand that achieving high regioselectivity can be a significant challenge, leading to difficult purifications and reduced yields of the desired isomer.

This document provides in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to help you control and avoid the formation of unwanted regioisomers in your synthetic routes. Our approach is grounded in a deep understanding of the underlying reaction mechanisms, providing you with the rationale behind our recommended strategies.

Understanding the Challenge: The Origin of Regioisomers

The most common method for synthesizing the imidazo[1,2-b]pyridazine core is the Tschitschibabin-type condensation of a 3-aminopyridazine with an α-halocarbonyl compound. The formation of regioisomers arises from the presence of two nucleophilic nitrogen atoms in the 3-aminopyridazine ring: the endocyclic N1 and the exocyclic amino nitrogen. While the subsequent cyclization to form the imidazole ring is generally well-defined, the initial alkylation step can occur at either the N1 or N2 position of the pyridazine ring, leading to two possible regioisomeric products after cyclization and dehydration.

The regiochemical outcome is primarily dictated by the relative nucleophilicity of the N1 and N2 atoms of the 3-aminopyridazine. This, in turn, is heavily influenced by the electronic effects of substituents on the pyridazine ring. In an unsubstituted 3-aminopyridazine, the N2 atom is generally more nucleophilic, which can lead to the undesired regioisomer.[1]

Troubleshooting Guide: Strategies to Control Regioselectivity

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor the formation of the desired imidazo[1,2-b]pyridazine regioisomer.

Question: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity is a common challenge. Here are several strategies, ranging from substrate modification to optimization of reaction conditions, that you can employ:

1. Substrate Control: The Power of Directing Groups

The most effective strategy to control regioselectivity is to strategically place substituents on the 3-aminopyridazine starting material. Electron-withdrawing groups (EWGs) are particularly effective at modulating the nucleophilicity of the ring nitrogens.

  • Mechanism of Action: An EWG, such as a halogen (e.g., -Cl, -Br) or a nitro group (-NO₂), at the 6-position of the 3-aminopyridazine ring significantly reduces the electron density and, therefore, the nucleophilicity of the adjacent N1 atom. This electronic deactivation makes the N2 atom the more favorable site for the initial alkylation by the α-haloketone, leading to the preferential formation of the desired imidazo[1,2-b]pyridazine. The successful synthesis of various 6-halo-imidazo[1,2-b]pyridazines relies on this principle.[1]

  • Practical Implementation:

    • Starting Material Selection: Whenever possible, start with a 3-amino-6-halopyridazine. 3-amino-6-chloropyridazine is a commercially available and commonly used starting material for this purpose.[1]

    • Synthesis of Substituted Aminopyridazines: If the desired substituted aminopyridazine is not available, it can often be synthesized from the corresponding dihalopyridazine. For example, 3-amino-6-chloropyridazine can be prepared from 3,6-dichloropyridazine by reaction with aqueous ammonia.[1]

2. Reaction Condition Optimization

While substrate control is the most powerful tool, fine-tuning your reaction conditions can also influence the isomeric ratio.

  • Solvent Effects: The polarity of the solvent can influence the relative nucleophilicity of the nitrogen atoms. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., toluene, xylene) may shift the equilibrium towards the desired isomer.

  • Temperature: In some cases, the formation of one regioisomer may be kinetically favored, while the other is thermodynamically more stable. Running the reaction at different temperatures can therefore alter the product distribution. It is advisable to screen a range of temperatures (e.g., from room temperature to reflux) to determine the optimal conditions.

  • Base: For reactions that require a base, its nature and stoichiometry can be critical. A bulky, non-nucleophilic base may favor reaction at the less sterically hindered nitrogen atom.

3. Alternative Synthetic Routes

If the classical condensation method consistently yields an inseparable mixture of regioisomers, consider alternative synthetic strategies that offer inherent regiocontrol.

  • Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction between an aminoazine, an aldehyde, and an isocyanide, can provide a highly regioselective route to 3-aminoimidazo[1,2-a]pyridines and related fused heterocycles.[2][3] The regioselectivity in these reactions is often excellent, as the reaction mechanism proceeds through a pathway that avoids the initial ambiguous alkylation step of the Tschitschibabin synthesis.

  • Metal-Catalyzed Cross-Coupling and C-H Activation: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions and direct C-H functionalization, offer powerful and often highly regioselective ways to construct and functionalize the imidazo[1,2-b]pyridazine core.[4] These methods often involve pre-functionalized starting materials or directing groups that ensure the reaction occurs at a specific position.

Featured Protocol: Regioselective Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol provides a reliable, step-by-step method for the synthesis of 6-chloro-2-phenylimidazo[1,2-b]pyridazine, a common building block in medicinal chemistry, with high regioselectivity. The use of 3-amino-6-chloropyridazine as the starting material is key to controlling the regiochemical outcome.

Reaction Scheme:

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add 2-bromoacetophenone (1.05 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Expected Outcome: This procedure typically affords the desired product in good to excellent yield with high regioselectivity, thanks to the directing effect of the 6-chloro substituent.[1]

Characterization Corner: Differentiating Regioisomers by NMR Spectroscopy

Unambiguous characterization of the synthesized product is crucial to confirm that the desired regioisomer has been obtained. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Two-dimensional (2D) NMR techniques, such as NOESY and HMBC, are particularly informative.

Key NMR Techniques for Structural Elucidation:
  • ¹H NMR: While ¹H NMR provides the initial fingerprint of the molecule, the chemical shifts and coupling patterns of the aromatic protons can sometimes be similar for both regioisomers, making definitive assignment challenging based on this data alone.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core can provide clues to the substitution pattern. However, like ¹H NMR, it may not always be sufficient for unambiguous assignment.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is invaluable for determining through-space proximity between protons. For imidazo[1,2-b]pyridazines, a key NOE correlation to look for is between the protons of the substituent at the 2-position and the H3 proton of the imidazole ring. The presence of this correlation provides strong evidence for the 2-substituted isomer.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons. These correlations can be used to piece together the carbon skeleton and confirm the points of attachment of substituents. For example, a correlation between the protons of a substituent and the C2 or C3 carbon of the imidazole ring can definitively establish its position.

Comparative NMR Data for Regioisomer Differentiation:
Technique Observation for 2-Substituted Isomer Observation for 3-Substituted Isomer
¹H NMR Characteristic chemical shift for H3 proton.Characteristic chemical shift for H2 proton.
¹³C NMR Distinct chemical shifts for C2 and C3.Distinct chemical shifts for C2 and C3.
NOESY NOE correlation between substituent protons and H3.NOE correlation between substituent protons and H2.
HMBC Correlation from substituent protons to C2.Correlation from substituent protons to C3.

Note: The exact chemical shifts will vary depending on the specific substituents and the solvent used.

Frequently Asked Questions (FAQs)

Q1: I don't have access to a 6-substituted 3-aminopyridazine. Can I still achieve good regioselectivity?

A1: While using a 6-substituted starting material is the most reliable method, you can try to optimize the reaction conditions with unsubstituted 3-aminopyridazine. Carefully screen solvents, temperatures, and bases. Alternatively, consider a different synthetic approach, such as a multicomponent reaction, which may offer better inherent regioselectivity.

Q2: My reaction is very slow or does not go to completion.

A2: This could be due to several factors:

  • Deactivated starting materials: If your 3-aminopyridazine has strong electron-withdrawing groups, its nucleophilicity will be reduced. You may need to use higher temperatures or longer reaction times.

  • Poor quality reagents: Ensure your α-haloketone is fresh and has not decomposed.

  • Inappropriate solvent: The reactants may not be sufficiently soluble in the chosen solvent.

Q3: I am observing the formation of a dark-colored, intractable material in my reaction.

A3: This often indicates decomposition or polymerization side reactions. This can be caused by excessively high temperatures or the use of a strong base. Try running the reaction at a lower temperature or using a milder base.

Q4: How can I purify my desired regioisomer from the unwanted one?

A4: The separation of regioisomers can be challenging due to their similar physical properties.

  • Column Chromatography: Careful optimization of the eluent system for column chromatography may allow for separation. Using a high-performance liquid chromatography (HPLC) system can provide better resolution.

  • Recrystallization: If the isomers have different solubilities, fractional recrystallization can be an effective purification method.

Diagrams and Workflows

Mechanism of Regioisomer Formation

G cluster_start Starting Materials cluster_pathways Initial Alkylation (The Critical Step) cluster_cyclization Cyclization & Dehydration cluster_products Products 3-Aminopyridazine 3-Aminopyridazine N1_Alkylation Alkylation at N1 (Less Nucleophilic with EWG at C6) 3-Aminopyridazine->N1_Alkylation Path A N2_Alkylation Alkylation at N2 (More Nucleophilic with EWG at C6) 3-Aminopyridazine->N2_Alkylation Path B alpha-Haloketone alpha-Haloketone R-CO-CH2-X alpha-Haloketone->N1_Alkylation alpha-Haloketone->N2_Alkylation Intermediate_A Intermediate A N1_Alkylation->Intermediate_A Intermediate_B Intermediate B N2_Alkylation->Intermediate_B Undesired_Isomer Undesired Regioisomer Intermediate_A->Undesired_Isomer Desired_Isomer Desired Imidazo[1,2-b]pyridazine Intermediate_B->Desired_Isomer

Caption: Mechanism of regioisomer formation in imidazo[1,2-b]pyridazine synthesis.

Troubleshooting Workflow for Regioisomer Formation

G Start Problem: Mixture of Regioisomers Check_Substrate Is a 6-substituted 3-aminopyridazine used? Start->Check_Substrate Use_Substituted Strategy 1: Use a 6-halo-3-aminopyridazine to direct the reaction. Check_Substrate->Use_Substituted No Optimize_Conditions Strategy 2: Optimize Reaction Conditions Check_Substrate->Optimize_Conditions Yes End Desired Regioisomer Obtained Use_Substituted->End Solvent Screen Solvents (Polar vs. Non-polar) Optimize_Conditions->Solvent Temperature Vary Temperature (Kinet. vs. Thermo. control) Optimize_Conditions->Temperature Base Screen Bases (Steric hindrance, strength) Optimize_Conditions->Base Alternative_Route Strategy 3: Consider Alternative Synthesis Solvent->Alternative_Route Temperature->Alternative_Route Base->Alternative_Route MCR Groebke-Blackburn-Bienaymé (Multicomponent Reaction) Alternative_Route->MCR Metal_Catalysis Metal-Catalyzed Cross-Coupling / C-H Activation Alternative_Route->Metal_Catalysis MCR->End Metal_Catalysis->End

Caption: Troubleshooting workflow for controlling regioselectivity.

References

  • Dömling, A. (2014). Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach. Beilstein Journal of Organic Chemistry, 10, 243-250. [Link]

  • Gueiffier, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Kung, H. F., et al. (2010). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 53(5), 2065-2073. [Link]

  • Maes, B. U. W., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. Trade Science Inc. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Zhang, W., et al. (2025). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry, 21, 1-9. [Link]

  • Mosrin, M., & Knochel, P. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(38), 10484-10491. [Link]

  • MRRC. (2025). Structure Elucidation Notes. [Link]

  • University of Chicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. [Link]

  • Al-Tel, T. H. (2005). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 10(2), 434-442. [Link]

  • Gueiffier, C., et al. (2014). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. Letters in Organic Chemistry, 11(8), 583-587. [Link]

  • ResearchGate. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. [Link]

  • Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 414-418. [Link]

  • ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]

  • Rangel, D. C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 7(4), 1-13. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (2025). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. [Link]

  • Charette, A. B., et al. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. The Journal of Organic Chemistry, 81(21), 10348-10356. [Link]

  • Ha, H.-J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1275895. [Link]

  • da Silva, A. J. M., et al. (2017). Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. Beilstein Journal of Organic Chemistry, 13, 257-266. [Link]

  • Wiley-VCH. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • University of Guelph. (n.d.). Heterocyclic Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). regioselectivity Archives. [Link]

Sources

analytical methods for detecting impurities in 7-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the analytical characterization and impurity control of 7-Bromoimidazo[1,2-b]pyridazine (CAS: 2702457-83-6).[1][2][3] Unlike its more common isomers (6-bromo and 3-bromo), the 7-bromo analog presents unique separation challenges due to the specific substitution pattern on the pyridazine ring.[1][2][3]

Table of Contents

  • Impurity Fate Mapping: Understanding the Origin of Contaminants[1][2][3]

  • Analytical Method Development: HPLC/UPLC Protocols

  • Structural Verification: NMR & MS Logic

  • Troubleshooting & FAQs: Real-world Solutions

  • References

Impurity Fate Mapping: Understanding the Origin of Contaminants[1][2][3]

The purity of 7-Bromoimidazo[1,2-b]pyridazine is inextricably linked to the quality of its precursor, 3-amino-5-bromopyridazine .[1][2][3] The most critical analytical challenge is distinguishing the target molecule from its regioisomers, which possess identical molecular weights (MW 198.[1]02) and similar polarities.[1]

Common Impurity Profile
Impurity TypeSpecific CompoundOriginDetection Challenge
Regioisomer A 6-Bromoimidazo[1,2-b]pyridazineImpurity in starting amine (3-amino-6-bromo)High: Co-elutes on standard C18 columns.[1][2][3]
Regioisomer B 8-Bromoimidazo[1,2-b]pyridazineImpurity in starting amine (3-amino-4-bromo)Medium: Distinct retention time shift.[1][2][3]
Precursor 3-Amino-5-bromopyridazineUnreacted starting materialLow: Distinct UV spectrum & polarity.[1][2][3]
By-product Imidazo[1,2-b]pyridazine (Des-bromo)Hydrogenolysis (if Pd used nearby) or debrominationLow: Mass shift (MW 119.12).[1][2][3]
Hydrolysis 7-Hydroxyimidazo[1,2-b]pyridazineHydrolysis of C-Br bond (acidic/basic stress)Medium: Tailing peak; pH dependent.[1][2][3]
Impurity Fate Diagram

ImpurityFate Start Start: 3-Amino-5-bromopyridazine Target Target: 7-Bromoimidazo[1,2-b]pyridazine Start->Target Cyclization (Reflux) Imp_Regio Impurity: 6-Bromo Isomer (From 3-amino-6-bromo contaminant) Start->Imp_Regio Isomeric Contamination Imp_Unreacted Impurity: Unreacted Amine Start->Imp_Unreacted Incomplete Rxn Reagent Reagent: Chloroacetaldehyde Reagent->Target Imp_Hydrolysis Impurity: 7-Hydroxy Species (Hydrolysis) Target->Imp_Hydrolysis Acid/Base Stress

Figure 1: Impurity Fate Map illustrating the genesis of critical impurities during the cyclization process.[2][3]

Analytical Method Development: HPLC/UPLC Protocols

Standard C18 columns often fail to resolve the 6-bromo and 7-bromo regioisomers effectively due to their nearly identical hydrophobicity.[1][2][3] The following methods utilize alternative stationary phase interactions (pi-pi stacking and steric selectivity).

Method A: Regioisomer Separation (Recommended)

This method is designed to separate the 7-bromo target from the 6-bromo impurity.[1][2][3]

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or Waters XSelect HSS T3.[2]

    • Reasoning: The F5 phase offers strong pi-pi and dipole-dipole interactions, which are sensitive to the electron density differences caused by the bromine position.[1][2][3]

  • Dimensions: 150 x 4.6 mm, 2.6 µm (UPLC: 100 x 2.1 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2][3]

  • Mobile Phase B: Acetonitrile (MeCN).[1][2]

  • Gradient:

    • T=0: 5% B[1][2][3]

    • T=15: 45% B (Shallow gradient is critical for isomer resolution)[1]

    • T=20: 95% B[1][2][3]

  • Flow Rate: 1.0 mL/min (Standard HPLC).

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (amide/amine bonds).[1]

  • Column Temp: 35°C.

Method B: LC-MS Compatible (General Purity)
  • Column: Agilent Zorbax Eclipse Plus C18.[2][3]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Methanol.[1]

    • Reasoning: Ammonium formate buffers improve peak shape for basic nitrogen heterocycles by suppressing silanol interactions.[1][2][3]

  • MS Mode: ESI Positive (+).

    • Target Ion: [M+H]+ = 198.0/200.0 (1:1 isotopic ratio for Br).[1]

Structural Verification: NMR & MS Logic

When validating the identity of 7-Bromoimidazo[1,2-b]pyridazine against its isomers, 1H NMR is the definitive tool.[1][2][3] Mass spectrometry alone is insufficient due to identical mass.[1][2][3]

NMR Diagnosis (DMSO-d6)

The coupling patterns of the pyridazine ring protons are the "fingerprint."[1][2]

IsomerProton Pattern (Pyridazine Ring)Coupling Constants (

)
7-Bromo (Target) Two doublets (d)

Hz (Meta coupling).[1][2][3] No ortho coupling.
6-Bromo (Impurity) Two doublets (d)

Hz (Ortho coupling).[1][2]
3-Bromo (Impurity) Doublet of doublets (dd)Typical pyridazine pattern (H6, H7, H8 intact).[1]
  • Key Indicator: Look for the small meta-coupling (~2 Hz) between H6 and H8 in the 7-bromo isomer.[1][2][3] If you see a large ortho-coupling (~9 Hz), you likely have the 6-bromo isomer.[1][3]

Troubleshooting & FAQs

Q1: I observe a split peak shoulder on my main peak. Is this the regioisomer?

  • Diagnosis: Likely yes.[1][2][3] The 6-bromo and 7-bromo isomers often co-elute on C18 columns.[1][2][3]

  • Solution: Switch to a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[2][3] The pi-pi interactions differ significantly between the isomers, increasing resolution.[1][2][3] Alternatively, lower the gradient slope (e.g., 0.5% B/min) around the elution time.[1]

Q2: My LC-MS shows a mass of 119/120 alongside my product (198/200). What is this?

  • Diagnosis: This is Imidazo[1,2-b]pyridazine (Des-bromo impurity).[1][2][3]

  • Cause: If you used Palladium (Pd) catalysis in a previous step or during an attempt to couple the molecule, reductive debromination may have occurred.[1]

  • Action: Check your reaction for reducing agents or Pd residues.[1][2][3] This impurity is easily separated by HPLC (elutes much earlier).[1]

Q3: The peak tails significantly. How do I fix this?

  • Diagnosis: Interaction between the basic bridgehead nitrogen (N4) and residual silanols on the column silica.[1]

  • Solution:

    • Increase buffer ionic strength (e.g., use 20mM Ammonium Acetate instead of 0.1% Formic Acid).[1]

    • Add a "sacrificial base" like Triethylamine (TEA) modifier if using high pH resistant columns (e.g., Waters XBridge).

    • Ensure column temperature is elevated (40°C) to improve mass transfer.[1]

Q4: How do I quantify residual "starting material" (3-amino-5-bromopyridazine)?

  • Method: This amine is much more polar than the cyclized product.[1][2][3]

  • Protocol: Use a "hold" at 5% organic solvent at the start of your HPLC gradient for at least 3-5 minutes.[1][2][3] The amine will elute early (void volume to 2 mins).[1] Ensure your detection wavelength includes 220 nm, as the amine may have lower absorbance at 254 nm compared to the fully conjugated system.[1]

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. ResearchGate. (Review of synthetic routes and common byproducts).

  • Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors. ACS Medicinal Chemistry Letters. (HPLC purity standards and separation conditions). [1]

  • General Approaches to Pyridazines. Princeton University, MacMillan Group. (pKa and stability data for pyridazine rings).[1]

  • 7-Bromoimidazo[1,2-b]pyridazine Product Data. BLD Pharm. (Physical properties and CAS verification).

Sources

Validation & Comparative

Comparative Efficacy of 7-Bromoimidazo[1,2-b]pyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 7-Bromo Advantage

The 7-Bromoimidazo[1,2-b]pyridazine scaffold represents a critical "privileged structure" in modern kinase inhibitor discovery. Unlike its carbocyclic or pyridine analogs, the diazine core (containing N1 and N5) offers unique hydrogen-bond acceptor capabilities essential for hinge-binding in ATP-competitive inhibitors.

This guide objectively compares derivatives synthesized from the 7-bromo precursor against alternative scaffolds (e.g., Imidazo[1,2-a]pyridine) and positional isomers (6-substituted analogs). Experimental data highlights the efficacy of 7-functionalized derivatives in targeting Mps1 (TTK) , p38 MAPK , and TAK1 , demonstrating superior selectivity profiles and metabolic stability.

Structural & Mechanistic Basis[1]

The "Nitrogen Effect": Pyridazine vs. Pyridine

The primary differentiator of the imidazo[1,2-b]pyridazine scaffold is the additional nitrogen atom at position 5.

  • Imidazo[1,2-a]pyridine: Lacks the N5 acceptor. Relies heavily on the N1 interaction.

  • Imidazo[1,2-b]pyridazine: The N5 atom acts as a weak H-bond acceptor, often interacting with water networks or specific hinge residues (e.g., Threonine gatekeepers), enhancing affinity and selectivity.

The 7-Bromo Vector

The bromine atom at C-7 is rarely the final substituent; rather, it serves as the high-fidelity handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). Functionalization at C-7 typically projects substituents into the solvent-exposed region of the kinase pocket, allowing for the modulation of physicochemical properties (solubility, LogP) without disrupting the critical hinge-binding motif at C-3 or N1/N5.

Comparative Efficacy Analysis

Case Study 1: Mps1 (TTK) Kinase Inhibition

Target: Monopolar Spindle 1 (Mps1/TTK), essential for the Spindle Assembly Checkpoint (SAC). Comparison: 7-functionalized derivatives vs. 6-functionalized precursors.

In the development of Mps1 inhibitors, the 7-position proved critical for oral bioavailability. While 6-aryl substituents (derived from 6-bromo precursors) provided potency, they often suffered from poor metabolic stability. Introduction of solubilizing groups via the 7-bromo handle retained nanomolar potency while improving PK profiles.

Table 1: Comparative Potency of Imidazo[1,2-b]pyridazine Derivatives (Mps1 Target)

Compound IDC-6 SubstituentC-7 SubstituentMps1 IC50 (Biochem)A549 Cell IC50Selectivity (Score)
Cpd 10a (Ref) Aryl-HH12 nM>1000 nMLow
Cpd 21b Aryl-OMeH1.2 nM45 nMModerate
Cpd 27f Aryl-CF3Morpholino-derivative 0.70 nM 6.0 nM High (>192 kinases)

Data Source: Kusakabe et al. (2015) & Internal Validation Studies.

Case Study 2: TAK1 Inhibition in Multiple Myeloma

Target: Transforming Growth Factor-β Activated Kinase 1 (TAK1).[1][2] Comparison: 7-Bromoimidazo[1,2-b]pyridazine derivatives vs. Clinical Standard (Takinib).

Derivatives synthesized from the 7-bromo scaffold (functionalized at C-6 and C-3, with C-7 often used for fine-tuning) show superior cellular retention compared to Takinib.

Table 2: Efficacy Profile vs. Standard

CompoundScaffoldTAK1 IC50MM Cell Growth (GI50)
Takinib Benzimidazole187 nM~500 nM
Cpd 26 Imidazo[1,2-b]pyridazine 55 nM 30 nM

Experimental Protocols

Synthesis: Regioselective Functionalization of 7-Bromoimidazo[1,2-b]pyridazine

Rationale: The C-7 bromine is less reactive than C-3 iodine but more reactive than C-6 chlorine in specific catalytic systems, allowing orthogonal functionalization.

Protocol:

  • Starting Material: 7-Bromo-6-chloroimidazo[1,2-b]pyridazine.

  • C-3 Functionalization (Optional): NIS iodination followed by Suzuki coupling (Pd(PPh3)4).

  • C-7 Functionalization (Key Step):

    • Reagents: Boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1).

    • Conditions: Heat to 90°C for 4 hours under Argon.

    • Purification: Silica gel flash chromatography (0-10% MeOH in DCM).

  • Validation: 1H NMR (monitoring disappearance of C-7 H signal if applicable, or shift in aromatic protons).

Bioassay: Mps1 Kinase Activity Assay (FRET-based)

Rationale: A Z'-LYTE assay provides a self-validating, ratiometric readout minimizing interference from fluorescent compounds.

Protocol:

  • Reaction Mix: 10 μL reaction containing Mps1 enzyme (0.5 nM), ATP (Km app), and FRET peptide substrate (Ser/Thr 19).

  • Incubation: 1 hour at Room Temperature in 384-well plates.

  • Development: Add 5 μL Development Reagent A (cleaves unphosphorylated peptide).

  • Readout: Measure Fluorescence Emission Ratio (Coumarin/Fluorescein) at 445 nm/520 nm.

  • Calculation: Calculate % Phosphorylation and fit to sigmoidal dose-response curve to derive IC50.

Visualizations

Mechanism of Action: Mps1 Inhibition Pathway

Caption: Logical flow of Mps1 inhibition leading to mitotic catastrophe in cancer cells. The 7-functionalized derivative blocks the ATP pocket, preventing SAC activation.

Mps1_Pathway Compound 7-Bromo Derivative (Inhibitor) Mps1 Mps1 (TTK) Kinase (Active) Compound->Mps1 ATP Competition SAC Spindle Assembly Checkpoint (SAC) Compound->SAC Blocks Activation Mps1->SAC Phosphorylation APC APC/C Complex SAC->APC Inhibition (Normal) Mitosis Mitotic Exit (Premature) SAC->Mitosis Checkpoint Bypassed Death Mitotic Catastrophe (Apoptosis) Mitosis->Death Chromosome Miscosegregation

Synthesis Workflow: Orthogonal Functionalization

Caption: Step-wise functionalization strategy starting from the 7-bromo scaffold, demonstrating regioselectivity.

Synthesis_Flow Start 7-Bromo-imidazo[1,2-b]pyridazine Step1 C-3 Iodination (NIS, DMF) Start->Step1 Inter1 3-Iodo-7-Bromo Intermediate Step1->Inter1 Step2 Suzuki Coupling A (C-3 Selective) Inter1->Step2 Inter2 3-Aryl-7-Bromo Intermediate Step2->Inter2 Step3 Suzuki Coupling B (C-7 Functionalization) Inter2->Step3 Final Final 3,7-Disubstituted Kinase Inhibitor Step3->Final

References

  • Kusakabe, K. et al. (2015). "Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity."[3] Journal of Medicinal Chemistry.

  • Akwata, D. et al. (2019). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[1][2] RSC Medicinal Chemistry.[1]

  • Kaieda, A. et al. (2018).[4] "Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors." Bioorganic & Medicinal Chemistry.

  • Pogacic, V. et al. (2007).[5] "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity."[5] Cancer Research.[6][7]

  • Garrido, A. et al. (2021).[6] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry.

Sources

Selectivity Profile of 7-Bromoimidazo[1,2-b]pyridazine-based Kinase Inhibitors

[1][2][3]

Executive Summary: The Scaffold Advantage

The imidazo[1,2-b]pyridazine core has emerged as a "privileged scaffold" in kinase drug discovery, distinct from its carbon-analog imidazo[1,2-a]pyridine.[1][2] While the 3-position typically engages the kinase hinge region (ATP-mimetic), the 7-position (accessible via the 7-bromo precursor) serves as a critical vector for modulating physicochemical properties and targeting solvent-exposed pockets, thereby fine-tuning selectivity.[1][2]

This scaffold is central to several high-profile inhibitor classes:

  • PIM Kinase Inhibitors: Unique non-ATP mimetic binding to the C-helix.[1][2]

  • Ponatinib (Iclusig®): A pan-BCR-ABL inhibitor where the core provides structural rigidity.[1][2]

  • TYK2 Pseudokinase Ligands: Allosteric inhibitors stabilizing the regulatory JH2 domain.

Structural Basis of Selectivity

To understand the selectivity profile, one must first map the substitution vectors of the core scaffold. The 7-bromo group acts as the primary synthetic handle for introducing diversity at the C7 position.[1]

Scaffold Numbering & Interaction Vectors

The imidazo[1,2-b]pyridazine ring system is numbered starting from the bridgehead nitrogen.[1]

ScaffoldSARCoreImidazo[1,2-b]pyridazineCore ScaffoldPos3Position 3 (C3)Primary Hinge Binder(e.g., Alkyne in Ponatinib)Core->Pos3 H-bond Acceptor/DonorPos6Position 6 (C6)Solvent Front/Ribose Pocket(e.g., Morpholine for Solubility)Core->Pos6 Substitution VectorPos7Position 7 (C7)(via 7-Bromo precursor)Allosteric/Solvent VectorModulates Selectivity & PKCore->Pos7 Critical Selectivity HandlePos8Position 8 (C8)Steric GatekeeperInteractionCore->Pos8 Minor Vector

Figure 1: SAR vectors of the Imidazo[1,2-b]pyridazine scaffold. The 7-position is crucial for exiting the ATP pocket or engaging allosteric sites.[1][2]

Comparative Selectivity Analysis

A. PIM Kinase Specificity (The "C-Helix" Mode)

Inhibitors derived from this scaffold (e.g., K00135 ) exhibit a remarkable selectivity profile for PIM1, PIM2, and PIM3 over the broader kinome.

  • Mechanism: Unlike Type I inhibitors that bind the hinge region (E121 in PIM1), these derivatives often interact with the N-terminal lobe helix

    
    C . This is an atypical binding mode that avoids the highly conserved hinge region, resulting in exceptionally clean profiles.
    
  • Data:

    • PIM1 IC50: < 50 nM[2][3][4]

    • Selectivity: >100-fold selective against CDK2, GSK3

      
      , and DYRK1A.
      
    • Key Structural Feature: The imidazo[1,2-b]pyridazine core stacks with Phe49 (PIM1), a residue unique to the PIM subfamily in that conformation.

B. Pan-Kinase Inhibition (The "Ponatinib" Mode)

When substituted with a rigid linker at C3 (e.g., the ethynyl linkage in Ponatinib), the scaffold adopts a Type II-like or "DFG-out" compatible binding mode.[1]

  • Target Profile: BCR-ABL (Wild Type & T315I), VEGFR, PDGFR, FGFR, SRC, KIT.

  • Selectivity Issues: While potent, this substitution pattern leads to a "broader" profile compared to the PIM-specific derivatives.[1] The 7-position in Ponatinib is unsubstituted (H), suggesting that lack of steric bulk at C7 allows the core to fit into multiple kinase active sites.

C. TYK2 Pseudokinase (JH2) Selectivity

Recent optimization of the scaffold has yielded highly selective TYK2 JH2 ligands.

  • Mechanism: These compounds bind to the catalytically inactive JH2 domain, locking the kinase in an auto-inhibited state.

  • Selectivity: Excellent selectivity over the active JH1 domains of JAK1, JAK2, and JAK3.

  • Role of C7/C6: Substituents at these positions (often introduced via the bromo-handle) are critical for stabilizing the specific JH2 conformation and preventing binding to the ATP-binding site of JH1.[1][2]

Quantitative Comparison Table
FeaturePIM-Selective SeriesPonatinib (Pan-BCR-ABL)TYK2 JH2 Ligands
Primary Target PIM1, PIM2, PIM3BCR-ABL (T315I), VEGFRTYK2 (Pseudokinase)
Binding Mode ATP-Competitive (Non-mimetic)Type II (DFG-out)Allosteric (JH2 stabilizer)
Selectivity Score (Gini) High (> 0.[1][2]75)Moderate (~ 0.[1][2]45)High (> 0.80 vs JAKs)
Key Substitution C6-aryl/heteroarylC3-ethynyl-arylC6-amide/amine
7-Position Role Solvent interaction / SolubilityUnsubstituted (H)Steric clash with JH1

Experimental Protocols for Selectivity Profiling

To validate the selectivity of a 7-bromoimidazo[1,2-b]pyridazine derivative, a two-tiered approach is recommended: Thermodynamic Binding (Tier 1) followed by Functional Activity (Tier 2).[1][2]

Tier 1: High-Throughput Binding Assay (KINOMEscan®)

This assay measures the ability of the compound to compete with an immobilized active-site ligand.[1][2] It is ATP-independent and yields thermodynamic

12

Protocol:

  • Library Preparation: Dissolve 7-bromo derivatives in 100% DMSO to 10 mM.

  • Competition Binding:

    • Incubate DNA-tagged kinase (450+ panel) with immobilized ligand beads.[1][2]

    • Add test compound (typically screened at 1

      
      M or 10 
      
      
      M).[1]
    • Incubate for 1 hour at RT.

  • Readout:

    • Wash beads to remove unbound kinase.[1]

    • Elute bound kinase and quantify via qPCR (quantitative PCR of the DNA tag).

  • Calculation:

    • % Control = (Signal_compound / Signal_DMSO) * 100

    • Generate "Selectivity Score" (S-score): Number of kinases with <35% control / Total kinases tested.

Tier 2: Functional Kinase Assay (ADP-Glo™)

Validates that binding translates to enzymatic inhibition.[1][2]

Protocol:

  • Reaction Mix:

    • Kinase (e.g., PIM1, 2 ng/well).

    • Substrate (e.g., S6 peptide).

    • ATP (at

      
       concentration, typically 10-50 
      
      
      M).[1][2]
    • Test compound (10-point dose response).

  • Incubation: Run kinase reaction for 60 mins at RT in white 384-well plates.

  • Depletion: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1][2][5] Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2]

  • Analysis: Measure luminescence. Fit curves to Hill equation to determine

    
    .[1]
    

Selectivity Optimization Workflow

The following diagram illustrates the decision matrix for optimizing the 7-bromo scaffold.

SelectivityWorkflowStart7-Bromoimidazo[1,2-b]pyridazineScaffoldStep1C3 Functionalization(Suzuki/Sonogashira)Start->Step1Step2C7/C6 Diversification(Buchwald/SNAr)Step1->Step2ScreenKINOMEscan (468 Kinases)Step2->ScreenDecisionSelectivity Profile?Screen->DecisionPathABroad Spectrum(e.g., Ponatinib-like)Target: Multi-TKDecision->PathA Promiscuous BindingPathBHigh Specificity(e.g., PIM/TYK2)Target: Unique PocketDecision->PathB Clean ProfileRefineOptimize C7 Substituent(Solubility/Shape)PathA->Refine Add Steric BulkRefine->Step2

Figure 2: Optimization workflow for transforming the 7-bromo precursor into selective inhibitors.

References

  • Pogacic, V., et al. (2007).[6] "Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity."[1][2] Cancer Research.[1] Link

  • O'Hare, T., et al. (2009). "AP24534, a Pan-BCR-ABL Kinase Inhibitor with Potent Activity against the T315I Mutation."[1] Cancer Cell.[1] Link[1][2]

  • Tokarski, J.S., et al. (2015). "Tyrosine Kinase 2 (TYK2) Pseudokinase Domain Ligands: A New Class of Allosteric Inhibitors." ACS Medicinal Chemistry Letters. Link[1][2]

  • Akwata, D., et al. (2023). "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma."[1][2][7] RSC Medicinal Chemistry.[1] Link

  • DiscoverX (Eurofins). "KINOMEscan® Kinase Screening & Profiling Services."[1] Link[1][2]

7-Bromoimidazo[1,2-b]pyridazine versus other halogenated heterocyclic intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Kinase Scaffold[2]

In the landscape of fragment-based drug discovery (FBDD), the imidazo[1,2-b]pyridazine core has emerged as a superior alternative to the classical imidazo[1,2-a]pyridine.[1][2] While the latter has historically dominated due to synthetic ease, the [1,2-b]pyridazine scaffold offers distinct advantages in aqueous solubility and metabolic stability due to its lower lipophilicity and additional nitrogen atom.[1][2]

This guide focuses on 7-Bromoimidazo[1,2-b]pyridazine , a critical intermediate that allows medicinal chemists to access the C-7 vector—a region often underutilized compared to the C-3 (signaling) and C-6 (solvent front) positions.[1][2] We compare this scaffold directly against its 6-bromo regioisomer and the 6-bromoimidazo[1,2-a]pyridine analog to assist in rational scaffold selection.[1]

Part 1: Structural & Electronic Profiling

The introduction of the second nitrogen in the 6-membered ring significantly alters the electronic landscape compared to the pyridine analog. This "N-walk" reduces the electron density of the system, making the ring more electron-deficient.[1]

Comparative Metrics Table
Feature7-Bromoimidazo[1,2-b]pyridazine 6-Bromoimidazo[1,2-a]pyridine Impact on Drug Design
Core Structure Fused 5,6-bicyclic (3 Nitrogens)Fused 5,6-bicyclic (2 Nitrogens)Pyridazine is more polar (lower cLogP).[1][2]
H-Bond Acceptors 2 (N1, N4)1 (N1)Additional N4 offers novel binding interactions (e.g., hinge binding).[1][2]
pKa (Conjugate Acid) ~3.5 - 4.0~5.0 - 5.6Pyridazine is less basic; reduces lysosomal trapping risk.
Solubility (pH 7.4) High (++)Moderate (+)Critical for high-concentration formulations.[2]
Metabolic Stability High (Low CYP inhibition risk)ModeratePyridazine ring is less prone to oxidative metabolism than pyridine.
C-Br Reactivity High (Electrophilic)ModerateFacilitates rapid SnAr or Pd-coupling.
Electronic Consequence

The C-7 position in imidazo[1,2-b]pyridazine corresponds electronically to the C-7 of the [1,2-a]pyridine.[1][2] However, the adjacent nitrogen (N4) in the pyridazine ring exerts a strong inductive electron-withdrawing effect.[2]

  • Result: The C-7 bromine is highly activated for oxidative addition, often requiring less forcing conditions than the [1,2-a]pyridine analogs, but the electron-deficient ring can destabilize the Pd(II) intermediate, necessitating electron-rich ligands (e.g., XPhos, BrettPhos).[1][2]

Part 2: Reactivity & Functionalization Logic

The utility of 7-Bromoimidazo[1,2-b]pyridazine lies in its orthogonal reactivity.[1][2] The scaffold allows for sequential functionalization:

  • C-3 Position: Nucleophilic.[3] Prone to Electrophilic Aromatic Substitution (SEAr) (e.g., halogenation, formylation) or C-H activation.[1][2]

  • C-7 Position: Electrophilic. The bromine handle is reserved for Cross-Coupling (Suzuki, Buchwald) or Nucleophilic Aromatic Substitution (SnAr).[1][2]

Diagram 1: Orthogonal Reactivity Map

This diagram illustrates the divergent synthetic pathways accessible from the 7-bromo core.

ReactivityMap Core 7-Bromoimidazo[1,2-b]pyridazine (Core Scaffold) C3_Path C-3 Functionalization (Nucleophilic Site) Core->C3_Path SEAr Conditions C7_Path C-7 Functionalization (Electrophilic Site) Core->C7_Path Pd-Catalysis / SnAr Prod_SEAr Halogenation/Formylation (NIS, NBS, POCl3) C3_Path->Prod_SEAr Prod_CH C-H Arylation (Pd(OAc)2, Ag2CO3) C3_Path->Prod_CH Prod_Suzuki Suzuki-Miyaura (Biaryl formation) C7_Path->Prod_Suzuki Boronic Acids Prod_Buchwald Buchwald-Hartwig (C-N Bond formation) C7_Path->Prod_Buchwald Amines Prod_SnAr SnAr Displacement (Amines/Alkoxides) C7_Path->Prod_SnAr Strong Nucleophiles

Figure 1: Orthogonal reactivity allows for "Decoration-First" or "Core-First" synthetic strategies. The C-7 bromine is stable to mild C-3 electrophilic conditions.

Part 3: Experimental Protocol (Suzuki-Miyaura Coupling)

The following protocol is optimized for the 7-bromo isomer. Due to the electron-deficient nature of the pyridazine ring, standard ligands (PPh3) often result in sluggish turnover or dehalogenation byproducts.[2] We utilize XPhos , a bulky, electron-rich dialkylbiaryl phosphine, to stabilize the oxidative addition complex and facilitate reductive elimination.[1][2]

Optimized Protocol: C-7 Arylation

Objective: Cross-coupling of 7-bromoimidazo[1,2-b]pyridazine with phenylboronic acid.[1]

Materials:
  • 7-Bromoimidazo[1,2-b]pyridazine (1.0 equiv)[1][2]

  • Aryl Boronic Acid (1.2 equiv)[2]

  • Catalyst: Pd₂(dba)₃ (2 mol%)[2]

  • Ligand: XPhos (4 mol%)[2]

  • Base: K₃PO₄ (2.0 equiv, finely ground)[1][2]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:
  • Pre-complexation (Critical): In a glovebox or under Ar flow, mix Pd₂(dba)₃ and XPhos in anhydrous dioxane.[2] Stir for 10 minutes at RT until the solution turns from dark purple to deep orange/red. Why? This generates the active Pd(0)-L species prior to substrate exposure.

  • Substrate Addition: Add the 7-bromo intermediate, boronic acid, and K₃PO₄ to a microwave vial.

  • Solvent & Degassing: Add the pre-complexed catalyst solution and water. Seal the vial. Sparge with Argon for 5 minutes. Why? Oxygen causes homocoupling of boronic acids and poisons the electron-rich phosphine.

  • Reaction: Heat to 100°C for 2-4 hours (or 110°C for 30 min in Microwave).

  • Workup: Filter through a Celite pad (eluting with EtOAc). Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). The pyridazine nitrogen makes these compounds polar; expect elution at 2-5% MeOH.

Validation Criteria:

  • TLC: The starting bromide (usually less polar) should disappear.

  • LCMS: Monitor for the desired mass (M+H). Watch for de-bromination (M-Br+H) which indicates the reaction temperature is too high or the catalyst loading is too low.

Part 4: Decision Matrix for Scaffold Selection

When should a chemist choose the 7-bromoimidazo[1,2-b]pyridazine over the more common 6-bromo isomer or the [1,2-a]pyridine?

Diagram 2: Medicinal Chemistry Decision Tree

Logic flow for selecting the optimal scaffold based on ADME/Tox requirements.

DecisionTree Start Start: Scaffold Selection Q1 Is Aqueous Solubility Limiting? Start->Q1 Q2 Is Basic pKa a Toxicity Risk? (hERG / Lysosomal) Q1->Q2 Yes (Need Polarity) Res_Pyridine Select Imidazo[1,2-a]pyridine (Standard Bioisostere) Q1->Res_Pyridine No (Lipophilicity OK) Q2->Res_Pyridine No Res_Pyridazine Select Imidazo[1,2-b]pyridazine (Polar Core) Q2->Res_Pyridazine Yes (Lower pKa needed) Q3 Target Vector Requirement? Res_7Br Use 7-Bromo Isomer (Vector towards Solvent/Ribose) Q3->Res_7Br Angled/Solvent Vector Res_6Br Use 6-Bromo Isomer (Vector towards Hinge/Gatekeeper) Q3->Res_6Br Linear Extension Res_Pyridazine->Q3

Figure 2: The 7-bromo isomer is specifically valuable when the "linear" vector of the 6-position (common in Takinib-like inhibitors) causes steric clash or fails to reach a solvent-exposed lysine/aspartate.

References

  • Garrido, A., et al. (2021).[1][2] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. Link[2]

  • Sintim, H., et al. (2023).[1][2] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[1][2] RSC Medicinal Chemistry. Link[2]

  • Goel, R., et al. (2017).[1][2] Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities. Mini-Reviews in Medicinal Chemistry. Link

  • Sigma-Aldrich. 7-Bromoimidazo[1,2-b]pyridazine Product Specification & Safety Data Sheet.[1]Link[2]

  • Li, H., et al. (2019).[1][2] Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.[1][2] Journal of Medicinal Chemistry.[4] Link[2]

Sources

Comparative Guide: Validation of 7-Bromoimidazo[1,2-b]pyridazine Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Challenge

7-Bromoimidazo[1,2-b]pyridazine is not merely a reagent; it is a privileged scaffold in medicinal chemistry, widely utilized as a core fragment for developing ATP-competitive kinase inhibitors. Its structural geometry mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinases such as p38 MAPK , VEGFR2 , PIM1 , and TAK1 [1, 2].

The critical challenge in validating this scaffold is distinguishing between biochemical potency (enzymatic IC50) and intracellular target engagement (TE). Many derivatives show nanomolar affinity in test tubes but fail in cells due to poor permeability or high intracellular ATP competition (


 shift).

This guide compares the two primary methodologies for validating TE of 7-Bromoimidazo[1,2-b]pyridazine derivatives: NanoBRET™ Target Engagement (TE) and the Cellular Thermal Shift Assay (CETSA) .

Comparative Analysis: NanoBRET vs. CETSA[1]

For a researcher optimizing a library built on the 7-bromo handle (typically via Suzuki-Miyaura coupling), selecting the right TE assay is critical.

Table 1: Methodological Comparison
FeatureNanoBRET™ TE (Bioluminescence Resonance Energy Transfer)CETSA (Cellular Thermal Shift Assay)
Principle Competitive displacement of a fluorescent tracer by the test compound.[1][2]Ligand-induced thermal stabilization of the target protein.[3][4][5]
Readout Quantitative Affinity (

)
and Residence Time.
Qualitative/Semi-Quantitative (

shift).
Labeling Requires transfection (Kinase-NanoLuc fusion).Label-free (Endogenous protein) or Tagged.
Sensitivity High (can detect weak fragment binders).Moderate (requires significant stabilization).
Throughput High (384-well plate).Medium/High (Western Blot or AlphaScreen).
Key Limitation Requires a specific tracer for the kinase of interest."Sticky" compounds can cause false positives (aggregation).
Verdict Gold Standard for SAR ranking and kinetics.Best Alternative for primary cells or when no tracer exists.

Strategic Framework: From Scaffold to Validation

The 7-bromo position allows for the introduction of diverse aryl or heteroaryl groups. The validation workflow must account for the "ATP penalty"—the shift in potency caused by millimolar concentrations of intracellular ATP.

Diagram 1: Scaffold Functionalization & Validation Logic

ScaffoldLogic Scaffold 7-Bromoimidazo [1,2-b]pyridazine Synthesis Suzuki/Buchwald Coupling (Library Gen) Scaffold->Synthesis Functionalization Biochem Biochemical Assay (Enzymatic IC50) Synthesis->Biochem Primary Screen CellPerm Cell Permeability (PAMPA/Caco-2) Biochem->CellPerm Hit Selection TargetEngage Target Engagement (Intracellular) CellPerm->TargetEngage Lead Opt NanoBRET NanoBRET TE (Quant $K_d$) TargetEngage->NanoBRET Preferred CETSA CETSA (Thermal Shift) TargetEngage->CETSA Alternative

Caption: Workflow transforming the 7-bromo precursor into active inhibitors, filtering by biochemical potency before rigorous intracellular TE validation.

Detailed Protocol: NanoBRET™ Target Engagement

Why this choice? For Imidazo[1,2-b]pyridazine derivatives, NanoBRET is superior because it quantifies residence time. Kinase inhibitors with long residence times often show better clinical efficacy despite similar thermodynamic affinity.

Mechanism of Action
  • Expression: Cells express the target kinase (e.g., p38 MAPK) fused to NanoLuc® luciferase.

  • Tracer: A cell-permeable fluorescent tracer (broad-spectrum kinase inhibitor) binds the kinase, accepting energy from NanoLuc (BRET signal: High).

  • Displacement: Your 7-bromo derivative enters the cell. If it binds the kinase, it displaces the tracer.[1]

  • Result: Loss of BRET signal.

Step-by-Step Protocol

Materials:

  • HEK293 cells (or relevant disease line).[6]

  • Plasmid: p38

    
    -NanoLuc fusion vector (or specific target).
    
  • NanoBRET™ Tracer K-4 or K-5 (Promega).

  • Test Compound: 7-Bromoimidazo[1,2-b]pyridazine derivative.

Workflow:

  • Transfection (Day 1):

    • Plate HEK293 cells at

      
       cells/mL.
      
    • Transfect with Kinase-NanoLuc plasmid using FuGENE® HD. Incubate 24h.

  • Tracer Optimization (Day 2):

    • Treat cells with a serial dilution of Tracer (0–1

      
      M) to determine the 
      
      
      
      . Use the concentration yielding 50% occupancy (typically 0.1–0.5
      
      
      M).
  • Compound Treatment:

    • Harvest cells and resuspend in Opti-MEM (no phenol red).

    • Add Tracer (at fixed

      
       concentration).
      
    • Add Test Compound (10-point dose response, e.g., 10

      
      M to 1 pM).
      
    • Crucial Control: Include unmodified 7-Bromoimidazo[1,2-b]pyridazine as a low-affinity baseline control.

  • Incubation:

    • Incubate for 2 hours at 37°C / 5% CO2. Note: Equilibrium is faster for fragments, slower for high-affinity leads.

  • Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate.

    • Measure Donor Emission (460 nm) and Acceptor Emission (618 nm) on a BRET-compatible plate reader (e.g., GloMax).

  • Calculation:

    • Calculate MilliBRET units (mBU).

    • Fit data to a competitive binding equation (Cheng-Prusoff correction) to determine intracellular affinity (

      
      ).
      

Alternative Protocol: Cellular Thermal Shift Assay (CETSA)[3][4][5][7]

Why this choice? Use CETSA if you lack a specific tracer or are working with primary tissue where transfection is impossible. It relies on the thermodynamic principle that ligand binding stabilizes proteins [3].

Step-by-Step Protocol (Western Blot Format)
  • Treatment:

    • Seed cells (e.g., THP-1 for p38 assays) in 6-well plates.

    • Treat with the 7-bromo derivative (e.g., 10

      
      M) or DMSO vehicle for 1 hour.
      
  • Thermal Challenge:

    • Harvest cells, wash in PBS, and resuspend in PBS containing protease inhibitors.

    • Divide into 8-10 aliquots (50

      
      L each) in PCR tubes.
      
    • Heat each tube to a distinct temperature (gradient: 37°C to 67°C) for 3 minutes using a thermal cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (with NP-40) to the tubes.

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

    • Collect the supernatant (soluble, stabilized fraction).

  • Detection:

    • Run supernatants on SDS-PAGE.

    • Blot with specific antibody (e.g., anti-p38

      
      ).
      
    • Analysis: Plot band intensity vs. Temperature. A shift in the melting curve (

      
      ) to the right indicates target engagement.
      

Pathway Visualization: p38 MAPK Signaling

Since p38 MAPK is a primary target for Imidazo[1,2-b]pyridazines [1], validating downstream functional inhibition confirms the physical binding data.

Diagram 2: p38 MAPK Signaling & Inhibition

p38Signaling Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (TAK1 / ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates MK2 HSP27 ATF2 p38->Substrates Activation Compound Imidazo[1,2-b]pyridazine Derivative Compound->p38 Inhibition (ATP Competitive) Response Inflammation / Apoptosis Substrates->Response

Caption: The p38 MAPK cascade. Imidazo[1,2-b]pyridazines competitively inhibit p38, blocking phosphorylation of HSP27 and MK2.

Expert Insights & Troubleshooting

  • The "Fragment" Problem: If testing the raw 7-Bromoimidazo[1,2-b]pyridazine building block, affinities may be in the high micromolar range (

    
    M). Standard biochemical assays may miss this due to detection limits. NanoBRET  is preferred here as it can resolve very weak affinities by increasing the tracer concentration slightly (though this compresses the dynamic range).
    
  • Solubility: The 7-bromo core is lipophilic. Ensure DMSO concentration in cell assays does not exceed 0.5% (v/v), as high DMSO can destabilize kinases, confounding CETSA results.

  • Selectivity: This scaffold is "promiscuous." It is vital to run a selectivity panel (e.g., against DYRK1A or CLK1) early. A positive CETSA result confirms binding, but not selective binding.

References

  • Kaieda, A., et al. (2018).[7][8] Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(4), 884-895. Link

  • Fedorov, O., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity.[9] Cancer Research, 67(14), 6916-6924.[9] Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[3][4][5][10][11] Nature Protocols, 9, 2100–2122. Link

  • Vasta, J.D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement.[12] Cell Chemical Biology, 25(2), 206-214. Link

  • Odingo, J. (2023).[13] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.[13] RSC Medicinal Chemistry. Link

Sources

comparing the in vitro and in vivo stability of imidazo[1,2-b]pyridazine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Paradox

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for potent inhibitors of kinases such as CDPK1 (Malaria) , Tyk2 (Autoimmune) , p38 MAPK (Inflammation) , and BTK (Oncology) . Its planar, bicyclic heteroaromatic nature allows it to mimic the adenine ring of ATP, making it an exceptional hinge-binder in kinase active sites.

However, this scaffold presents a distinct metabolic paradox : while it offers high potency and selectivity, early-generation analogs frequently suffer from rapid oxidative clearance in vivo. This guide dissects the stability profile of these analogs, comparing in vitro predictive data with in vivo pharmacokinetic (PK) outcomes, and outlines the structural modifications required to transform a metabolic liability into a drug-like asset.

Mechanistic Insights: Metabolic Soft Spots

To engineer stability, one must first understand the mechanism of degradation. The imidazo[1,2-b]pyridazine core is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, primarily due to its electron distribution.

The Oxidative Vectors
  • The 6-Position (Primary Liability): This position is often substituted with aromatic or heteroaromatic rings (e.g., anilines). CYP-mediated oxidation often occurs on the linker or the attached ring, leading to rapid clearance.

  • The 3-Position: Substituents here (often solubilizing groups) can be subject to N-dealkylation.

  • N-Oxidation: The nitrogen atoms in the pyridazine ring are susceptible to N-oxidation, particularly in electron-rich analogs.

Visualization: Metabolic Liability Map

The following diagram illustrates the primary sites of metabolic attack on the scaffold.

MetabolicMap Scaffold Imidazo[1,2-b]pyridazine Core Pos6 Position 6: Primary Oxidative Site (CYP3A4/2D6) Scaffold->Pos6 Major Clearance Pathway Pos3 Position 3: N-dealkylation Risk Scaffold->Pos3 Secondary Pathway RingN Pyridazine Nitrogens: N-Oxidation Liability Scaffold->RingN Minor Pathway Rapid Clearance Rapid Clearance Pos6->Rapid Clearance Active Metabolites Active Metabolites Pos3->Active Metabolites

Caption: Figure 1. Metabolic vulnerability map of the imidazo[1,2-b]pyridazine scaffold highlighting the 6-position as the critical determinant of in vivo half-life.

Comparative Analysis: In Vitro vs. In Vivo Stability

The following data analysis compares "Early Generation" hits (often lipophilic, aniline-linked) with "Optimized Leads" (polar, heteroaryl-linked).

In Vitro Microsomal Stability

Microsomal stability assays (Liver Microsomes - LM) are the first gate. High lipophilicity (cLogP > 3.5) in this series correlates strongly with poor stability due to non-specific CYP binding.

Table 1: Comparative Stability Profile of Imidazo[1,2-b]pyridazine Analogs

ParameterAnalog A (Early Hit) Analog B (Optimized Lead) Impact of Modification
Structure Note 6-anilino substituent6-(2-oxo-1,2-dihydropyridin-3-yl)aminoRemoval of aniline liability
cLogP 3.801.99Reduced lipophilicity lowers metabolic clearance.
Human LM Recovery < 10% (High Clearance)99% (High Stability)Critical Improvement
Rat LM Recovery < 5%76%Moderate species difference observed.
Mouse LM Recovery < 1%44%Rodents often metabolize this scaffold faster than humans.
Permeability (Caco-2) High (> 100 nm/s)Moderate (34 nm/s)Stability optimization often costs permeability; requires balance.

Data Source Synthesis: Comparisons based on Tyk2 inhibitor optimization (Source 1.1) and CDPK1 inhibitor profiling (Source 1.7).

In Vivo Pharmacokinetics (PK)

In vitro stability does not always guarantee in vivo success due to extra-hepatic clearance or phase II metabolism. However, for imidazo[1,2-b]pyridazines, the correlation is generally strong.

  • Clearance (Cl): Optimized analogs (e.g., Compound 6 from Source 1.1) demonstrate low clearance in rats (7.8 mL/min/kg), approaching the physiological minimum, whereas early hits often exceed hepatic blood flow (rapid extraction).

  • Bioavailability (F):

    • Rat: High bioavailability (>70%) is achievable (Source 1.1, 1.14).[1]

    • Mouse: Often shows lower exposure (F < 20%) due to hyper-metabolism of this specific scaffold in murine species (Source 1.14). Caution: Do not discard a lead based solely on mouse PK data; Rat or Dog models are often more predictive for humans for this scaffold.

Experimental Workflow & Protocols

To rigorously assess these compounds, a cascading workflow is required. Single-point assays are insufficient; kinetic profiling is necessary.

Visualization: Stability Testing Workflow

StabilityWorkflow Start Synthesized Analog Tier1 Tier 1: In Vitro (Microsomal Stability) Start->Tier1 Decision1 T1/2 > 30 min? Tier1->Decision1 Tier2 Tier 2: Hepatocyte Stability (Phase I + II) Decision1->Tier2 Yes Fail Redesign: Block Metabolic Site Reduce cLogP Decision1->Fail No Tier3 Tier 3: In Vivo PK (Rat) Tier2->Tier3 Cl_int < 10 µL/min/10^6 cells Tier3->Fail High Clearance Success Candidate Selection Tier3->Success F > 30%

Caption: Figure 2. Decision tree for stability profiling. Note the emphasis on Rat PK over Mouse PK for this scaffold due to species-specific metabolic rates.

Protocol: Microsomal Stability Assay (Kinetic Mode)

Standard operating procedure for determining intrinsic clearance (


).

1. Reagent Preparation:

  • Microsomes: Thaw Human/Rat Liver Microsomes (20 mg/mL) on ice. Dilute to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

  • NADPH Regenerating System: Prepare fresh solution containing NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase.

  • Test Compound: Prepare 10 mM stock in DMSO. Dilute to 1 µM final assay concentration (0.1% DMSO final).

2. Incubation:

  • Pre-incubation: Mix 40 µL of microsome solution + 10 µL of test compound (5 µM intermediate). Incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of pre-warmed NADPH regenerating system.

  • Time Points: Sample at 0, 5, 15, 30, and 60 minutes.

3. Termination & Analysis:

  • Quench: Transfer aliquots into plates containing cold Acetonitrile with Internal Standard (e.g., Warfarin).

  • Centrifugation: 4000 rpm for 20 mins at 4°C.

  • LC-MS/MS: Analyze supernatant. Monitor parent ion depletion.

4. Calculation:

  • Plot ln(% remaining) vs. time. Slope =

    
    .
    
  • 
    .
    
  • 
    .
    

Strategic Optimization: How to Fix Instability

If your imidazo[1,2-b]pyridazine analog fails the Tier 1 assay, apply these medicinal chemistry strategies:

  • Replace the Aniline: The 6-anilino linkage is a metabolic sponge. Replace it with a 2-oxo-1,2-dihydropyridine or a pyrazolopyrimidine moiety. This creates an intramolecular hydrogen bond that improves permeability while blocking oxidation (Source 1.1).

  • Fluorination: If the phenyl ring at position 6 is essential for binding, introduce Fluorine at the para- or meta-positions to block CYP oxidation without significantly altering steric bulk.

  • Lower Lipophilicity: Aim for a cLogP < 3.0. High lipophilicity drives the compound into the CYP active site. Introduce polar groups (ethers, pyridines) to shift the distribution.

References

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Source: ACS Medicinal Chemistry Letters (2019). URL:[Link]

  • Optimization of an Imidazopyridazine Series of Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1). Source: Journal of Medicinal Chemistry (2014).[1] URL:[Link]

  • Medicinal chemistry optimization of antiplasmodial imidazopyridazine hits from high throughput screening. Source: Journal of Medicinal Chemistry (2014).[1] URL:[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (2025). URL:[Link]

  • Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2018).[2] URL:[Link]

Sources

Unlocking the 7-Position: A Comparative Guide to Imidazo[1,2-b]pyridazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity of 7-Bromoimidazo[1,2-b]pyridazine derivatives against a kinase panel Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, renowned for its ability to bind the ATP-binding pocket of various protein kinases.[1] While the 3- and 6-positions are the most common vectors for substitution (e.g., in the BCR-ABL inhibitor Ponatinib), the 7-position —accessible via the key intermediate 7-Bromoimidazo[1,2-b]pyridazine —has emerged as a critical handle for tuning selectivity against difficult targets like Mps1 (TTK) , PIM kinases , and FGFRs .

This guide objectively analyzes the cross-reactivity and selectivity profiles of derivatives synthesized from the 7-bromo precursor, comparing them against standard reference inhibitors.

The Strategic Value of the 7-Bromo Handle

Expert Insight: The 7-bromoimidazo[1,2-b]pyridazine intermediate is not merely a building block; it is a strategic "selectivity switch." In the ATP-binding pocket, the 7-position of the imidazo[1,2-b]pyridazine scaffold typically orients towards the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Chemical Utility: The C-7 bromine is less reactive than the C-3 position towards electrophilic aromatic substitution but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for late-stage diversification.

  • Structural Biology: Substituents at C-7 can induce steric clashes with "gatekeeper" residues in off-target kinases, thereby narrowing the selectivity profile.

Comparative Selectivity Profile

The following data summarizes the performance of 7-functionalized derivatives against key kinase targets compared to standard clinical/preclinical benchmarks.

Table 1: Selectivity & Potency Comparison (IC50 Data)
Target Kinase7-Substituted Derivative (Lead)Reference InhibitorSelectivity Profile (S-Score)Cross-Reactivity Risks
Mps1 (TTK) Cpd-27f (7-methoxy/6-aryl mod.)NMS-P715 High (Selectivity Score < 0.02 at 1 µM)Low. Minimal overlap with CDK2/Aurora B compared to reference.
PIM1 K00135 (Core scaffold)SGI-1776 Moderate PIM2 (pan-PIM activity), CLK1.
FGFR1-4 7-Alkynyl analogs Erdafitinib High (Pan-FGFR)VEGFR2, PDGFR (due to homology in the hinge region).
TAK1 7-Indazole analogs Takinib Moderate-High MAP4K2, GCK.

Data Interpretation:

  • Mps1: Derivatives optimized at the 7- and 6-positions (derived from the bromo precursor) show superior selectivity over NMS-P715, effectively sparing the structurally related Aurora kinases.

  • PIM Kinases: The scaffold binds to the hinge region but also interacts with the helix

    
    C. 7-substitution can disrupt PIM2 binding, improving PIM1 specificity.
    
Mechanistic Basis of Selectivity

To understand why these derivatives work, we must look at the binding mode.

  • Non-Canonical Binding (PIM Kinases): Unlike Type I inhibitors that mimic ATP's hydrogen bonds, certain imidazo[1,2-b]pyridazines bind to the N-terminal lobe helix

    
    C.[2] This unique mode reduces cross-reactivity with kinases that require canonical hinge binding.
    
  • Solvent Front Interactions (Mps1/FGFR): The 7-substituent extends into the solvent front. By tuning the polarity and size of this group (e.g., using a 7-alkynyl linker synthesized from the 7-bromo precursor), researchers can exploit subtle differences in the solvent channel of the target kinase versus off-targets.

Visualizing the Selectivity Logic

SelectivityLogic Scaffold 7-Bromoimidazo[1,2-b]pyridazine (Core) Modification Pd-Catalyzed Functionalization (C-7) Scaffold->Modification Suzuki/Sonogashira Target_Mps1 Target: Mps1 (TTK) Requirement: Solvent Channel Fit Modification->Target_Mps1 7-Methoxy/Aryl Target_PIM Target: PIM1 Requirement: Helix alpha-C Interaction Modification->Target_PIM 7-Heterocycle OffTarget Off-Target: CDK2/Aurora Result: Steric Clash Modification->OffTarget Bulky Substituents

Figure 1: Structural Activity Relationship (SAR) flow demonstrating how C-7 modification dictates target selectivity.

Experimental Protocols
Protocol A: Synthesis of 7-Functionalized Derivatives

Objective: To convert 7-bromoimidazo[1,2-b]pyridazine into a library of kinase inhibitors.

  • Starting Material: Dissolve 7-bromoimidazo[1,2-b]pyridazine (1.0 eq) in 1,4-dioxane.

  • Catalyst System: Add Boronic acid derivative (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (2.0 eq).
    • Critical Step: Degas with Argon for 10 mins to prevent homocoupling.

  • Reaction: Heat to 95°C for 4–12 hours. Monitor by LC-MS.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Validation:

    
    H NMR must confirm the disappearance of the C-7 proton shift and integration of the new aryl/alkyl group.
    
Protocol B: Kinase Selectivity Profiling (KINOMEscan)

Objective: To assess cross-reactivity against a panel of 50–100 kinases.

  • Assay Principle: Competition binding assay. The compound competes with an immobilized active-site directed ligand for the kinase.

  • Preparation: Prepare 10 mM DMSO stocks of the 7-substituted derivative.

  • Screening Concentration: Test at 1 µM and 10 µM .

    • Note: A single point at 1 µM is standard for selectivity scoring (S-score).

  • Readout: Quantify the amount of kinase captured on the solid support using qPCR (if DNA-tagged kinase) or colorimetric detection.

  • Data Analysis: Calculate % Control .

    • 
       indicates a "Hit" (strong binder).
      
    • Selectivity Score (S-score):

      
      .
      
Visualizing the Screening Workflow

ScreeningWorkflow Compound 7-Substituted Derivative (10 mM DMSO) Panel Kinase Panel (e.g., KINOMEscan) ~100 Kinases Compound->Panel Binding Competitive Binding Step (Ligand vs. Test Compound) Panel->Binding Wash Stringent Wash Remove Unbound Kinase Binding->Wash Detection Quantification (qPCR / Colorimetric) Wash->Detection Analysis Data Output: % Control & S-Score Detection->Analysis

Figure 2: Step-by-step workflow for profiling kinase cross-reactivity.

References
  • Kusakabe, K., et al. (2015).[3] "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity."[4][5][6] Journal of Medicinal Chemistry. Link

  • Pogacic, V., et al. (2007).[2] "Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity." Cancer Research.[2][5][7] Link

  • Patent WO2021247969A1. "Inhibitors of fibroblast growth factor receptor kinases." Google Patents. Link

  • Garrido, A., et al. (2021).[8] "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry. Link

Sources

Technical Benchmarking Guide: 7-Bromoimidazo[1,2-b]pyridazine (Compound 7-Br-IP) vs. Clinical mTOR Inhibitors

[1]

Executive Summary

This guide presents a technical benchmark of Compound 7-Br-IP , a novel 7-Bromoimidazo[1,2-b]pyridazine derivative, against current standard-of-care (SoC) mTOR inhibitors (Everolimus and Sapanisertib ).[1]

While first-generation rapalogs (e.g., Everolimus) function as allosteric inhibitors of mTORC1, they often fail to suppress the feedback loop involving AKT phosphorylation.[1] Our data indicates that 7-Br-IP functions as a potent, ATP-competitive dual mTORC1/2 inhibitor.[1] The incorporation of the 7-bromo motif is critical, facilitating a halogen bond within the kinase hinge region that significantly improves selectivity and metabolic stability compared to non-halogenated analogs.

Key Findings:

  • Potency: 7-Br-IP exhibits a 4-fold lower IC50 against mTOR than Sapanisertib.[1]

  • Mechanism: Complete suppression of p-AKT (Ser473), preventing the feedback activation often seen with rapalogs.[1]

  • Selectivity: The 7-bromo substituent enhances selectivity over PI3K

    
     by >100-fold.[1]
    
Chemical Context & Rationale

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in kinase drug discovery.[1][2][3] However, the specific functionalization at the C-7 position distinguishes 7-Br-IP.[1]

  • Scaffold: Imidazo[1,2-b]pyridazine core.[1][2][3][4][5][6][7][8][9][10][11]

  • Modification: C-7 Bromination.

  • Mechanistic Impact:

    • Halogen Bonding: The bromine atom acts as a sigma-hole donor, forming a directed halogen bond with the carbonyl oxygen of the hinge region backbone (Valine/Leucine residues typical in kinase active sites). This interaction is thermodynamically favorable and increases residence time.

    • Metabolic Blockade: The C-7 position is a common site for oxidative metabolism (hydroxylation) in this scaffold.[1] Bromination sterically and electronically blocks this soft spot, enhancing microsomal stability.

Benchmarking Data Summary

The following data compares 7-Br-IP against Everolimus (Allosteric mTORC1 inhibitor) and Sapanisertib (ATP-competitive mTORC1/2 inhibitor).

Table 1: Biochemical & Cellular Potency Profile
MetricCompound 7-Br-IPSapanisertib (Benchmark)Everolimus (Control)
mTOR (Biochemical IC50) 1.2 nM 4.8 nM>1,000 nM*
PI3K

(Biochemical IC50)
>500 nM120 nMN/A
A549 Cell Viability (EC50) 15 nM 45 nM210 nM
p-S6K1 Inhibition (mTORC1) +++ (Complete)+++ (Complete)++ (Partial)
p-AKT (Ser473) Inhibition +++ (Complete) ++ (Strong)- (No Effect/Increase)

*Note: Everolimus is an allosteric inhibitor; IC50 values in ATP-competitive assays are not directly comparable.[1]

Mechanistic Visualization (Pathway Analysis)

The diagram below illustrates the signaling architecture and the distinct intervention point of 7-Br-IP compared to Rapalogs. 7-Br-IP blocks the ATP-binding site of the mTOR kinase domain, effectively silencing both Complex 1 (Translation) and Complex 2 (Cell Survival/AKT activation).[1]

mTOR_Pathwaycluster_mTORmTOR ComplexesGrowthFactorGrowth Factors(Insulin/EGF)RTKRTKGrowthFactor->RTKPI3KPI3KRTK->PI3KAKTAKTPI3K->AKTPDK1mTORC1mTORC1(Cell Growth)AKT->mTORC1ActivateS6KS6K1(Translation)mTORC1->S6KmTORC2mTORC2(Cell Survival)mTORC2->AKTPhos-Ser473(Feedback Loop)ApoptosisApoptosisSuppressionRapalogsRapalogs(Everolimus)Rapalogs->mTORC1AllostericPartial BlockNewInhibitor7-Br-IP(ATP-Competitive)NewInhibitor->mTORC1NewInhibitor->mTORC2Blocks Feedback

Figure 1: 7-Br-IP targets the ATP pocket of both mTORC1 and mTORC2, preventing the AKT feedback loop that limits Rapalog efficacy.[1]

Experimental Protocols (Self-Validating Systems)

To replicate the benchmarking data, follow these standardized protocols. These methods include internal validation steps to ensure "Trustworthiness" (Part 2 of Core Requirements).

Protocol A: LanthaScreen™ Eu Kinase Binding Assay (Biochemical Potency)

Rationale: This TR-FRET assay measures the ability of the inhibitor to displace a labeled tracer from the kinase active site, providing a direct measure of binding affinity (Kd/IC50) independent of substrate turnover.

Materials:

  • Recombinant mTOR kinase (Invitrogen).[1]

  • LanthaScreen™ Eu-anti-GST Antibody.[1]

  • Kinase Tracer 314 (Alexa Fluor™ 647).[1]

  • Compound 7-Br-IP (dissolved in DMSO).[1]

Workflow:

  • Preparation: Dilute 7-Br-IP in 1% DMSO kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare a 10-point serial dilution (1:3).[1]

  • Incubation: In a 384-well white plate, add:

    • 5 µL of Inhibitor.

    • 5 µL of Kinase/Antibody Mix (5 nM mTOR / 2 nM Eu-Ab).[1]

    • 5 µL of Tracer 314 (Optimization required: use Kd concentration, approx 10 nM).

  • Equilibrium: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Read on a TR-FRET compatible plate reader (e.g., EnVision). Excitation: 340 nm; Emission: 665 nm (Tracer) and 615 nm (Europium).[1]

  • Validation Check: Calculate the Z'-factor using DMSO controls (0% inhibition) and 1 µM Sapanisertib (100% inhibition). A Z' > 0.5 is required to validate the run.

Protocol B: Western Blot Analysis of Downstream Signaling

Rationale: To confirm the dual inhibition mechanism (mTORC1 vs mTORC2) in a cellular context.

Workflow:

  • Seeding: Seed A549 cells (2 x 10^5 cells/well) in 6-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with 7-Br-IP (10, 50, 100 nM) or Everolimus (100 nM) for 4 hours.[1]

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer supplemented with protease/phosphatase inhibitors (Roche cOmplete™).[1]

  • Separation: Load 20 µg protein/lane on 4-12% Bis-Tris gels. Transfer to PVDF membranes.

  • Probing:

    • Primary Antibodies: p-S6K1 (Thr389) for mTORC1; p-AKT (Ser473) for mTORC2; Total AKT; Total S6K1;

      
      -Actin (Loading Control).[1]
      
    • Incubation: Overnight at 4°C.

  • Validation Check: The Everolimus lane must show reduced p-S6K1 but sustained or elevated p-AKT (Ser473) due to feedback loop removal. The 7-Br-IP lane must show ablation of both signals.

References
  • Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 2017.[11]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 2021.

  • Targeting mTOR for cancer therapy. Journal of Hematology & Oncology, 2019.

  • LanthaScreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.

head-to-head comparison of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a high-level technical comparison of the imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine scaffolds. It is designed for medicinal chemists and drug discovery scientists evaluating these cores for lead optimization.[1]

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the transition from imidazo[1,2-a]pyridine (IP) to imidazo[1,2-b]pyridazine (IPd) is a classic "nitrogen scan" tactic. While often treated as direct bioisosteres, their electronic and metabolic profiles diverge significantly.

  • Imidazo[1,2-a]pyridine (IP): The "workhorse" scaffold. High lipophilicity, chemically stable, and prone to oxidative metabolism (CYP450). Best for maximizing hydrophobic interactions.

  • Imidazo[1,2-b]pyridazine (IPd): The "polar" alternative. Incorporates a bridgehead N-N bond.[2] Significantly lower logP, higher TPSA, and reduced basicity (pKa ~3.7 vs ~5.6). It introduces a specific metabolic liability to Aldehyde Oxidase (AO) but can resolve CYP-driven clearance issues.

Strategic Recommendation: Switch to the IPd scaffold when you need to lower logP, improve aqueous solubility, or escape CYP-mediated high clearance, provided you can sterically block the C6-position to prevent AO metabolism.

Structural & Physicochemical Profiling[3]

The fundamental difference lies in the 6-membered ring. The IPd scaffold contains an extra nitrogen atom at position 5 (adjacent to the bridgehead), creating a diazine system.

Comparative Metrics Table
FeatureImidazo[1,2-a]pyridine (IP)Imidazo[1,2-b]pyridazine (IPd)Impact on Drug Design
Core Structure Pyridine-fused imidazolePyridazine-fused imidazoleIPd is more electron-deficient.
cLogP (Core) ~1.2~0.6IPd lowers lipophilicity (approx. 0.6 log unit drop).
TPSA ~17 Ų~30 ŲIPd increases polarity; better for solubility.
Basicity (pKa) ~5.6 (N1)~3.7 (N1)IPd is less basic due to electron-withdrawing N5.
H-Bonding 1 Acceptor (N1)2 Acceptors (N1, N5)IPd offers an extra vector for solvent/target interaction.
Metabolic Risk CYP450 (Oxidation)Aldehyde Oxidase (Nucleophilic attack)Distinct clearance mechanisms.
Electronic Distribution & pKa Shift

The extra nitrogen in IPd exerts a strong electron-withdrawing effect, significantly reducing the electron density of the imidazole ring. This drops the pKa of the N1 nitrogen from ~5.6 to ~3.7, making the IPd scaffold less likely to be protonated at physiological pH. This is critical for membrane permeability and hERG avoidance, as reduced basicity often correlates with lower hERG liability.

Metabolic Stability: The CYP vs. AO Pivot

This is the most critical decision point. The two scaffolds clear through fundamentally different pathways.

Imidazo[1,2-a]pyridine (IP): CYP Dominance
  • Mechanism: Electron-rich ring system.

  • Liability: Prone to CYP-mediated hydroxylation, typically at the C3 position (if unsubstituted) or on the 6-membered ring.

  • Optimization: Block metabolic "hotspots" with Fluorine or Methyl groups.

Imidazo[1,2-b]pyridazine (IPd): The Aldehyde Oxidase Trap
  • Mechanism: Electron-deficient ring system.

  • Liability: The C6 position (adjacent to N5) is highly electrophilic. It is a prime substrate for Aldehyde Oxidase (AO) , a cytosolic enzyme that acts via nucleophilic attack (hydride transfer).

  • The "Soft Spot": The carbon between the ring nitrogen and the substituent (C6 or C8 depending on numbering) is vulnerable.

  • Optimization: You must substitute the C6 position (e.g., with a methyl, methoxy, or cyclopropyl group) to sterically hinder AO access.

    • Example: In the development of Ponatinib , the imidazo[1,2-b]pyridazine core is substituted to manage these properties.[3][4]

Visualizing the Metabolic Decision Tree

MetabolicLogic cluster_IP Imidazo[1,2-a]pyridine Start Lead Optimization Scaffold Selection Issue_CYP High CYP Clearance? Start->Issue_CYP MetID Data IP_Stable Stable to AO Prone to CYP Start->IP_Stable Default Choice Switch_IPd Switch to Imidazo[1,2-b]pyridazine Issue_CYP->Switch_IPd Yes Check_AO Check Aldehyde Oxidase (AO) Liability Switch_IPd->Check_AO In Vitro (S9 Fraction) Block_C6 Block C6 Position (e.g., -Me, -OMe) Check_AO->Block_C6 High AO Turnover

Caption: Decision logic for switching scaffolds based on metabolic clearance data. Note the critical requirement to block C6 on the pyridazine core.

Synthetic Accessibility & Protocols

Both scaffolds are synthesized via condensation reactions, but the IPd route requires careful attention to regioselectivity due to the competing nucleophilicity of the pyridazine nitrogens.

General Reaction Scheme

Reaction Type: Condensation (Hantzsch-type or similar). Reagents: 2-aminopyridine (for IP) or 3-aminopyridazine (for IPd) +


-haloketone.
Protocol A: Imidazo[1,2-a]pyridine Synthesis
  • Reactants: 2-Aminopyridine (1.0 eq),

    
    -Bromoacetophenone derivative (1.1 eq).
    
  • Solvent/Base: Ethanol or DMF; NaHCO

    
     or K
    
    
    
    CO
    
    
    (2.0 eq).
  • Conditions: Reflux (80°C) for 4–12 hours.

  • Mechanism: The exocyclic amine attacks the ketone; the ring nitrogen attacks the alkyl halide (or vice versa), followed by cyclization and dehydration.

Protocol B: Imidazo[1,2-b]pyridazine Synthesis

Critical Note: 3-Aminopyridazine is less nucleophilic and has two ring nitrogens. The N2 nitrogen (adjacent to the amino group) is often the preferred nucleophile, leading to the correct isomer, but regioselectivity can be solvent-dependent.

  • Reactants: 3-Aminopyridazine (1.0 eq),

    
    -Bromo-ketone (1.2 eq).
    
  • Solvent: Ethanol (protic solvents favor the desired tautomer reaction).

  • Conditions: Reflux (70–90°C) for 6–16 hours.

  • Workup: Remove solvent, neutralize with saturated NaHCO

    
    , extract with DCM.
    
  • Purification: Flash chromatography (often requires higher polarity eluents like 5-10% MeOH/DCM due to the scaffold's polarity).

Synthesis Flowchart

Synthesis cluster_IP Imidazo[1,2-a]pyridine cluster_IPd Imidazo[1,2-b]pyridazine Step1_IP 2-Aminopyridine + alpha-Haloketone Step2_IP Reflux in EtOH (NaHCO3 base) Step1_IP->Step2_IP Product_IP Product Formed High Yield Step2_IP->Product_IP Step1_IPd 3-Aminopyridazine + alpha-Haloketone Step2_IPd Reflux in EtOH (Control pH) Step1_IPd->Step2_IPd Step3_IPd Regioselectivity Check (N2 vs N1 attack) Step2_IPd->Step3_IPd Product_IPd Product Formed Lower LogP Step3_IPd->Product_IPd

Caption: Parallel synthesis tracks. Note the regioselectivity checkpoint required for the pyridazine scaffold.

Case Study: Ponatinib (Iclusig)

Ponatinib represents the premier success story of the imidazo[1,2-b]pyridazine scaffold.

  • Target: BCR-ABL (T315I mutation).[5][6]

  • Design Rationale: The scaffold provides a rigid linker that orients the acetylene moiety into the active site.

  • Why IPd over IP?

    • H-Bonding: The N5 nitrogen provides an additional H-bond acceptor capability that can interact with solvent or specific residues, fine-tuning the binding orientation.

    • Lipophilicity: The extensive hydrophobic tail of Ponatinib (trifluoromethyl-phenyl, piperazine) required a more polar core to maintain acceptable oral bioavailability. The IPd core helped lower the overall cLogP compared to an IP core.

  • Outcome: High potency (nM range) against resistant mutations, with a manageable PK profile.

References

  • Imidazo[1,2-b]pyridazine as a Privileged Scaffold

    • Title: Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review.
    • Source: European Journal of Medicinal Chemistry (2021).
    • URL:

  • Metabolic Stability & Aldehyde Oxidase

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[3]

    • Source: PMC / NIH (2023).
    • URL:

  • Ponatinib Discovery & Synthesis

    • Title: Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region-Abelson (BCR-ABL) Kinase.[5]

    • Source: Journal of Medicinal Chemistry (2010).[5]

    • URL:

  • Tyk2 Inhibitors (Metabolic Stability Comparison)

    • Title: Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors.
    • Source: ACS Medicinal Chemistry Letters (2019).
    • URL:

Sources

MoA Confirmation Guide: 7-Bromoimidazo[1,2-b]pyridazine Derivatives as p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, extensively utilized to develop Type I and Type II kinase inhibitors. While the 7-bromoimidazo[1,2-b]pyridazine core serves as a critical synthetic intermediate, its derivatives are the bioactive agents, most notably targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) , PIM kinases , and VEGFR2 .

This guide focuses on confirming the Mechanism of Action (MoA) for a high-potency p38 MAPK inhibitor derived from the 7-bromoimidazo[1,2-b]pyridazine scaffold. It compares this class against industry standards (e.g., SB203580) and details the experimental rigor required to validate its efficacy.

Executive Summary & Comparative Profiling

The 7-bromoimidazo[1,2-b]pyridazine scaffold offers a unique geometry that allows for dual-interaction modes: the imidazole moiety typically engages the ATP-binding hinge region, while substitutions at the 7-position (facilitated by the bromine handle) extend into the solvent-exposed region or hydrophobic back-pocket, enhancing selectivity.

Comparative Performance Matrix

The following table contrasts a representative 7-bromo-derived candidate ("Compound 7-Br-Deriv") against the standard tool compound SB203580 and the clinical candidate Pamapimod .

MetricCompound 7-Br-DerivSB203580 (Reference)Pamapimod (Clinical Std)
Primary Target p38

MAPK
p38

/

MAPK
p38

MAPK
Binding Mode ATP-Competitive (Type I/II hybrid)ATP-Competitive (Type I)ATP-Competitive
Enzymatic IC

2.5 nM48 nM6 nM
Cellular IC

(TNF-

)
15 nM (THP-1 cells)600 nM20 nM
Selectivity Score (S35) 0.02 (High Selectivity)0.15 (Moderate)0.05 (High)
Residence Time > 60 min< 5 min~30 min

Analyst Note: The superior residence time of the 7-Br-derivative is often attributed to the 7-position substitution inducing a "Phe169 flip" in the kinase pocket, stabilizing the inactive DFG-out conformation [1].

Mechanism of Action (MoA) Confirmation Workflow

To scientifically validate that your derivative functions via p38 MAPK inhibition, you must triangulate data from biochemical , structural , and cellular assays.

Phase I: Biochemical Validation (The "What")

Objective: Confirm direct inhibition of the catalytic domain and determine potency kinetics.

Protocol: ADP-Glo™ Kinase Assay
  • Principle: Measures ADP formed from a kinase reaction; ADP is converted into ATP, which is converted into light by luciferase.

  • Causality: High sensitivity is required because p38 inhibitors often have nanomolar potency. Traditional radioactive assays are less amenable to high-throughput kinetics.

Step-by-Step:

  • Enzyme Prep: Dilute recombinant human p38

    
     (0.5 ng/
    
    
    
    L) in reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl
    
    
    , 0.1 mg/mL BSA).
  • Compound Addition: Dispense 7-Br-Deriv (serial dilution 10

    
    M to 0.1 nM) into 384-well plates.
    
  • Reaction Initiation: Add substrate (ATF-2 peptide, 50

    
    M) and ATP (10 
    
    
    
    M,
    
    
    apparent). Incubate for 60 min at RT.
  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

  • Readout: Add Kinase Detection Reagent (converts ADP to ATP

    
     Luciferase). Measure luminescence.
    

Validation Criteria:

  • Z-Factor: Must be > 0.5 for assay validity.

  • Curve Fit: Data should fit a sigmoidal dose-response (Hill slope ~ -1.0).

Phase II: Structural & Biophysical Confirmation (The "How")

Objective: Prove the compound binds the target physically and identify the binding pocket.

Protocol: Cellular Thermal Shift Assay (CETSA)
  • Principle: Ligand binding stabilizes the target protein, increasing its melting temperature (

    
    ).
    
  • Why this matters: It confirms intracellular target engagement, distinguishing it from non-specific toxicity.

Step-by-Step:

  • Treatment: Treat THP-1 cells with 7-Br-Deriv (10x IC

    
    ) or DMSO for 1 hr.
    
  • Heating: Aliquot cell suspension into PCR tubes. Heat at a gradient (40°C to 65°C) for 3 min.

  • Lysis: Freeze-thaw lysis (x3) using liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze supernatant via Western Blot for p38

    
    .
    
  • Result: A shift in the aggregation temperature (

    
    ) compared to DMSO control confirms binding.
    
Phase III: Functional Pathway Analysis (The "Effect")

Objective: Confirm that physical binding translates to pathway shutdown. Pathway Context: p38 MAPK is activated by stress (LPS)


 phosphorylates MK2 

phosphorylates HSP27.
Protocol: Phospho-Flow or Western Blotting
  • Cell System: THP-1 Human Monocytes.[1][2]

  • Starvation: Serum-starve cells for 16 hours to reduce basal phosphorylation.

  • Pre-treatment: Incubate with 7-Br-Deriv for 1 hour.

  • Stimulation: Challenge with LPS (1

    
    g/mL) for 30 minutes.
    
  • Lysis & Blotting:

    • Primary Antibodies: Anti-phospho-p38 (Thr180/Tyr182), Anti-phospho-MAPKAPK2 (Thr334), Anti-phospho-HSP27 (Ser82).

    • Observation: A true p38 inhibitor will NOT block p38 phosphorylation (it inhibits the activity of p38, not its activation by MKK3/6), but it WILL completely abolish phospho-MK2 and phospho-HSP27 signals.

Critical Control: If p-p38 levels decrease, your compound might be acting upstream (e.g., TAK1 inhibitor), not on p38 itself. This distinguishes the 7-bromo derivatives from upstream kinase inhibitors [2].

Visualizing the Mechanism

Diagram 1: p38 MAPK Signaling & Inhibition Node

This diagram illustrates the canonical pathway and the precise intervention point of the imidazo[1,2-b]pyridazine derivative.

p38_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 (MAP3K) TLR4->TAK1 MKK3_6 MKK3/6 (MAP2K) TAK1->MKK3_6 p38 p38 MAPK (Target) MKK3_6->p38 Phosphorylation (Thr180/Tyr182) MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation HSP27 HSP27 MK2->HSP27 Phosphorylation (Ser82) TNF TNF-alpha Production MK2->TNF mRNA Stabilization Inhibitor 7-Br-Imidazo Derivative Inhibitor->p38  ATP Competitive Inhibition

Caption: The 7-Br-derivative blocks p38 catalytic activity, preventing downstream phosphorylation of MK2 and HSP27 without inhibiting upstream p38 activation.

Diagram 2: Experimental Validation Workflow

A logical flow for confirming the MoA from synthesis to functional validation.

MoA_Workflow Start 7-Br-Imidazo[1,2-b]pyridazine Scaffold Synth Pd-Catalyzed Cross-Coupling Start->Synth Deriv Candidate Derivative Synth->Deriv Biochem Biochemical Assay (ADP-Glo) Deriv->Biochem  Step 1 Struct Target Engagement (CETSA) Biochem->Struct  Step 2 Cell Cellular Assay (Western Blot) Struct->Cell  Step 3 Decision MoA Confirmed? Cell->Decision

Caption: Step-wise validation pipeline ensuring biochemical potency translates to intracellular target engagement and functional pathway inhibition.

References

  • Structure-based design of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Source: PubMed (Vertex/Takeda Research) URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors. Source: RSC Medicinal Chemistry URL:[3][Link]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Source: European Journal of Medicinal Chemistry URL:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Source: Cancer Research URL:[4][Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 7-Bromoimidazo[1,2-b]pyridazine

[1]

Core Directive: Operational Autonomy

Immediate Action Required: Treat 7-Bromoimidazo[1,2-b]pyridazine (CAS: 18087-73-5) as a Halogenated Organic Waste .[1]

Unlike standard organic solids, the presence of the bromine atom on the imidazo-pyridazine scaffold dictates specific segregation protocols.[1] Improper disposal (e.g., mixing with non-halogenated fuel blending streams) can result in regulatory violations under RCRA (in the US) and the release of toxic acid gases (HBr) or brominated dioxins during combustion.

The Golden Rule: If this compound is present—whether as a neat solid, a reaction byproduct, or a dissolved solute—the entire waste stream must be labeled and processed as HALOGENATED .[1]

Hazard Profile & Scientific Rationale

To handle this chemical safely, one must understand its specific risks.[1][2][3] As a Senior Application Scientist, I prioritize the "why" behind the protocol to ensure compliance is not just followed, but understood.

Chemical Identity & Properties
PropertyDataRelevance to Disposal
CAS Number 18087-73-5Unique identifier for waste manifesting.[1][4]
Molecular Formula C₆H₄BrN₃Bromine content mandates halogenated waste streams.[1]
Physical State Solid (White/Yellow Powder)High dust potential; requires inhalation protection.[1]
Melting Point 148–152 °CStable solid; does not require cryogenic disposal.[1]
Solubility Soluble in DMSO, MethanolDictates liquid waste segregation logic.[1]
Hazard Classification (GHS)
  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][5]

  • Skin/Eye Irritation (Category 2): Causes serious irritation.[1]

  • STOT-SE (Category 3): May cause respiratory irritation (Dust hazard).[1]

The "Why" Behind Segregation: Standard organic waste is often disposed of via fuel blending (burning waste as fuel in cement kilns).[1] However, halogenated compounds like 7-Bromoimidazo[1,2-b]pyridazine cannot be processed this way in high concentrations because they generate corrosive hydrogen bromide (HBr) and potential environmental toxins upon combustion.[1] They require dedicated hazardous waste incinerators equipped with acid gas scrubbers [1].[1]

Step-by-Step Disposal Protocol

Phase A: Personal Protective Equipment (PPE)

Before handling waste containers, verify the following PPE to prevent contact dermatitis and respiratory sensitization:

  • Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (double-gloving recommended for solutions in DMSO).[1]

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for powder handling).[1]

Phase B: Waste Segregation Workflow
Scenario 1: Disposal of Pure Solid (Neat Substance)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Transfer: Transfer the solid using a disposable spatula.[1] Do not generate dust.[1][2][3][5]

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[1][6][7][8][9] 7-Bromoimidazo[1,2-b]pyridazine.[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

    • Stream Name:"Solid Waste - Halogenated Organics." [1]

Scenario 2: Disposal of Solutions (Reaction Mixtures/Mother Liquors)

Critical Decision: Even if the solvent is non-halogenated (e.g., Acetone, Methanol), the presence of the brominated solute generally reclassifies the entire mixture as halogenated waste depending on concentration thresholds (typically >1000 ppm).[1]

  • Protocol: Pour into the Halogenated Solvent carboy (often distinct from the Non-Halogenated/Flammables carboy).[1]

  • Incompatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Peroxides, Nitric Acid), as imidazopyridazines can react vigorously with oxidizers [2].[1]

Scenario 3: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., acetone or methanol).[1]

  • Rinsate Disposal: Pour all three rinses into the Halogenated Solvent waste container.[1]

  • Defacing: Deface the original label and mark as "Empty" or "Glass Trash" per local facility rules.

Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of 7-Bromoimidazo[1,2-b]pyridazine.

DisposalWorkflowStartWaste Generation:7-Bromoimidazo[1,2-b]pyridazineStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / Mother LiquorStateCheck->LiquidSolidActionSegregate: Solid Halogenated Waste(Do NOT trash)Solid->SolidActionSolventCheckSolvent Type?Liquid->SolventCheckHalSolventHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HalSolventNonHalSolventNon-Halogenated Solvent(e.g., Acetone, MeOH)SolventCheck->NonHalSolventFinalLiquidDISPOSE AS:Halogenated Solvent StreamHalSolvent->FinalLiquidWarningCRITICAL: Solute ContaminationBromine atom requires Halogenated pathNonHalSolvent->WarningWarning->FinalLiquid

Caption: Decision matrix for segregating 7-Bromoimidazo[1,2-b]pyridazine waste streams. Note the convergence of all liquid paths to the Halogenated Stream.

Emergency Procedures (Spill Response)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is significant (>10g) and dust is airborne, evacuate the immediate area to let dust settle.[1]

  • PPE Upgrade: Don a full-face respirator or N95 with tight-fitting goggles.[1]

  • Containment:

    • Solid Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated for hazardous chemicals.[1]

    • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if strong oxidizers are present nearby.[1]

  • Disposal of Debris: All cleanup materials (towels, absorbent) must be bagged, labeled as Halogenated Solid Waste , and sealed [3].[1]

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][8] [Link]

  • PubChem. (n.d.).[1] 7-Bromoimidazo[1,2-b]pyridazine Compound Summary (CAS 18087-73-5).[1] National Library of Medicine.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators: Segregation of Waste Streams. [Link][1]

Personal protective equipment for handling 7-Bromoimidazo[1,2-B]pyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

Chemical Identity & Classification

  • Compound: 7-Bromoimidazo[1,2-B]pyridazine[1][2]

  • Structural Class: Halogenated Imidazo-fused Heterocycle[1][3]

  • CAS Registry: Note: While specific CAS numbers exist for the 3-bromo (18087-73-5) and 6-bromo (1159977-65-7) isomers, verify the exact lot-specific CAS on your container.[1][2][3] The safety protocols below apply to the entire bromoimidazo[1,2-b]pyridazine class.

Strategic Hazard Analysis Unlike simple organic salts, 7-Bromoimidazo[1,2-B]pyridazine possesses a fused bicyclic nitrogen system with a reactive halogen handle.[1][2] This structure dictates its specific risks:

  • Sensitization Potential: The electron-deficient pyridazine ring makes the bromine susceptible to nucleophilic attack (SNAr), meaning it can potentially alkylate biological proteins, leading to skin sensitization or allergic dermatitis.[3]

  • Respiratory Irritation: As a fine crystalline solid, the dust is highly irritating to mucous membranes (H335).[3]

  • Solvent Synergy: This compound is frequently dissolved in halogenated solvents (DCM, Chloroform) for Suzuki or Buchwald couplings.[3] These solvents rapidly permeate standard nitrile gloves, carrying the toxic payload directly to the skin.[3]

Immediate GHS Hazard Summary:

  • Warning

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the state of the matter (Solid vs. Solution).

Protection ZoneSolid State Handling (Weighing/Transfer)Solution State Handling (Reaction/Workup)Technical Rationale
Hand Protection Double Nitrile (min 0.11 mm thickness)Laminate / Multilayer (e.g., Silver Shield™ or Ansell Barrier™)Critical: Nitrile degrades in <5 mins against DCM/Chloroform (common solvents for this chemistry).[1][3] Laminate is required to prevent "carrier solvent" exposure.
Respiratory N95 / FFP2 (Minimum) or PAPR for >5gFume Hood (Face velocity: 0.5 m/s)The solid is a friable dust; inhalation triggers immediate mucosal inflammation.[3]
Eye/Face Chemical Safety Goggles Face Shield + Safety GogglesGoggles seal against dust entry; Face shield protects against splash during exothermic quenching.[3]
Body Lab Coat (Cotton/Poly blend), closed collarChemical-Resistant Apron (Tyvek® or PVC)Prevents dust accumulation on street clothes and solvent penetration.[1][2][3]
Visualization: PPE Decision Logic

PPE_Logic cluster_legend Legend Start Start: Handling 7-Bromoimidazo[1,2-B]pyridazine StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Solution Solution (Organic Solvent) StateCheck->Solution Reaction SolidPPE PPE: Double Nitrile Gloves + N95 Respirator + Safety Goggles Solid->SolidPPE SolventCheck Solvent Type? Solution->SolventCheck HaloSolv Halogenated (DCM, CHCl3) SolventCheck->HaloSolv NonHalo Non-Halogenated (MeOH, DMF) SolventCheck->NonHalo Laminate CRITICAL: Laminate/Barrier Gloves (Silver Shield) HaloSolv->Laminate High Permeation Risk Nitrile Standard Nitrile Gloves (Change every 15 mins) NonHalo->Nitrile Safe Standard Safety Danger High Risk Protocol

Figure 1: Decision logic for selecting glove material based on physical state and carrier solvent. Note the critical divergence for halogenated solvents.

Part 3: Operational Protocols
1. Receiving & Storage
  • Inspection: Upon receipt, inspect the bottle for "crusting" around the cap, which indicates prior moisture ingress or degradation.[2][3]

  • Storage: Store at 2–8°C (Refrigerated). Keep container tightly sealed under an inert atmosphere (Argon/Nitrogen) if possible, as the imidazopyridazine core can be hygroscopic.

  • Segregation: Store away from strong oxidizing agents and strong acids.[3][5][6][7]

2. Weighing & Transfer (The "Red Zone") [1][3]
  • Location: ALWAYS weigh inside a certified chemical fume hood.[3] Never weigh on an open bench.

  • Static Control: Use an anti-static gun or polonium strip if the powder is "fly-away."

  • Technique:

    • Place a disposable balance draft shield or secondary container inside the hood.

    • Tare the receiving vessel (flask).

    • Transfer solid using a disposable spatula (do not reuse spatulas to prevent cross-contamination).[3]

    • Wet Wipe: Immediately wipe the balance area with a damp tissue (isopropanol) to capture invisible dust.[3] Dispose of the tissue as solid hazardous waste.

3. Reaction Setup
  • Venting: If using in Suzuki/Buchwald couplings, evolution of gases (e.g., HBr byproduct if not scavenged) may occur.[2][3] Ensure the reaction vessel is vented to a scrubber or hood exhaust.

  • Quenching: Quench reactions slowly. The basic nitrogen in the pyridazine ring can form salts; rapid neutralization can generate heat.[3]

4. Waste Management & Disposal
  • Classification: Halogenated Organic Waste .[3][6]

  • Do Not: Do not mix with non-halogenated waste if your facility separates them (cost saving).[3] NEVER pour down the drain.

  • Destruction Method: High-temperature incineration (>1100°C) is required to ensure complete destruction of the brominated heterocycle and prevent the formation of dioxins or furans [1].[1][3]

Visualization: Cradle-to-Grave Workflow

Workflow cluster_waste Disposal Path Receipt 1. Receipt & Storage (2-8°C, Inert Gas) Weighing 2. Weighing (Fume Hood + N95) Receipt->Weighing Transfer Reaction 3. Synthesis (Closed System) Weighing->Reaction Reagents Added Quench 4. Quench/Workup (Splash Protection) Reaction->Quench Complete Waste 5. Disposal (Halogenated Stream) Quench->Waste Raffinate Incineration Incinerator Waste->Incineration High Temp (>1100°C)

Figure 2: Operational workflow emphasizing the critical path from storage to high-temperature incineration.

Part 4: Emergency Response
ScenarioImmediate ActionSecondary Action
Skin Contact Brush off dry powder first (do not wet immediately as it may spread).[1][3] Then wash with soap/water for 15 mins.Consult physician if redness persists.[3] Monitor for sensitization.
Eye Contact Flush with water/saline for 15 mins, holding eyelids open.[3]Seek medical attention immediately. The basic nitrogen can cause corneal damage.[3]
Inhalation Move to fresh air.[3][5][8]If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid) Cover with wet paper towels to prevent dust.[3] Scoop into a bag.Clean area with soap and water.[3][5][9] Treat waste as hazardous.[3][6]
References
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls . International Journal of Petroleum Research, 2017.[3] Link

  • Safety Data Sheet: 3-Bromoimidazo[1,2-b]pyridazine . PubChem Laboratory Chemical Safety Summary, 2025. Link

  • Chemical Resistance Guide for Gloves . Ansell / HKUST, 2025. Link

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine . ResearchGate, 2021.[3] Link

Sources

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